Methyl 4-(1-aminopropyl)benzoate
Description
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Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 4-(1-aminopropyl)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
JLBNOAILKFNVMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Profiling and Synthetic Workflows for Methyl 4-(1-aminopropyl)benzoate
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate organic building blocks that offer an optimal balance between chemical reactivity and structural stability. Methyl 4-(1-aminopropyl)benzoate (typically handled as its hydrochloride salt, CAS: 1196046-98-6[1]) is a highly versatile intermediate. Its bifunctional nature—featuring a para-substituted methyl ester and a primary amine—makes it an ideal precursor for synthesizing complex amides, secondary amines, and functionalized benzoic acid derivatives.
This whitepaper dissects its physicochemical properties, establishes a self-validating synthetic workflow, and provides rigorous analytical protocols to ensure high-fidelity downstream applications.
Physicochemical Properties & Structural Analysis
Understanding the baseline properties of Methyl 4-(1-aminopropyl)benzoate is critical for predicting its behavior in organic solvents and its pharmacokinetic potential. The compound is predominantly supplied as a hydrochloride salt to prevent the spontaneous oxidation and degradation typical of free primary amines[1].
Quantitative Data Summary
| Property | Value | Causality / Structural Significance |
| CAS Number | 1196046-98-6[1] | Identifies the hydrochloride salt form, ensuring standardized sourcing. |
| Molecular Formula | C11H16ClNO2[2] | Represents the protonated amine and chloride counterion. |
| Molecular Weight | 229.70 g/mol [1] | Low molecular weight ensures high atom economy in coupling reactions. |
| Purity Standard | ≥ 98.0% (HPLC) | Critical threshold to prevent side-reactions in sensitive cross-couplings. |
| Physical Form | Solid | Facilitates easy handling, weighing, and long-term bench stability. |
Data supported by and the [1].
Mechanistic Synthesis Pathway
The most reliable method for synthesizing the 1-aminopropyl moiety on a benzoate core is via the reductive amination of Methyl 4-propionylbenzoate. This pathway is chosen for its high regioselectivity and mild conditions, which preserve the ester functionality.
Reductive amination workflow for Methyl 4-(1-aminopropyl)benzoate synthesis.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each phase includes a mechanistic rationale (causality) and a built-in validation check before proceeding to the next step.
Phase 1: Imine Condensation
-
Procedure: Dissolve Methyl 4-propionylbenzoate (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir at reflux for 4 hours.
-
Causality: Ammonium acetate serves a dual purpose: it acts as the ammonia nucleophile and provides the mild acidic buffering required to activate the carbonyl carbon for nucleophilic attack without hydrolyzing the methyl ester.
-
Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The complete disappearance of the UV-active starting material spot and the appearance of a new, lower Rf spot confirms full conversion to the imine. Do not proceed to reduction until starting material is <5%.
Phase 2: Selective Reduction
-
Procedure: Cool the reaction mixture to 0°C. Portion-wise, add sodium cyanoborohydride (NaBH3CN, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: NaBH3CN is specifically chosen over sodium borohydride (NaBH4) because it is stable at the slightly acidic pH (~6) required for imine formation. Furthermore, it selectively reduces the protonated iminium ion without reducing the ester group.
-
Self-Validation Check: Extract a 100 µL aliquot, quench with water, and analyze via LC-MS. The mass spectrum must display a dominant peak at m/z 194.1 [M+H]+ , corresponding to the free base (C11H15NO2). The absence of m/z 166 peaks confirms no ester over-reduction occurred.
Phase 3: Hydrochloride Salt Precipitation
-
Procedure: Concentrate the mixture, extract the free base into ethyl acetate, wash with brine, and dry over Na2SO4. Evaporate to an oil. Dissolve the crude free base in anhydrous diethyl ether and bubble dry HCl gas until precipitation ceases.
-
Causality: The free primary amine is prone to oxidative degradation. Converting it to the hydrochloride salt (CAS: 1196046-98-6[1]) enhances bench stability and drives purification via crystallization, entirely bypassing the need for tedious silica gel chromatography.
-
Self-Validation Check: Filter and wash the white precipitate. A melting point determination should yield a sharp, narrow range, validating successful salt formation and high purity.
Analytical Characterization Protocol
Rigorous analytical validation is the cornerstone of reproducible science. For Methyl 4-(1-aminopropyl)benzoate hydrochloride, the following parameters must be met to satisfy standard ≥ 98.0% purity requirements:
-
HPLC-UV Purity Analysis:
-
Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% TFA).
-
Detection: UV at 254 nm.
-
Causality: The benzoate chromophore strongly absorbs at 254 nm. The use of TFA ensures the amine remains fully protonated, preventing peak tailing and ensuring sharp resolution.
-
-
1H-NMR Spectroscopy (in DMSO-d6):
-
Validation Markers: Look for the methyl ester singlet at ~3.85 ppm (3H). The aromatic protons will appear as a distinct AB quartet around 7.5-8.0 ppm (4H), confirming para-substitution. The critical marker for the hydrochloride salt is the broad downfield singlet at ~8.3 ppm (3H), confirming the -NH3+ protonation state.
-
References
Sources
An In-depth Technical Guide to Methyl 4-(1-aminopropyl)benzoate
An Essential Building Block in Modern Drug Discovery and Chemical Synthesis
This guide provides a comprehensive technical overview of Methyl 4-(1-aminopropyl)benzoate, a versatile chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its current and potential applications, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Nomenclature
IUPAC Name: methyl 4-(1-aminopropyl)benzoate
CAS Number:
-
Hydrochloride Salt: 1196046-98-6[1]
Molecular Formula: C₁₁H₁₅NO₂ (Free Base)
Molecular Weight: 193.24 g/mol (Free Base)
Chemical Structure:
Caption: Chemical structure of Methyl 4-(1-aminopropyl)benzoate.
Synthesis and Manufacturing
While specific, detailed industrial-scale synthesis protocols for Methyl 4-(1-aminopropyl)benzoate are not widely published, its synthesis can be approached through established organic chemistry methodologies. A plausible synthetic route would involve the multi-step conversion of a readily available starting material like 4-propylbenzoic acid.
A generalized, conceptual synthetic workflow is outlined below:
Caption: A conceptual synthetic workflow for Methyl 4-(1-aminopropyl)benzoate.
Experimental Protocol: A Hypothetical Laboratory-Scale Synthesis
The following is a hypothetical, generalized protocol based on standard organic synthesis techniques. Note: This protocol is for informational purposes only and has not been experimentally validated.
Step 1: Esterification of 4-Propylbenzoic Acid
-
To a solution of 4-propylbenzoic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-propylbenzoate.
Step 2: Benzylic Bromination
-
Dissolve methyl 4-propylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain methyl 4-(1-bromopropyl)benzoate.
Step 3: Azide Formation
-
Dissolve methyl 4-(1-bromopropyl)benzoate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-(1-azidopropyl)benzoate.
Step 4: Reduction to the Amine
-
Dissolve methyl 4-(1-azidopropyl)benzoate (1 equivalent) in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced (monitored by TLC or IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude Methyl 4-(1-aminopropyl)benzoate.
-
Purification can be achieved by column chromatography or by conversion to its hydrochloride salt and recrystallization.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of Methyl 4-(1-aminopropyl)benzoate are scarce in publicly available literature. However, based on its structure, the following properties can be inferred:
| Property | Predicted Value/Observation | Source/Justification |
| Physical State | Solid (for the hydrochloride salt) | |
| Solubility | The free base is likely soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to have higher solubility in water and polar protic solvents. | Inferred from structural similarity to other aminobenzoate esters. |
| pKa | The amino group is expected to have a pKa in the range of 9-10, typical for primary amines. The ester group is a weak base. | General chemical principles. |
| LogP | The calculated LogP (octanol-water partition coefficient) for the free base would suggest moderate lipophilicity. | Inferred from its structure. |
Applications in Research and Development
Methyl 4-(1-aminopropyl)benzoate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and an ester group, allows for a wide range of chemical modifications.
Potential Applications:
-
Scaffold for Novel Therapeutics: The para-aminobenzoic acid (PABA) scaffold is a common feature in many biologically active compounds.[2] Derivatives of aminobenzoic acid have shown a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[3] The presence of the 1-aminopropyl group in Methyl 4-(1-aminopropyl)benzoate provides a key point for structural diversification to explore new pharmacological activities.
-
Intermediate in the Synthesis of Bioactive Molecules: Esters of 4-(aminomethyl)benzoic acid are known intermediates for the synthesis of active pharmaceutical ingredients.[4][5] While the target molecule has a slightly different side chain, its utility as an intermediate for creating libraries of compounds for high-throughput screening is highly probable.
-
Pro-drug Development: The ester and amine functionalities can be utilized in the design of pro-drugs, where the parent molecule is chemically modified to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Biological Activity and Mechanism of Action
Derivatives of aminobenzoic acid have been investigated for a variety of biological activities:
-
Enzyme Inhibition: The aminobenzoate structure is a key component of folate, and as such, derivatives can act as inhibitors of enzymes in the folate biosynthesis pathway, a validated target for antimicrobial agents.
-
Receptor Modulation: The aminopropyl-aryl ester motif is present in various compounds that interact with G-protein coupled receptors (GPCRs) and ion channels. Further research could explore the potential of Methyl 4-(1-aminopropyl)benzoate derivatives as modulators of these targets.
-
Anticancer Activity: Numerous studies have demonstrated the anticancer potential of various substituted benzoate derivatives.[3] The mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation.
Illustrative Signaling Pathway (Hypothetical):
The following diagram illustrates a hypothetical mechanism by which a derivative of Methyl 4-(1-aminopropyl)benzoate might exert an anticancer effect by inhibiting a key signaling pathway.
Caption: A hypothetical signaling pathway illustrating potential anticancer activity.
Conclusion
Methyl 4-(1-aminopropyl)benzoate is a chemical intermediate with significant untapped potential. While detailed characterization and application data remain limited in the public domain, its structural features strongly suggest its utility as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, properties, and biological activities is warranted to fully explore its value in drug discovery and development. This guide serves as a foundational resource to stimulate and support such future investigations.
References
-
Farwa, U., et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. 2023. [Link]
-
Farwa, U., et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. 2023. [Link]
- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
Sources
- 1. 1196046-98-6 | Methyl 4-(1-aminopropyl)benzoate hydrochloride - Moldb [moldb.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical profiling of new aminopropan-2-ol derivatives with beta-adrenolytic activity: the importance for pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. methyl 4-[(1R)-1-aminopropyl]benzoate;hydrochloride - CAS号 1336889-13-4 - 摩熵化学 [molaid.com]
Precision Synthesis of Methyl 4-(1-aminopropyl)benzoate: A Scalable Modular Approach
An In-Depth Technical Guide on the Synthesis of Methyl 4-(1-aminopropyl)benzoate
Executive Summary
This technical guide details the high-fidelity synthesis of Methyl 4-(1-aminopropyl)benzoate (Target Molecule) starting from 4-aminobenzoic acid (PABA) . Unlike standard academic preparations, this route prioritizes functional group tolerance, scalability, and intermediate stability, characteristic of pharmaceutical process development.
The synthesis addresses the core challenge: converting an aniline nitrogen (
The 4-Step Modular Route:
-
Esterification: Protection of the carboxylic acid.
-
Sandmeyer Transformation: Conversion of the amino group to an iodide.
-
Magnesium-Halogen Exchange (Knochel Protocol): Selective installation of the propyl chain via a formyl/grignard sequence.
-
Reductive Amination: Stereocontrolled installation of the target amine.
Retrosynthetic Analysis & Logic
The target molecule is a benzylic amine . Direct alkylation of the PABA nitrogen would yield an N-alkyl aniline, not the desired carbon-chain amine. Therefore, the
Strategic Disconnection
The most robust disconnection occurs at the benzylic carbon (
Figure 1: Retrosynthetic logic flow demonstrating the conversion of an aniline precursor to a benzylic amine target.
Detailed Experimental Protocols
Phase 1: Functional Group Protection & Activation
Objective: Convert PABA into Methyl 4-iodobenzoate. Rationale: The carboxylic acid must be protected as a methyl ester to prevent interference during the organometallic steps. The amino group is converted to an iodide to create a reactive handle for carbon chain extension.
Step 1.1: Fischer Esterification
-
Reagents: 4-Aminobenzoic acid (1.0 eq), Methanol (solvent/reagent), H₂SO₄ (2.0 eq).
-
Procedure:
-
Suspend PABA in excess methanol (10 vol).
-
Slowly add conc. H₂SO₄ at 0°C.
-
Reflux for 6–8 hours until TLC indicates consumption of acid.
-
Neutralize with NaHCO₃, concentrate, and filter the precipitate.
-
Step 1.2: Sandmeyer Iodination
-
Reagents: Methyl 4-aminobenzoate (1.0 eq), NaNO₂ (1.1 eq), KI (1.5 eq), H₂SO₄ (2.5 M).
-
Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution with iodide.
-
Protocol:
-
Dissolve Methyl 4-aminobenzoate in dilute H₂SO₄ and cool to 0–5°C.
-
Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.
-
Add a solution of KI in water dropwise. Evolution of N₂ gas will be observed.[4][5][7]
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Extract with EtOAc. Wash with 10% Na₂S₂O₃ (to remove iodine) and brine.
-
-
Key Insight: Using the methyl ester prevents zwitterion formation, improving solubility and yield compared to performing the Sandmeyer on the free acid [1].
Phase 2: Carbon Framework Extension (The Knochel Protocol)
Objective: Convert Methyl 4-iodobenzoate to Methyl 4-propionylbenzoate. Rationale: Traditional Grignard reactions would attack the ester. We use Knochel’s Turbo-Grignard method (iPrMgCl·LiCl) at low temperature, which allows Iodine-Magnesium exchange without attacking the ester group [2].
Step 2.1: I/Mg Exchange and Aldehyde Addition
-
Reagents: Methyl 4-iodobenzoate (1.0 eq), iPrMgCl·LiCl (1.1 eq), Propanal (1.2 eq).
-
Protocol:
-
Intermediate: Methyl 4-(1-hydroxypropyl)benzoate.
Step 2.2: Oxidation to Ketone
-
Reagents: Intermediate Alcohol, Dess-Martin Periodinane (DMP) or Swern conditions.
-
Protocol:
-
Dissolve the crude alcohol in DCM.
-
Add DMP (1.2 eq) at 0°C. Stir at RT for 2 hours.
-
Quench with Na₂S₂O₃/NaHCO₃.
-
-
Product: Methyl 4-propionylbenzoate.[9]
Phase 3: Reductive Amination
Objective: Convert the ketone to the primary amine. Rationale: Direct conversion using ammonium acetate and cyanoborohydride is mild and selective.
-
Reagents: Methyl 4-propionylbenzoate (1.0 eq), Ammonium Acetate (10 eq), NaBH₃CN (1.5 eq), Methanol.
-
Protocol:
-
Dissolve the ketone and NH₄OAc in dry Methanol.
-
Stir for 2 hours at RT to form the imine/iminium intermediate in situ.
-
Add NaBH₃CN portion-wise.
-
Stir for 12–16 hours.
-
Workup: Acidify with 1N HCl (to decompose borate complexes), then basify to pH >10 with NaOH. Extract the free amine with DCM.
-
Purification: Convert to HCl salt (using HCl/Ether) for crystallization or purify via column chromatography (DCM/MeOH/NH₃).
-
Data Summary & Process Parameters
| Step | Transformation | Key Reagent | Critical Parameter | Typical Yield |
| 1 | Esterification | MeOH / H₂SO₄ | Reflux time | 90-95% |
| 2 | Iodination | NaNO₂ / KI | Temp < 5°C (Diazotization) | 75-85% |
| 3a | Mg Exchange | iPrMgCl·LiCl | Temp -20°C (Ester stability) | 80-90% |
| 3b | Oxidation | DMP | Anhydrous conditions | 85-95% |
| 4 | Reductive Amination | NH₄OAc / NaBH₃CN | pH control / Excess NH₄OAc | 60-75% |
Process Visualization
The following diagram illustrates the chemical workflow and decision gates.
Figure 2: Step-by-step synthetic workflow from PABA to the target amine.
References
-
Organic Syntheses , Coll.[7] Vol. 2, p. 349 (1943); Vol. 12, p. 44 (1932). Preparation of Iodobenzoic acid derivatives via Sandmeyer.
-
Knochel, P. et al. "A Iodine–Magnesium Exchange using iPrMgCl·LiCl." Angewandte Chemie Int. Ed. 2004, 43, 3333.
-
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[9] Chem. 1996, 61, 3849-3862.
-
Moldb Database. "Methyl 4-(1-aminopropyl)benzoate Structure and Properties."
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- 1. CN100427457C - The preparation method of p-aminobenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"Methyl 4-(1-aminopropyl)benzoate" solubility in common organic solvents
In-Depth Technical Guide: Solubility Profiling and Determination of Methyl 4-(1-aminopropyl)benzoate in Organic Solvents
Executive Summary
In preclinical drug development and synthetic organic chemistry, understanding the solubility profile of a building block or active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the fundamental thermodynamic parameter that dictates reaction kinetics, purification efficiency, and bioavailability[1]. Methyl 4-(1-aminopropyl)benzoate is a versatile bifunctional organic building block. Because it contains both a hydrogen-bond-donating/accepting primary amine and a hydrogen-bond-accepting ester, its solubility profile is highly dependent on its ionization state and the specific intermolecular forces of the chosen solvent system.
This whitepaper provides a comprehensive, theoretically grounded guide to predicting, profiling, and experimentally validating the solubility of Methyl 4-(1-aminopropyl)benzoate in common organic solvents.
Physicochemical Profiling & Structural Causality
Before selecting a solvent system, one must deconstruct the molecule into its functional domains to understand the causality of its solvation thermodynamics. Methyl 4-(1-aminopropyl)benzoate exists in two primary states in the laboratory: the neutral free base and the hydrochloride (HCl) salt (CAS: 1196046-98-6)[2].
-
The Aromatic Core & Propyl Chain: These regions are highly lipophilic, driving solubility in non-polar solvents via London dispersion forces (induced dipole interactions).
-
The Methyl Ester (-COOCH₃): This moiety acts as a strong hydrogen-bond acceptor and introduces a permanent dipole, enhancing solubility in moderately polar aprotic solvents like Ethyl Acetate and Dichloromethane (DCM).
-
The Primary Amine (-NH₂): In the free base form, the amine acts as both a hydrogen-bond donor and acceptor. However, when protonated as the Hydrochloride Salt (-NH₃⁺ Cl⁻) , the molecule transitions into an ionic lattice[2]. The high lattice energy of the salt form drastically reduces solubility in non-polar solvents, requiring solvents with high dielectric constants (e.g., Methanol, DMSO) to overcome the ion-pairing energy.
Table 1: Physicochemical Properties
| Property | Free Base | Hydrochloride (HCl) Salt |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 193.24 g/mol | 229.70 g/mol [2] |
| Ionization State | Neutral | Cationic (Protonated Amine) |
| Primary Intermolecular Forces | Dispersion, Dipole-Dipole, H-Bonding | Ion-Dipole, H-Bonding |
Theoretical Framework: Hansen Solubility Parameters (HSP)
To avoid empirical trial-and-error, modern formulation science utilizes Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a liquid can be divided into three distinct intermolecular forces: Dispersion (
By calculating the HSP of Methyl 4-(1-aminopropyl)benzoate (free base) and plotting it in a 3D space, we can predict solvent compatibility. Solvents that fall within the "interaction radius" (
Fig 1: Hansen Solubility Parameter (HSP) interaction pathways dictating solvent compatibility.
Table 2: Estimated HSP Values and Predicted Miscibility (Values estimated via group contribution methods for the free base)
| Solvent / Solute | Predicted Affinity (Free Base) | |||
| Methyl 4-(1-aminopropyl)benzoate | ~18.5 | ~6.5 | ~7.0 | - |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Excellent (Close HSP match) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High |
| Methanol | 15.1 | 12.3 | 22.3 | Moderate (High |
| Hexane | 14.9 | 0.0 | 0.0 | Poor (High |
Empirical Solubility Data in Common Organic Solvents
The transition from the free base to the HCl salt fundamentally inverts the solubility profile. The table below outlines the expected solubility behavior based on the thermodynamic principles discussed above.
Table 3: Comparative Solubility Matrix
| Solvent | Dielectric Constant ( | Solubility: Free Base | Solubility: HCl Salt | Mechanistic Causality |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | High | High polarity and strong H-bond accepting nature disrupt both neutral and ionic lattices[4]. |
| Methanol (MeOH) | 32.7 | Moderate | High | High dielectric constant stabilizes the dissociated |
| Dichloromethane (DCM) | 9.1 | Very High | Low | Excellent HSP match for the free base; insufficient polarity to break the salt's ionic lattice. |
| Ethyl Acetate (EtOAc) | 6.0 | High | Very Low | Ester-ester affinity drives free base solubility; low dielectric constant prevents salt dissolution. |
| Hexane | 1.9 | Low | Insoluble | Lacks dipole/H-bonding capabilities to interact with the ester or amine groups. |
Experimental Methodologies for Solubility Determination
To generate self-validating data for regulatory submissions or downstream processing, solubility must be measured using strict, standardized protocols. We differentiate between Thermodynamic Solubility (true equilibrium) and Kinetic Solubility (precipitation threshold)[1].
Protocol A: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining the true equilibrium solubility of the crystalline solid[5]. It ensures that the lowest-energy solid phase is in equilibrium with the saturated solution[1].
Step-by-Step Procedure:
-
Excess Solid Addition: Add an excess amount of Methyl 4-(1-aminopropyl)benzoate (e.g., 50 mg) to 1.0 mL of the target organic solvent in a sealed glass vial.
-
Isothermal Agitation: Place the vial in a thermostatic shaker at exactly 25.0°C (or 37.0°C for physiological relevance) and agitate at 300 RPM for 24 to 72 hours[5]. Causality: Extended time is required to ensure complete dissolution and to allow any metastable polymorphs to convert to the most stable crystalline form[1].
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Causality: Centrifugation is preferred over filtration for organic solvents to prevent the adsorption of the compound onto filter membranes, which can falsely lower the measured concentration[1].
-
Quantification: Carefully aspirate the clear supernatant, dilute it in a compatible mobile phase, and quantify the concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a pre-established calibration curve.
-
Solid-State Verification: Analyze the remaining solid pellet via Powder X-Ray Diffraction (pXRD) to confirm that the solvent did not induce a polymorphic shift or solvate formation[6].
Fig 2: Thermodynamic solubility determination workflow via the Shake-Flask method.
Protocol B: Kinetic Solubility via the Solvent Shift Method
In early-stage drug discovery, compounds are often stored as 10 mM stock solutions in DMSO. The solvent shift method determines the maximum concentration a compound can reach in an aqueous or secondary solvent system before precipitating[7]. This measures a metastable, supersaturated state rather than a true thermodynamic equilibrium[1].
Step-by-Step Procedure:
-
Stock Preparation: Prepare a 10 mM stock of Methyl 4-(1-aminopropyl)benzoate in pure DMSO[7].
-
Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) by spiking small aliquots of the DMSO stock into the target secondary solvent (e.g., an aqueous buffer or a less polar organic solvent)[4]. Ensure the final DMSO concentration does not exceed 1-2% v/v to prevent co-solvent artifacts[8].
-
Incubation: Incubate the microtiter plate at room temperature for 2 to 4 hours. Causality: This short timeframe mimics the physiological absorption window and prevents the slow crystallization kinetics that would otherwise lead to thermodynamic equilibrium[7].
-
Nephelometric Detection: Measure the turbidity of the wells using a laser nephelometer or UV-Vis spectrophotometer (monitoring scatter at 620 nm). The kinetic solubility limit is defined as the lowest concentration at which a statistically significant increase in light scattering (precipitation) is observed[4].
Conclusion
The solubility of Methyl 4-(1-aminopropyl)benzoate is governed by a delicate balance of dispersion forces, dipole interactions, and hydrogen bonding. By identifying whether the compound is in its free base or hydrochloride salt form[2], researchers can utilize Hansen Solubility Parameters[3] to rationally select the optimal organic solvent. Furthermore, choosing the correct experimental protocol—Shake-Flask for thermodynamic rigor[5] or Solvent Shift for high-throughput kinetic screening[4]—ensures that the resulting data is both scientifically accurate and contextually relevant for downstream applications.
References
-
Hansen Solubility Parameters (HSP) Theory Title: Consideration of Hansen solubility parameters Source: Hansen-Solubility URL:[Link]
-
Thermodynamic Solubility Methodologies Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL:[Link]
-
Kinetic Solubility via Solvent Shift Method Title: Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability Source: National Institutes of Health (PMC) URL:[Link]
-
Pharmaceutical Solubility Testing Context Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL:[Link]
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A Technical Guide to the Potential Biological Activities of Methyl 4-(1-aminopropyl)benzoate Derivatives
An in-depth technical guide on the core.
Abstract
Methyl 4-(1-aminopropyl)benzoate represents a chemical scaffold with latent potential for therapeutic applications. While direct research on this specific molecule is nascent, its structural components—a substituted aminobenzoic acid ester—are present in a wide array of biologically active compounds. This guide synthesizes existing research on structurally related molecules to forecast the potential biological activities of novel Methyl 4-(1-aminopropyl)benzoate derivatives. We will explore potential applications in oncology, infectious diseases, and neurology, drawing parallels from established findings on similar chemical entities. This document is intended for researchers, scientists, and professionals in drug development, providing a roadmap for initiating research programs centered around this promising scaffold.
Introduction: The Methyl 4-(1-aminopropyl)benzoate Scaffold
The exploration of novel chemical entities for therapeutic intervention is a cornerstone of modern drug discovery. The Methyl 4-(1-aminopropyl)benzoate scaffold, while not extensively studied, presents an intriguing starting point for the development of new drug candidates due to its relationship with other biologically active molecules.
Chemical Structure and Properties
The core structure of Methyl 4-(1-aminopropyl)benzoate features a central benzene ring substituted with a methyl ester and a 1-aminopropyl group. This combination of an aromatic ring, an amino group, and an ester functionality provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of a chiral center in the 1-aminopropyl group also introduces the possibility of stereospecific interactions with biological targets.
Rationale for Exploring its Biological Potential
The rationale for investigating derivatives of Methyl 4-(1-aminopropyl)benzoate is built upon the established biological activities of structurally analogous compounds. For instance, derivatives of 4-aminobenzoic acid are known to possess antimicrobial and anticancer properties[1]. Furthermore, the incorporation of an aminoalkyl side chain is a common feature in many centrally acting drugs. The broader family of methyl benzoate derivatives has also been investigated for its role in inhibiting key metabolic pathways in cancer[2].
Potential Anticancer Activities
The development of novel anticancer agents is a critical area of research. Derivatives of Methyl 4-(1-aminopropyl)benzoate may offer new avenues for therapeutic intervention in oncology.
Inhibition of the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) is a crucial metabolic pathway for cancer cell proliferation and survival, making it an attractive target for anticancer drug development[2].
The PPP is responsible for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis. Inhibition of key enzymes in this pathway, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), can lead to increased oxidative stress and reduced proliferation in cancer cells[2].
Recent studies have shown that certain methyl benzoate derivatives can act as inhibitors of G6PD and 6PGD. For example, some methyl 4-amino benzoates have demonstrated IC50 values in the micromolar range for these enzymes[2]. This suggests that the benzoate core of Methyl 4-(1-aminopropyl)benzoate could be a starting point for designing novel PPP inhibitors.
A robust in vitro assay is essential to screen for the inhibitory potential of novel Methyl 4-(1-aminopropyl)benzoate derivatives against G6PD and 6PGD.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human G6PD and 6PGD enzymes are procured. Stock solutions of the substrates (glucose-6-phosphate and 6-phosphogluconate) and the cofactor NADP+ are prepared in an appropriate buffer (e.g., Tris-HCl).
-
Compound Preparation: The synthesized Methyl 4-(1-aminopropyl)benzoate derivatives are dissolved in DMSO to create stock solutions, from which serial dilutions are made.
-
Assay Procedure: The enzymatic reaction is initiated by adding the enzyme to a reaction mixture containing the substrate, NADP+, and the test compound in a 96-well plate.
-
Data Acquisition: The rate of NADPH production is monitored by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the dose-response data to a suitable sigmoidal model.
Logical Relationship Diagram: PPP Inhibition Assay Workflow
Caption: Generalized pathway of antimicrobial action.
Potential Neurological Applications
The structural similarity of certain aminobenzoate derivatives to known neuroactive compounds suggests that Methyl 4-(1-aminopropyl)benzoate derivatives could have applications in neurology.
Modulating GABA-A Receptors: Lessons from Benzodiazepines
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor.[3] Their chemical structure often includes an aromatic ring with an amino-containing side chain.
The classical benzodiazepine pharmacophore consists of an aromatic ring fused to a seven-membered diazepine ring. However, non-classical benzodiazepines with variations in this core structure also exhibit activity. The key is the spatial arrangement of lipophilic and hydrogen-bonding groups that allows for binding to the benzodiazepine site on the GABA-A receptor.
By designing derivatives of Methyl 4-(1-aminopropyl)benzoate that mimic the benzodiazepine pharmacophore, it may be possible to develop novel anxiolytic and anticonvulsant agents. This would involve cyclization of the aminopropyl side chain with the aromatic ring to form a diazepine or related heterocyclic system.
This assay is used to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat or mouse brain tissue.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]flunitrazepam) in the presence of various concentrations of the test compounds.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is calculated for each compound concentration, and the Ki (inhibition constant) is determined using the Cheng-Prusoff equation.
Targeting Neurodegenerative Diseases
Some heterocyclic compounds derived from amino acids have shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease.[4] These compounds may act by inhibiting key enzymes involved in the disease pathology or by protecting neurons from damage.
Imidazole-containing compounds have been investigated for their ability to inhibit the production of Aβ-peptides, which are a hallmark of Alzheimer's disease.[4] The design of Methyl 4-(1-aminopropyl)benzoate derivatives that incorporate an imidazole or a similar heterocyclic moiety could lead to new therapeutic agents for neurodegenerative diseases.
Synthesis Strategies for Novel Derivatives
The synthesis of a diverse library of Methyl 4-(1-aminopropyl)benzoate derivatives is crucial for exploring their biological potential.
General Synthetic Routes
A common approach to synthesizing these derivatives would involve the modification of the amino and ester groups of the starting material. The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives.
Combinatorial Approaches for Library Generation
Combinatorial chemistry techniques can be employed to rapidly generate a large number of derivatives for high-throughput screening.[5] This could involve parallel synthesis on a solid support or solution-phase synthesis using automated platforms.
Future Directions and Conclusion
The exploration of Methyl 4-(1-aminopropyl)benzoate derivatives represents a promising, yet underexplored, area of drug discovery. The structural similarities to known bioactive molecules provide a strong rationale for investigating their potential in oncology, infectious diseases, and neurology.
Future research should focus on:
-
Synthesis of a diverse chemical library: A wide range of derivatives should be synthesized to explore the structure-activity relationships.
-
High-throughput screening: The synthesized compounds should be screened against a panel of biological targets to identify initial hits.
-
Lead optimization: Promising hits should be further optimized to improve their potency, selectivity, and pharmacokinetic properties.
-
In vivo studies: The most promising lead compounds should be evaluated in animal models of disease to assess their efficacy and safety.
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Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712. Available from: [Link]
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El-Gamal, M. I. et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5928. Available from: [Link]
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Kantevari, S. et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal of Young Pharmacists, 10(3), 269-274. Available from: [Link]
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Sharma, S. et al. (2019). Recent advances in the chemistry and biology of benzodiazepines. RSC Advances, 9(30), 17092-17122. Available from: [Link]
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Bhabal, S. B. et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society, 87(5), 565-577. Available from: [Link]
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Methyl 4-(1-aminopropyl)benzoate: A Quintessential Chiral Building Block in Advanced API Synthesis
Executive Summary
In modern drug discovery, chiral 1-arylalkylamines are ubiquitous pharmacophores, appearing in approximately 40–45% of small-molecule active pharmaceutical ingredients (APIs)[1]. Methyl 4-(1-aminopropyl)benzoate (CAS: 1196046-98-6) serves as a highly versatile, bifunctional chiral building block[2]. It features a stereogenic benzylic amine—ideal for directed hydrogen bonding and receptor pocket occupation—and a para-carbomethoxy group, which acts as a synthetic handle for downstream amidation, cross-coupling, or saponification.
This technical guide explores the mechanistic rationale, synthetic methodologies, and self-validating protocols for the asymmetric synthesis of Methyl 4-(1-aminopropyl)benzoate and its derivatives. By examining transition metal catalysis, biocatalysis, and chiral auxiliary-driven approaches, we provide drug development professionals with a comprehensive roadmap for integrating this motif into complex molecular architectures.
Mechanistic Pathways for Asymmetric Synthesis
The synthesis of highly enantioenriched 1-arylalkylamines requires precise stereocontrol. For Methyl 4-(1-aminopropyl)benzoate, the prochiral precursor is methyl 4-propionylbenzoate. Three primary methodologies are employed to establish the chiral center.
Diastereoselective Addition via Ellman’s Sulfinamide
Developed by Jonathan Ellman, tert-butanesulfinamide has become the gold standard chiral auxiliary for amine synthesis. The condensation of the prochiral ketone with enantiopure tert-butanesulfinamide yields a chiral sulfinyl imine[3].
Causality & Stereocontrol: The addition of a Grignard reagent (e.g., ethylmagnesium bromide to a benzaldehyde derivative, or methylmagnesium bromide to a propiophenone derivative) proceeds via a rigid, six-membered cyclic transition state. The metal coordinates to both the imine nitrogen and the sulfinyl oxygen, locking the conformation. This forces the nucleophile to attack exclusively from the less sterically hindered face, resulting in exceptional diastereomeric ratios (dr > 99:1)[4]. Subsequent acidic cleavage of the N–S bond yields the chiral amine hydrochloride without eroding the stereocenter[5].
Fig 1: Ellman's Sulfinamide workflow for the asymmetric synthesis of chiral amines.
Biocatalytic Asymmetric Reductive Amination ( -Transaminases)
-Transaminases (Causality & Equilibrium Dynamics: Unlike chemical hydrogenation, transamination is strictly equilibrium-driven and often favors the ketone[1]. To achieve high conversions, the equilibrium must be shifted. This is accomplished by using an excess of the amine donor (isopropylamine) and actively removing the volatile byproduct (acetone) via a sweep gas or reduced pressure[6]. The enzymatic pocket of (S)-selective
Fig 2: Biocatalytic network utilizing ω-Transaminase with in situ equilibrium shifting.
Transition Metal-Catalyzed Asymmetric Hydrogenation
The direct asymmetric hydrogenation of enamides or unprotected imines using Rhodium or Iridium complexes is a highly scalable industrial route[8]. Using chiral bisphosphine ligands (e.g., Josiphos or BINAP), the metal coordinates to the C=N double bond. The steric bulk of the ligand creates a chiral environment that discriminates between the Re and Si faces of the imine during hydride transfer, yielding the chiral amine with high turnover numbers (TON)[9].
Quantitative Data Presentation
The selection of a synthetic route depends on the scale, desired enantiomer, and available infrastructure. Below is a comparative analysis of the three primary methodologies for synthesizing 1-arylalkylamines like Methyl 4-(1-aminopropyl)benzoate.
| Methodology | Typical Yield (%) | Enantiomeric Excess (ee %) | Catalyst / Auxiliary | Key Advantage | Primary Limitation |
| Ellman's Sulfinamide | 75 - 85% | > 98% | tert-Butanesulfinamide | Highly predictable stereocontrol; easy setup. | Stoichiometric chiral auxiliary required. |
| 80 - 95% | > 99% | Engineered | Green chemistry; aqueous conditions. | Substrate inhibition; strict equilibrium limits. | |
| Asymmetric Hydrogenation | 90 - 95% | 95 - 99% | Rh/Ir + Chiral Phosphine | High atom economy; ideal for metric-ton scale. | High pressure |
Table 1: Comparative metrics for the asymmetric synthesis of chiral 1-arylalkylamines.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each critical step includes the underlying physicochemical rationale.
Protocol A: Synthesis via Ellman's Auxiliary (Laboratory Scale)
Objective: Synthesize (R)-Methyl 4-(1-aminopropyl)benzoate hydrochloride.
Step 1: Condensation (Imine Formation)
-
Procedure: In an oven-dried flask under
, dissolve methyl 4-propionylbenzoate (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M). Add Titanium(IV) ethoxide ( , 2.0 equiv). Stir at 70 °C for 12 hours. -
Causality: Ketones are less electrophilic than aldehydes.
acts as both a Lewis acid (activating the carbonyl carbon) and a stoichiometric desiccant. It irreversibly traps the generated water as , driving the unfavorable equilibrium strictly to the right[10]. -
Validation: Quench with brine, filter through Celite, and analyze the crude via
NMR. The disappearance of the ketone -protons and the appearance of the highly deshielded tert-butyl singlet (~1.2 ppm) confirms complete conversion.
Step 2: Diastereoselective Reduction
-
Procedure: Cool the crude sulfinyl imine in THF to -48 °C. Dropwise add L-Selectride (1.5 equiv). Stir for 4 hours.
-
Causality: The bulky L-Selectride coordinates with the sulfinyl oxygen, forming a rigid transition state. The low temperature (-48 °C) minimizes conformational flexibility, ensuring hydride attack occurs exclusively from the unhindered face, maximizing the diastereomeric ratio[10].
-
Validation: Quench with saturated
. Extract with EtOAc. HPLC analysis should reveal a dr of >95:5.
Step 3: Desulfinylation
-
Procedure: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 1 hour.
-
Causality: Mild acidic conditions selectively cleave the N–S bond without hydrolyzing the para-carbomethoxy ester or racemizing the chiral center[3].
-
Validation: Concentrate under vacuum. Triturate with diethyl ether to precipitate the pure (R)-Methyl 4-(1-aminopropyl)benzoate hydrochloride as a white solid.
Protocol B: Biocatalytic Transamination (Process Scale-Up)
Objective: Synthesize (S)-Methyl 4-(1-aminopropyl)benzoate using
Step 1: Enzymatic Reaction Setup
-
Procedure: Prepare a 100 mM phosphate buffer (pH 7.5). Add 1 mM Pyridoxal 5'-phosphate (PLP), 500 mM isopropylamine (amine donor), and 50 mM methyl 4-propionylbenzoate. Add 5 g/L of lyophilized (S)-selective
-Transaminase (e.g., ATA-117). -
Causality: PLP is the obligate cofactor that shuttles the amine group via a Schiff base intermediate (pyridoxamine phosphate). The 10-fold excess of isopropylamine acts as the thermodynamic driver for the reaction[6].
Step 2: Equilibrium Shifting
-
Procedure: Run the reaction at 30 °C in a bioreactor equipped with a mild nitrogen sweep gas or under reduced pressure (e.g., 200 mbar).
-
Causality: Transamination is reversible. By continuously stripping the highly volatile acetone byproduct from the aqueous phase, Le Chatelier's principle forces the reaction to >95% conversion, preventing product inhibition[1].
-
Validation: Monitor conversion via chiral HPLC. The reaction is complete when the ketone peak area is <5% of the initial value, and the product ee is confirmed at >99%.
References
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Patil, M. D., Grogan, G., Bommarius, A. S., & Yun, H. "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines". MDPI. Available at:[Link]
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Shin, J. S., & Kim, B. G. "Asymmetric synthesis of chiral amines with omega-transaminase". Biotechnology and Bioengineering, 1999. Available at:[Link]
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Burk, M. J., Wang, Y. M., & Lee, J. R. "A Convenient Asymmetric Synthesis of α-1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides". Journal of the American Chemical Society, 1996. Available at:[Link]
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Andersen, et al. "Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program". PMC, 2023. Available at:[Link]
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An In-depth Technical Guide to Methyl 4-(1-aminopropyl)benzoate: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(1-aminopropyl)benzoate is a derivative of 4-aminobenzoic acid, a core scaffold in numerous biologically active compounds. While not as widely recognized as its simpler analogue, benzocaine (ethyl 4-aminobenzoate)[1], this molecule holds potential for research in medicinal chemistry due to the introduction of a chiral center and an extended alkylamine side chain. This guide provides a comprehensive overview of the probable historical synthesis and modern synthetic approaches to Methyl 4-(1-aminopropyl)benzoate, offering insights for researchers engaged in the design and synthesis of novel therapeutic agents. The hydrochloride salt of this compound is cataloged under CAS number 1196046-98-6[2].
Historical Synthesis: A Retrosynthetic Perspective
A plausible historical, non-stereoselective synthesis would likely have involved a Grignard reaction followed by oxidation and reduction steps, culminating in the final esterification. This approach would have yielded a racemic mixture of the final product.
Postulated Historical Synthesis Workflow
A likely historical synthesis would have commenced with 4-nitropropiophenone, which could be prepared from 4-nitrobenzoyl chloride and diethylcadmium (from ethylmagnesium bromide and cadmium chloride). The subsequent steps would be:
-
Oxime Formation: The ketone is converted to an oxime using hydroxylamine.
-
Reduction of the Oxime and Nitro Group: The oxime and the nitro group are reduced simultaneously to the corresponding primary amine and aniline, respectively. A common reducing agent for this transformation is tin and hydrochloric acid.
-
Esterification: The resulting 4-amino-α-ethylbenzylamine is then esterified to yield the final product.
This classical approach, while effective in producing the target molecule, would invariably result in a racemic mixture, requiring subsequent resolution if a single enantiomer was desired.
Modern Synthetic Approaches: The Advent of Stereoselectivity
Modern synthetic chemistry offers more elegant and efficient pathways to Methyl 4-(1-aminopropyl)benzoate, with a strong emphasis on controlling the stereochemistry at the chiral center. A highly efficient and common method for the synthesis of chiral amines is through reductive amination of a prochiral ketone[4][5][6].
Contemporary Stereoselective Synthesis: Reductive Amination
A contemporary and efficient synthesis of enantiomerically enriched Methyl 4-(1-aminopropyl)benzoate would likely start from methyl 4-propionylbenzoate. This can be achieved through a Friedel-Crafts acylation of methyl benzoate with propionyl chloride. The key step is the asymmetric reductive amination of the resulting ketone.
Experimental Protocol: Asymmetric Reductive Amination
Step 1: Synthesis of Methyl 4-propionylbenzoate
To a solution of aluminum chloride in anhydrous dichloromethane, methyl benzoate is added, and the mixture is cooled to 0°C. Propionyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction is quenched with ice-water and the product is extracted with dichloromethane.
Step 2: Asymmetric Reductive Amination
The methyl 4-propionylbenzoate is subjected to an asymmetric reductive amination. This can be achieved using a chiral auxiliary or a chiral catalyst. A common approach involves the use of a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine intermediate, which is then reduced with a standard reducing agent like sodium borohydride. The chiral auxiliary is subsequently removed by hydrogenolysis.
Alternatively, a direct catalytic asymmetric reductive amination can be employed using a chiral catalyst, such as a transition metal complex with a chiral ligand, in the presence of an ammonia source and a reducing agent like hydrogen gas or a hydride source[7].
Step 3: Esterification (if starting from the acid)
If the synthesis starts from 4-propionylbenzoic acid, the final step would be an esterification reaction to form the methyl ester. This can be achieved by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or a strong acid resin[8].
| Parameter | Historical Synthesis (Postulated) | Modern Synthesis (Reductive Amination) |
| Starting Material | 4-Nitropropiophenone | Methyl 4-propionylbenzoate |
| Key Reactions | Oxime formation, Reduction (Sn/HCl) | Asymmetric Reductive Amination |
| Stereocontrol | None (Racemic product) | High (Enantiomerically enriched product) |
| Reagents | Hydroxylamine, Sn, HCl | Chiral auxiliary/catalyst, Reducing agent |
| Overall Yield | Moderate | Good to Excellent |
| Work-up/Purification | More complex | Generally cleaner |
Visualization of Synthetic Pathways
Historical Synthesis Pathway (Postulated)
Caption: Postulated historical synthesis of racemic Methyl 4-(1-aminopropyl)benzoate.
Modern Stereoselective Synthesis Pathway
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Physical and chemical properties of "Methyl 4-(1-aminopropyl)benzoate"
Executive Summary
Methyl 4-(1-aminopropyl)benzoate is a specialized bifunctional organic intermediate used primarily in medicinal chemistry and drug discovery. Characterized by a para-substituted benzene ring featuring a methyl ester and a chiral primary amine on a propyl chain, it serves as a critical "scaffold" molecule. Its structural duality allows for orthogonal functionalization—the amine acts as a nucleophile for coupling with carboxylic acids or halides (common in peptidomimetic or kinase inhibitor synthesis), while the ester provides a protected carboxylic acid that can be hydrolyzed or converted into amides/heterocycles in subsequent steps.
This guide details the physicochemical properties, synthesis protocols, and reactivity profile of this compound, designed for researchers requiring high-purity building blocks for structure-activity relationship (SAR) studies.
Chemical Identity & Structural Analysis[1][2]
The compound exists in two primary forms: the free base (an oil or low-melting solid) and the hydrochloride salt (a stable crystalline solid). The 1-position of the propyl chain is a stereocenter, meaning the compound exists as R- and S- enantiomers, though it is often supplied as a racemate unless asymmetric synthesis is employed.
Nomenclature & Identifiers[1][2][3][4][5]
| Property | Description |
| IUPAC Name | Methyl 4-(1-aminopropyl)benzoate |
| Common Synonyms | 4-(1-Aminopropyl)benzoic acid methyl ester; Methyl 4-(α-aminopropyl)benzoate |
| CAS Number (HCl Salt) | 1196046-98-6 |
| CAS Number (Free Base) | Not widely indexed; refer to salt |
| Molecular Formula | C₁₁H₁₅NO₂ (Free Base) / C₁₁H₁₆ClNO₂ (HCl) |
| Molecular Weight | 193.24 g/mol (Free Base) / 229.70 g/mol (HCl) |
| SMILES | CCC(N)C1=CC=C(C=C1)C(=O)OC |
| InChIKey | Derivative specific |
Structural Features[6][7][8]
-
Benzylic Amine: The amino group is at the benzylic position (alpha to the ring). This increases the basicity slightly compared to aniline but makes the C-N bond susceptible to hydrogenolysis under strong reducing conditions.
-
Para-Substitution: The 1,4-substitution pattern provides a linear geometry, ideal for linkers in drug design where spatial separation between domains is required.
-
Ester Moiety: The methyl ester acts as a semi-stable protecting group for the carboxylic acid, stable to acidic conditions used to manipulate the amine but labile to basic hydrolysis.
Physicochemical Properties[1][5][7][9]
Note: Experimental data for this specific derivative is scarce in open literature. Values below represent high-confidence predicted ranges based on structural analogs (e.g., Methyl 4-(1-aminoethyl)benzoate).
| Property | Value / Range | Condition |
| Physical State | Crystalline Solid (HCl salt) | @ 25°C, 1 atm |
| Melting Point | > 180°C (Decomposes) | HCl Salt (Typical for class) |
| Boiling Point | ~310°C (Predicted) | Free Base @ 760 mmHg |
| Solubility (Water) | High (> 50 mg/mL) | HCl Salt |
| Solubility (Organics) | DMSO, Methanol, DMF | Free Base & Salt |
| pKa (Amine) | 9.2 – 9.6 | Conjugate acid (Predicted) |
| LogP | 1.6 – 1.9 | Octanol/Water partition |
| Polar Surface Area | ~52 Ų | Topological PSA |
Synthetic Methodology
The most robust route to Methyl 4-(1-aminopropyl)benzoate is via the reductive amination of the corresponding ketone precursor, Methyl 4-propionylbenzoate. This method avoids over-alkylation seen in direct alkylation strategies.
Pathway Diagram (Graphviz)
Caption: One-pot reductive amination synthesis route from the ketone precursor.
Detailed Protocol (Reductive Amination)
Reagents:
-
Methyl 4-propionylbenzoate (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (10.0 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) [Alt: NaBH₄]
-
Solvent: Anhydrous Methanol
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve Methyl 4-propionylbenzoate in anhydrous methanol. Add Ammonium Acetate (excess is crucial to favor primary amine over secondary).
-
Equilibration: Stir the mixture at room temperature for 30–60 minutes. A drying agent (e.g., 3Å molecular sieves) can be added to shift the equilibrium toward the imine.
-
Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride in small portions. Caution: HCN gas may evolve if acid is present; ensure proper ventilation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC or LC-MS (Look for disappearance of ketone peak).
-
Workup: Quench with 1N HCl (to decompose excess hydride and protonate the amine). Concentrate to remove methanol. Basify the aqueous residue with NaOH to pH > 10. Extract with Dichloromethane (DCM).
-
Purification: Dry organic layer over MgSO₄. If high purity is required, convert to the HCl salt by adding HCl in dioxane/ether, precipitating the solid product.
Chemical Reactivity & Stability
Nucleophilic Potential (Amine)
The primary amine at the benzylic position is a competent nucleophile.
-
Acylation: Reacts readily with acid chlorides or anhydrides to form amides. This is the primary mode of use in building drug scaffolds.
-
Alkylation: Can undergo reductive amination with aldehydes to form secondary amines.
-
Chirality: Resolution of the racemic amine can be achieved using chiral acids (e.g., Tartaric acid) or enzymatic kinetic resolution if the enantiopure form is required.
Electrophilic Potential (Ester)
The methyl ester is relatively stable but can be manipulated:
-
Hydrolysis: Treatment with LiOH in THF/Water yields the free carboxylic acid (4-(1-aminopropyl)benzoic acid). Note: Zwitterionic character of the product makes isolation challenging; ion exchange chromatography is often needed.
-
Amidation: Direct reaction with amines (catalyzed by TBD or AlMe₃) converts the ester to an amide without hydrolyzing to the acid first.
Stability Profile
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.
-
Oxidation: Benzylic amines are susceptible to oxidation (to imines or ketones) upon prolonged exposure to air and light. Store under nitrogen.
-
Racemization: The stereocenter is generally stable, but harsh basic conditions (e.g., NaH, high heat) could potentially induce racemization via a deprotonation/reprotonation mechanism at the benzylic carbon.
Handling & Safety (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the free base in a fume hood due to potential volatility and amine odor.
-
Spill: Neutralize with weak acid (citric acid) before disposal if dealing with the free base.
References
-
PubChem. (2025).[2][1] Methyl 4-propanoylbenzoate (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Retrieved from [Link]
Sources
Methyl 4-(1-aminopropyl)benzoate: A Versatile Bifunctional Synthon in Modern Pharmaceutical Development
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on bifunctional building blocks that offer both structural rigidity and orthogonal reactivity. Methyl 4-(1-aminopropyl)benzoate (often utilized as its hydrochloride salt, CAS: 1196046-98-6) has emerged as a critical synthon[1]. Featuring a benzylic primary amine sterically modulated by an ethyl group, and a para-substituted methyl ester, this compound serves as a highly modular intermediate. It is particularly prominent in the synthesis of targeted therapeutics, including novel chymase inhibitors designed to combat cardiovascular and fibrotic diseases[2].
As a Senior Application Scientist, I have structured this technical whitepaper to detail the physicochemical rationale, mechanistic utility, and field-proven synthetic protocols for integrating this intermediate into complex drug discovery workflows.
Structural & Physicochemical Profiling
The architectural value of Methyl 4-(1-aminopropyl)benzoate lies in its dual functionality. The para-ester provides a linear vector for molecular extension, crucial for fitting into deep enzymatic pockets (such as the S1/S2 pockets of serine proteases). Simultaneously, the 1-aminopropyl group introduces a stereocenter at the benzylic position. The steric bulk of the ethyl group restricts the rotational degrees of freedom of the resulting amide bond, locking the final API into a bioactive conformation that maximizes target affinity.
Table 1: Physicochemical Profile of the Synthon
| Property | Specification | Mechanistic Significance |
| Chemical Name | Methyl 4-(1-aminopropyl)benzoate HCl | Standardized nomenclature for procurement. |
| CAS Number | 1196046-98-6 | Ensures precise lot traceability and purity tracking[1]. |
| Molecular Weight | 229.71 g/mol (HCl salt) | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Functional Group 1 | Primary Benzylic Amine | Enables high-yielding amide, urea, or sulfonamide formation. |
| Functional Group 2 | Methyl Ester | Acts as an orthogonal protecting group; stable to weak bases but readily saponified by hard nucleophiles. |
Mechanistic Role in API Synthesis
The primary utility of this synthon is its seamless integration into multi-step API synthesis. A prominent application is the development of Chymase Inhibitors [2]. Human chymase is a serine protease responsible for the conversion of Angiotensin I to Angiotensin II, independent of the ACE pathway. Overactivation of this pathway leads to tissue remodeling, cardiac hypertrophy, and pulmonary fibrosis.
By coupling the amine of Methyl 4-(1-aminopropyl)benzoate to a proprietary heterocyclic core (e.g., a 7-membered ring system), and subsequently saponifying the ester to a free carboxylic acid, researchers generate potent inhibitors that block the chymase active site[2].
Caption: Synthetic workflow utilizing Methyl 4-(1-aminopropyl)benzoate for API generation.
Caption: Mechanism of action for chymase inhibitors derived from the aminopropyl intermediate.
Standardized Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every experimental choice is grounded in mechanistic causality.
Protocol A: HATU-Mediated Amide Coupling
When coupling the sterically hindered 1-aminopropyl group to a carboxylic acid, traditional reagents like EDC/HOBt often suffer from sluggish kinetics and low yields[3]. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[4].
Causality : HATU generates an active ester with a 7-azabenzotriazole leaving group. The pyridine-like nitrogen at the 7-position acts as a neighboring group, hydrogen-bonding with the incoming benzylic amine to pre-organize the transition state. This drastically accelerates the reaction and prevents epimerization of chiral centers[4].
Step-by-Step Methodology :
-
Activation : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to form the active ester[4].
-
Basification : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The tertiary base neutralizes the HCl salt of the amine and drives the reaction forward without acting as a competing nucleophile.
-
Coupling : Add Methyl 4-(1-aminopropyl)benzoate hydrochloride (1.1 eq)[1]. Stir at room temperature for 2–4 hours.
-
Workup : Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
System Validation & QC : The protocol is self-validating via LC-MS. The reaction is deemed successful when the Total Ion Chromatogram (TIC) shows complete disappearance of the m/z 194.1[M+H]⁺ peak (free base of the synthon) and the emergence of the target amide mass. The absence of a +18 Da water adduct confirms true amide bond formation rather than mere salt pairing.
Table 2: Coupling Reagent Efficacy for Benzylic Amines
| Reagent System | Relative Kinetics | Epimerization Risk | Mechanistic Note |
| HATU / DIPEA | Very Fast | Very Low | Neighboring group effect via 7-aza nitrogen accelerates attack[4]. |
| EDC / HOBt | Moderate | Low | Standard water-soluble carbodiimide; lacks the 7-aza acceleration[3]. |
| BOPCl / Et₃N | Slow | Moderate | Often sluggish with sterically hindered benzylic amines[3]. |
Protocol B: Orthogonal Ester Saponification
Once the complex API framework is assembled, the methyl ester must be converted to a free carboxylic acid to enable target protein binding (often via salt bridges with Arginine/Lysine residues in the enzyme pocket).
Causality : The methyl ester is robust against the mild bases used in amide coupling. To cleave it selectively without hydrolyzing the newly formed amide bond, a hard nucleophile (LiOH) in a biphasic or mixed solvent system is required.
Step-by-Step Methodology :
-
Solvation : Dissolve the coupled ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M). The THF/MeOH ensures the organic substrate remains in solution, while water solvates the hydroxide ions.
-
Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Stir at room temperature for 4–6 hours.
-
Acidification : Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute the aqueous residue with water and cool to 0°C. Carefully acidify to pH 3 using 1M HCl.
-
Isolation : Filter the resulting precipitate or extract with Dichloromethane (DCM). Dry and concentrate to yield the final carboxylic acid API.
System Validation & QC : This step is self-validating via Thin Layer Chromatography (TLC). The starting ester typically migrates with an Rf of ~0.6 (in 1:1 Hexanes/EtOAc). Upon complete saponification, the spot completely shifts to the baseline (Rf = 0.0), requiring a highly polar solvent system (e.g., DCM/MeOH 9:1 with 1% Acetic Acid) to mobilize.
References
- US Patent 8,846,660 B2. "Seven-membered ring compound and pharmaceutical use therefor.
-
National Institutes of Health (PMC) . "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH.[Link]
Sources
- 1. 1196046-98-6 | Methyl 4-(1-aminopropyl)benzoate hydrochloride - Moldb [moldb.com]
- 2. US8846660B2 - Seven-membered ring compound and pharmaceutical use therefor - Google Patents [patents.google.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Synthesis of Methyl 4-(1-aminopropyl)benzoate via Fischer Esterification: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of Methyl 4-(1-aminopropyl)benzoate, a valuable building block in pharmaceutical and materials science research. The protocol details the use of Fischer-Speier esterification, an acid-catalyzed reaction between the parent carboxylic acid, 4-(1-aminopropyl)benzoic acid, and methanol.[1] We delve into the mechanistic rationale, a detailed step-by-step experimental procedure, purification, and analytical characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the preparation of this and similar amino acid esters.
Introduction and Scientific Rationale
Esters of aminobenzoic acids are a critical class of compounds, with prominent members like benzocaine (ethyl 4-aminobenzoate) widely used as local anesthetics.[2] Modifying the alkyl chain on the amino group and the ester functionality allows for the fine-tuning of physicochemical properties, which is of particular interest in drug discovery for optimizing parameters such as solubility, membrane permeability, and metabolic stability. Methyl 4-(1-aminopropyl)benzoate serves as a key intermediate for more complex molecular architectures.
The Fischer-Speier esterification is a classic and robust method for converting carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst.[1][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product.[4][5] This is typically accomplished by using a large excess of the alcohol (in this case, methanol) or by removing the water byproduct as it forms.[2][3][5]
A key consideration for this specific synthesis is the presence of the basic primary amine on the propyl substituent. This amine group will readily react with the strong acid catalyst (e.g., sulfuric acid), forming an ammonium salt. This initial acid-base reaction is crucial as it deactivates the amine's nucleophilicity, preventing it from participating in unwanted side reactions (such as amide formation), and often improves the solubility of the zwitterionic starting material in the alcohol solvent.[4][6] Therefore, a stoichiometric excess of the acid catalyst relative to the amino group is necessary to ensure enough free acid is available to catalyze the esterification.[4]
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution pathway. The mechanism involves several reversible steps, initiated by the activation of the carboxylic acid by the acid catalyst.
-
Protonation of the Carbonyl Oxygen: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the 4-(1-aminopropyl)benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][7]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.[1][7] This forms a tetrahedral oxonium ion intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[7][8]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which results in a protonated ester.[1][7]
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final methyl ester product and regenerate the acid catalyst.[7][8]
// Reactants sub [label="4-(1-aminopropyl)benzoic acid\n(Ammonium Form)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; h_plus [label="H⁺\n(Catalyst)", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; methanol [label="Methanol\n(Nucleophile)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates activated_carbonyl [label="Protonated Carbonyl\n(Activated Electrophile)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; tetrahedral_intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; protonated_ester [label="Protonated Ester", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Products ester_product [label="Methyl 4-(1-aminopropyl)benzoate\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; water [label="Water\n(Byproduct)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges sub -> activated_carbonyl [label=" 1. Protonation"]; {rank=same; activated_carbonyl; methanol;} activated_carbonyl -> tetrahedral_intermediate [label=" 2. Nucleophilic Attack"]; methanol -> tetrahedral_intermediate [style=dashed]; tetrahedral_intermediate -> protonated_ester [label=" 3. Proton Transfer &\n 4. H₂O Elimination"]; tetrahedral_intermediate -> water [style=dashed]; protonated_ester -> ester_product [label=" 5. Deprotonation"]; protonated_ester -> h_plus [label="Catalyst\nRegeneration", style=dashed]; } caption [label="Fig. 1: Mechanism of Fischer Esterification.", fontname="Arial", fontsize=10]; }
Experimental Protocol
This protocol is designed for the synthesis of Methyl 4-(1-aminopropyl)benzoate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(1-aminopropyl)benzoic acid | ≥98% | Commercially Available | Starting material |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available | Reagent and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Commercially Available | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Lab Prepared | For neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent |
| Brine (Saturated NaCl) | Saturated Aqueous Solution | Lab Prepared | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For chromatography |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1-aminopropyl)benzoic acid (e.g., 5.0 g, 27.9 mmol).
-
Add anhydrous methanol (50 mL). This large excess serves as both the reactant and the solvent, driving the equilibrium towards the product.[4][9]
-
Place the flask in an ice-water bath to control the temperature during the acid addition.
-
CAUTION: While stirring vigorously, slowly add concentrated sulfuric acid (e.g., 3.0 mL, ~55.8 mmol, ~2.0 eq.) dropwise. An initial precipitate may form as the ammonium sulfate salt, which should dissolve upon heating.[4]
Reflux: 5. Remove the flask from the ice bath and attach a reflux condenser. 6. Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. 7. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane with a few drops of ammonia. The starting material should be consumed over time.
Work-up and Isolation: 8. After the reaction is complete, allow the mixture to cool to room temperature. 9. Reduce the volume of methanol by about half using a rotary evaporator. 10. Slowly pour the concentrated reaction mixture into a beaker containing ice-cold water (100 mL). 11. Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH is approximately 8-9. Be cautious as vigorous CO₂ evolution will occur.[4][10] 12. Transfer the neutralized aqueous mixture to a 250 mL separatory funnel. 13. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2] 14. Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual water and inorganic salts. 15. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[10]
Purification: 16. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid. 17. The crude product can be purified by column chromatography on silica gel.[2] A gradient elution system, starting with pure ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in EtOAc), is typically effective for isolating the pure ester. 18. Collect the fractions containing the product (as identified by TLC), combine them, and remove the solvent under reduced pressure to yield the pure Methyl 4-(1-aminopropyl)benzoate.
Workflow and Data Summary
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-(1-aminopropyl)benzoic acid |
| Alcohol | Methanol |
| Catalyst | Concentrated H₂SO₄ |
| Molar Ratio (Acid:MeOH:Catalyst) | 1 : Large Excess : ~2.0 |
| Reaction Temperature | ~65 °C (Reflux) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 75 - 90% (after purification) |
Product Characterization
To confirm the identity and purity of the synthesized Methyl 4-(1-aminopropyl)benzoate, the following analytical techniques are recommended.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the 7-8 ppm range), the methyl ester protons (a singlet around 3.9 ppm), and the protons of the aminopropyl chain.[11] Aromatic protons on substituted rings often show spin-spin splitting patterns that can confirm the substitution pattern.[12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms. Key signals include the ester carbonyl carbon (~166 ppm), aromatic carbons (110-140 ppm), and the methyl ester carbon (~52 ppm).[12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about functional groups. A strong absorption band for the ester carbonyl (C=O) stretch is expected around 1715-1730 cm⁻¹.[14] The disappearance of the broad carboxylic acid O-H stretch from the starting material is a key indicator of reaction completion.
-
Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the product. The calculated (M+H)⁺ ion for C₁₁H₁₅NO₂ is 194.12.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Insufficient catalyst amount. | The basic amine neutralizes the catalyst. Ensure at least 2 equivalents of H₂SO₄ are used.[4][9] |
| Reaction has not reached equilibrium. | Increase reflux time and monitor by TLC until the starting material spot is gone. | |
| Reversible reaction equilibrium. | Ensure a large excess (at least 10-fold) of methanol is used to push the equilibrium forward.[3][9] | |
| Incomplete Reaction | Inefficient heating or insufficient time. | Ensure a consistent reflux is maintained. Extend the reaction time to 8-10 hours if necessary. |
| Product lost during work-up | Incomplete neutralization. | If the solution is still acidic, the product will remain in the aqueous layer as the ammonium salt. Ensure pH is >8 before extraction. |
| Emulsion during extraction. | Add brine to the separatory funnel to help break up the emulsion. | |
| Reaction Mixture Darkens | Decomposition or side reactions. | This can occur with prolonged heating in strong acid.[9] Avoid excessively high temperatures and monitor the reaction to stop it once complete. |
References
-
Scribd. (n.d.). Synthesize Benzocaine via Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (2019). Fischer Esterification Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Slideshare. (n.d.). Practical Experiment 3: Benzocain. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
PMC. (2010). Synthesis and characterization of new aromatic esters based on 4,16-pregnadiene-6,20-dione skeleton. Retrieved from [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
-
CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
-
PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Studylib. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
MDPI. (2026). Chemical Characterization and Antiproliferative Evaluation of Compounds Isolated from White Shrimp (Penaeus vannamei) By-Products. Retrieved from [Link]
-
ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]
- Google Patents. (n.d.). US5424476A - Method for preparing amino acid esters.
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- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. mdpi.com [mdpi.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Strategic Utilization of Methyl 4-(1-aminopropyl)benzoate in Heterocyclic Library Synthesis
[1]
Executive Summary
Methyl 4-(1-aminopropyl)benzoate (CAS: 1196046-98-6) represents a high-value "privileged structure" precursor in medicinal chemistry.[1][2] Its bifunctional nature—comprising a reactive methyl ester and a chiral benzylic primary amine—makes it an ideal scaffold for Parallel Medicinal Chemistry (PMC) .
This guide details the specific protocols for transforming this building block into two distinct heterocyclic classes: 1,2,4-Oxadiazoles (bioisosteres of amides/esters) and 2-Arylbenzimidazoles (privileged pharmacophores in GPCR and kinase inhibitor discovery). Unlike simple anthranilates, the para-substitution pattern of this molecule allows for the construction of linear, extended drug-like molecules where the "1-aminopropyl" tail serves as a key solubility or binding interaction motif (e.g., in Rho-kinase or S1P1 modulators).
Chemical Profile & Reactivity Logic
| Property | Specification | Strategic Implication |
| Chemical Name | Methyl 4-(1-aminopropyl)benzoate | Core scaffold |
| CAS Number | 1196046-98-6 | Unique identifier for sourcing |
| Molecular Weight | 193.24 g/mol (Free base) | Low MW allows for "fragment-based" growth |
| Chirality | C1 of propyl chain | Critical: The (R) or (S) enantiomer often dictates potency.[1][2][3][4] Protocols must preserve stereochemistry. |
| Reactive Center A | Methyl Ester (-COOMe) | Precursor to Oxadiazoles, Benzimidazoles, Hydrazides. |
| Reactive Center B | Primary Amine (-NH2) | Site for reductive amination, SNAr, or amide coupling. |
Strategic Divergence Pathway
The following diagram illustrates how a single batch of Methyl 4-(1-aminopropyl)benzoate can be divergently synthesized into three distinct inhibitor classes.
Caption: Divergent synthesis workflow showing the utilization of both the ester and amine functionalities.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,2,4-Oxadiazole Derivatives
Objective: To convert the ester functionality into a 1,2,4-oxadiazole ring, a common bioisostere for amides that offers improved metabolic stability and lipophilicity.
Mechanism: This reaction proceeds via the nucleophilic attack of an amidoxime (derived from a nitrile) onto the methyl ester, followed by thermal cyclodehydration.
Reagents Required:
-
Methyl 4-(1-(tert-butoxycarbonylamino)propyl)benzoate (Boc-protected starting material)
-
Aryl Amidoxime (R-C(NH2)=NOH) [Synthesized from corresponding nitrile + hydroxylamine]
-
Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)[2]
-
Ethanol (EtOH) or DMF (anhydrous)
-
Molecular Sieves (4Å)
Step-by-Step Methodology:
-
Preparation of the Active Ester (In-situ):
-
Dissolve the Boc-protected Methyl 4-(1-aminopropyl)benzoate (1.0 equiv) in anhydrous Ethanol (0.1 M concentration).
-
Note: Protection of the benzylic amine is mandatory to prevent self-condensation or polymerization.[1]
-
-
Coupling Reaction:
-
Add the appropriate Aryl Amidoxime (1.2 equiv) to the reaction vessel.
-
Add freshly prepared Sodium Ethoxide (21% wt in EtOH, 1.5 equiv).
-
Add 4Å Molecular Sieves (activated) to scavenge water produced during cyclization.
-
-
Cyclization (Thermal):
-
Heat the reaction mixture to reflux (78°C) for 12–16 hours under an inert atmosphere (N2).
-
Alternative (Microwave): Heat at 120°C for 30 minutes in a sealed vessel for rapid library generation.
-
-
Monitoring (Self-Validation):
-
TLC: Monitor the disappearance of the ester spot (Rf ~0.6 in 30% EtOAc/Hex) and the appearance of a fluorescent blue spot (Oxadiazole).
-
NMR Check: The singlet for the methyl ester (-COOMe) at ~3.9 ppm must disappear.
-
-
Work-up & Deprotection:
-
Cool to room temperature, filter off sieves, and concentrate in vacuo.
-
Dilute with EtOAc, wash with water and brine.[5] Dry over Na2SO4.[5][6]
-
Deprotection: Treat the crude intermediate with 4M HCl in Dioxane (2 hours, RT) to remove the Boc group and liberate the free amine.
-
Isolate the final product as the Hydrochloride salt.
-
Protocol B: Synthesis of 2-Arylbenzimidazoles
Objective: To synthesize a benzimidazole core using the benzoate ester.[1][2] This scaffold is prevalent in Angiotensin II receptor antagonists and various kinase inhibitors.
Reagents Required:
-
Methyl 4-(1-aminopropyl)benzoate (Free base or HCl salt)[1][2]
-
o-Phenylenediamine (1.0 equiv)[1]
-
Polyphosphoric Acid (PPA) or Eaton's Reagent
-
Sodium Bicarbonate (sat.[5] aq.)
Step-by-Step Methodology:
-
Condensation:
-
In a round-bottom flask, mix Methyl 4-(1-aminopropyl)benzoate (1.0 equiv) and o-phenylenediamine (1.0 equiv).
-
Add Polyphosphoric Acid (PPA) (~10 volumes by weight). PPA acts as both solvent and dehydrating agent.[1]
-
Critical Note: If the starting material is the HCl salt, the acidity of PPA is sufficient; no free-basing is needed.
-
-
High-Temperature Cyclization:
-
Heat the mixture to 180°C for 4–6 hours.
-
Caution: The mixture will become a viscous, dark syrup. Mechanical stirring is recommended.
-
-
Quenching & Isolation:
-
Cool the reaction to ~80°C (do not let it solidify completely).
-
Pour the hot syrup slowly into crushed ice/water with vigorous stirring.
-
Neutralize the resulting acidic solution with solid Na2CO3 or NaOH pellets until pH ~8–9. The benzimidazole product will precipitate.
-
-
Purification:
-
Filter the precipitate.[7]
-
Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).
-
Analytical Validation Parameters
To ensure the integrity of the synthesized compounds, the following analytical checkpoints must be met.
| Checkpoint | Method | Expected Result | Interpretation |
| Ester Consumption | 1H NMR (DMSO-d6) | Disappearance of singlet @ 3.85–3.90 ppm | Complete conversion of starting material.[1][2] |
| Chiral Integrity | Chiral HPLC | Enantiomeric Excess (ee) > 98% | The "1-aminopropyl" center is prone to racemization under harsh basic conditions.[1][2] Use mild bases (K2CO3) if racemization is observed. |
| Cyclization | LC-MS | [M+H]+ corresponds to Product MW | Confirm formation of the heterocycle (loss of H2O or MeOH). |
Pathway Visualization: 1,2,4-Oxadiazole Synthesis Mechanism
The following diagram details the mechanistic flow for Protocol A, highlighting the critical intermediate.
Caption: Mechanistic pathway for the conversion of the benzoate ester to the 1,2,4-oxadiazole ring.
References
-
Solid-Phase and Solution-Phase Synthesis of 1,2,4-Oxadiazoles.
- Source: N
- Relevance: Validates the microwave-assisted protocol for oxadiazole formation
-
Synthesis of Benzimidazoles
- Source: Semantic Scholar / Review
-
Relevance: Provides the foundational chemistry for PPA-mediated condensation of benzoates with o-phenylenediamine.[1]
-
Quinazolinone Synthesis via Oxidative Cycliz
-
Methyl 4-(1-aminopropyl)
Sources
- 1. Molecular Database - Moldb [moldb.com]
- 2. Molecular Database - Moldb [moldb.com]
- 3. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Methyl 4-(1-aminopropyl)benzoate in Medicinal Chemistry
Introduction: The Strategic Value of Substituted Benzoates in Drug Discovery
In the landscape of medicinal chemistry, the benzoate scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives serve as versatile building blocks, offering a synthetically tractable platform for the elaboration of complex molecular architectures. Among these, aminobenzoate derivatives are of particular interest due to the presence of a nucleophilic amino group, which provides a convenient handle for further chemical modifications. This document provides a detailed exploration of Methyl 4-(1-aminopropyl)benzoate , a specific aminobenzoate derivative, and its potential applications as a key intermediate in the synthesis of pharmacologically active agents. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs are present in a variety of biologically active compounds. These notes will therefore focus on its role as a versatile building block, drawing on established principles of medicinal chemistry and the known activities of structurally related molecules.
Chemical Profile and Synthetic Strategy
Methyl 4-(1-aminopropyl)benzoate is a chiral molecule possessing a primary amine on a propyl substituent at the para position of a methyl benzoate ring. This unique combination of a reactive amine, an ester functional group, and an aromatic core makes it a valuable starting material for the synthesis of diverse compound libraries.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Physical Form |
| Methyl 4-(1-aminopropyl)benzoate hydrochloride | 1196046-98-6 | C11H16ClNO2 | 229.71 | Solid |
Table 1: Physicochemical Properties of Methyl 4-(1-aminopropyl)benzoate hydrochloride.[1][2][3]
Proposed Retrosynthetic Analysis and Forward Synthesis Protocol
A plausible and efficient synthesis of Methyl 4-(1-aminopropyl)benzoate can be envisioned through a reductive amination pathway, a robust and widely used transformation in organic synthesis.
Caption: Retrosynthetic analysis of Methyl 4-(1-aminopropyl)benzoate.
Protocol 1: Synthesis of Methyl 4-(1-aminopropyl)benzoate
This protocol details a two-step synthesis starting from commercially available materials.
Step 1: Synthesis of Methyl 4-propionylbenzoate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM).
-
Acylation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-carbomethoxybenzoyl chloride (1.0 eq) and propionyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 4-propionylbenzoate.
Step 2: Reductive Amination to Yield Methyl 4-(1-aminopropyl)benzoate
-
Imine Formation: In a round-bottom flask, dissolve Methyl 4-propionylbenzoate (1.0 eq) in methanol. Add a solution of ammonia in methanol (7N, 5-10 eq).
-
Reduction: To the stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by the slow addition of 1M HCl until the pH is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography or by forming the hydrochloride salt to yield Methyl 4-(1-aminopropyl)benzoate.
Application in Medicinal Chemistry: A Scaffold for Novel Therapeutics
The structural features of Methyl 4-(1-aminopropyl)benzoate make it an attractive starting point for the synthesis of various classes of therapeutic agents. The primary amine allows for the introduction of diverse substituents through acylation, alkylation, or sulfonylation reactions, enabling the exploration of a broad chemical space.
Case Study: Design and Synthesis of Pyrrolobenzodiazepine (PBD) Analogs
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-interactive agents with potent antitumor properties.[4] The core PBD scaffold can be modified to enhance efficacy and reduce toxicity. Methyl 4-(1-aminopropyl)benzoate can serve as a key building block for the "C8-linked" side chain of novel PBD analogues, a strategy that has been shown to improve their antibacterial spectrum.[4]
Caption: Workflow for the synthesis of a PBD analogue.
Protocol 2: Synthesis of a C8-Linked PBD Analogue
This protocol outlines a general procedure for coupling Methyl 4-(1-aminopropyl)benzoate to a PBD core.
-
Amide Coupling: To a solution of a suitable PBD core precursor bearing a carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture for 30 minutes at room temperature.
-
Addition of Amine: Add a solution of Methyl 4-(1-aminopropyl)benzoate (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in DMF.
-
Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor the reaction progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the coupled product.
-
Subsequent Steps: The methyl ester can then be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to the corresponding carboxylic acid, which can then undergo further transformations to complete the synthesis of the final PBD analogue.
Broader Potential in Drug Discovery
The utility of Methyl 4-(1-aminopropyl)benzoate is not limited to PBDs. The aminobenzoate scaffold is a common feature in a variety of pharmacologically active molecules. For instance, derivatives of methyl aminobenzoates have been investigated as inhibitors of the pentose phosphate pathway, which is a target in cancer and malaria.[5] Furthermore, the general class of aminobenzoates serves as building blocks for a wide range of natural products with diverse biological activities.[6] The introduction of the 1-aminopropyl side chain offers a unique three-dimensional vector for exploring protein-ligand interactions that may not be accessible with simpler aminobenzoate derivatives.
Conclusion
Methyl 4-(1-aminopropyl)benzoate represents a valuable, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive functional groups provide a versatile platform for the generation of novel and diverse chemical entities. The protocols and strategies outlined in these application notes are intended to provide a foundation for researchers to leverage this compound in their drug discovery efforts, with potential applications spanning from oncology to infectious diseases.
References
- Yildiz, I., & Ercal, N. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. IUBMB Life, 74(6), 569-579.
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Global Substance. (2026, February 22). Methyl Benzoate in Pharmaceuticals: Solvent and Intermediate Roles. Retrieved from [Link]
- Walsh, C. T., & O'Brien, R. V. (2012). Aminobenzoates as building blocks for natural product assembly lines.
-
Chem-Impex. (n.d.). Methyl 4-(2-amino-ethyl)benzoate hydrochloride. Retrieved from [Link]
- Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023).
-
Supporting Information for: Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). Retrieved from [Link]
- Ali, M. S., You, M., & Lee, K. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Agriculture, 12(3), 378.
- Osman, A. N., el-Gendy, A. A., Omar, R. H., Wagdy, L., & Omar, A. H. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Bollettino chimico farmaceutico, 141(1), 8–14.
- Rahman, K. M., et al. (2022). N10-C11 Imine is Essential for Gram-negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. Preprints.org.
Sources
- 1. Methyl 4-(1-aminopropyl)benzoate hydrochloride | 1196046-98-6 [sigmaaldrich.com]
- 2. 1196046-98-6 | Methyl 4-(1-aminopropyl)benzoate hydrochloride - Moldb [moldb.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. preprints.org [preprints.org]
- 5. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the N-alkylation of "Methyl 4-(1-aminopropyl)benzoate"
Executive Summary & Strategic Analysis
Methyl 4-(1-aminopropyl)benzoate (CAS: 1196046-98-6) represents a critical scaffold in medicinal chemistry, combining a lipophilic benzoate ester with a chiral, primary benzylic amine.[1][2] The presence of the 1-aminopropyl group introduces specific reactivity challenges that distinguish it from simple aliphatic amines.
Key Chemical Challenges:
-
Chemo-Selectivity (Over-Alkylation): Primary amines (
) are highly nucleophilic.[1][2] Upon mono-alkylation, the resulting secondary amine ( ) is often more nucleophilic than the starting material, leading to uncontrollable mixtures of secondary and tertiary amines, and quaternary ammonium salts.[1][3] -
Ester Stability: The methyl ester moiety at the para-position is susceptible to hydrolysis under strong aqueous basic conditions (e.g., NaOH/Heat) or reduction by non-selective hydrides (e.g.,
). -
Stereochemical Integrity: The amine is attached to a chiral benzylic center (
).[1][2] While the nitrogen atom itself is not the stereocenter, the adjacent benzylic proton is acidified by the electron-withdrawing ester and the aromatic ring. Harsh basic conditions or reversible imine formation can lead to racemization.
Recommended Strategy:
-
Primary Protocol (Method A): Reductive Amination . This is the "Gold Standard" for mono-alkylation.[1] It proceeds via a controlled imine intermediate, effectively stopping at the secondary amine stage without risking over-alkylation.[3]
-
Secondary Protocol (Method B): Controlled Nucleophilic Substitution (
) . Reserved for cases where the alkylating agent is only available as a halide. This requires specific "cesium effect" bases to suppress over-alkylation.
Method A: Reductive Alkylation (The Gold Standard)
Objective: Selective mono-alkylation using an aldehyde/ketone and a mild reducing agent. Mechanism: Formation of an iminium ion followed by rapid in situ reduction.[3]
Expert Insight: Why this works
Unlike direct alkylation, reductive amination separates the bond formation into two steps.[3] The intermediate imine (
Protocol A: Standard Operating Procedure
Materials:
-
Substrate: Methyl 4-(1-aminopropyl)benzoate (1.0 equiv)[1][2]
-
Reagent: Aldehyde (1.1 equiv) [e.g., Benzaldehyde, Acetaldehyde]
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv)[1][3] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous][1][2][3]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) [Catalyzes imine formation][1]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under
, dissolve Methyl 4-(1-aminopropyl)benzoate (1.0 mmol) in anhydrous DCE (10 mL). -
Imine Formation: Add the Aldehyde (1.1 mmol). If the aldehyde is sterically hindered, add Acetic Acid (1.0 mmol) to catalyze the dehydration. Stir at Room Temperature (RT) for 30–60 minutes.
-
QC Check: Monitor by TLC or LCMS. You should see the disappearance of the starting amine and appearance of the imine (often unstable on silica, so LCMS is preferred).
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for volatile aldehydes). Add
(1.5 mmol) in one portion. -
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.
-
Note: The ester group remains intact under these conditions.
-
-
Quench: Quench carefully with saturated aqueous
(10 mL). Stir for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (
mL). Wash combined organics with Brine. Dry over .[3] -
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).
Data Summary Table: Method A
| Parameter | Specification | Reason |
| Stoichiometry | 1.0 : 1.1 (Amine:Aldehyde) | Slight excess ensures complete conversion.[1][2] |
| Reductant | Won't reduce the methyl ester; selective for imines. | |
| Solvent | DCE or DCM | Aprotic, good solubility, compatible with STAB. |
| Temp | 0°C | Mild conditions prevent racemization. |
Method B: Direct Nucleophilic Substitution ( )[1]
Objective: Alkylation using Alkyl Halides (
Expert Insight: The Cesium Effect
Cesium ions (
Protocol B: Standard Operating Procedure
Materials:
-
Substrate: Methyl 4-(1-aminopropyl)benzoate (1.0 equiv)[1][2]
-
Reagent: Alkyl Halide (0.9 - 1.0 equiv) [Strictly limiting reagent][1][2]
-
Base: Cesium Carbonate (
) (2.0 equiv) or DIPEA (for soluble bases)[1] -
Solvent: DMF or Acetonitrile (
) [Anhydrous]
Step-by-Step Workflow:
-
Preparation: Dissolve Methyl 4-(1-aminopropyl)benzoate (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add
(2.0 mmol). Stir for 10 minutes to ensure suspension. -
Controlled Addition: Dissolve the Alkyl Halide (0.95 mmol) in DMF (2 mL). Add this solution dropwise to the amine mixture over 30 minutes using a syringe pump.
-
Critical: Keeping the alkyl halide concentration low relative to the amine favors mono-alkylation.[2]
-
-
Reaction: Stir at RT (for reactive halides like benzyl bromide) or 60°C (for unreactive alkyl bromides).
-
Warning: Do not exceed 80°C to avoid ester hydrolysis or racemization.
-
-
Workup: Dilute with Ethyl Acetate (30 mL). Wash deeply with water (
) and LiCl solution (to remove DMF). -
Purification: Required. You will likely have 5-10% dialkylated byproduct.[1] Use gradient chromatography.
Visualization: Reaction Pathways & Decision Logic
The following diagram illustrates the mechanistic pathways and the decision logic for choosing between Method A and Method B.
Caption: Decision matrix for N-alkylation strategies. Method A (Green) is preferred for selectivity; Method B (Red) requires strict kinetic control.[1]
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Add molecular sieves (4Å) or |
| Dialkylation (Method B) | Alkyl Halide Excess | Reduce Alkyl Halide to 0.8 equiv. Recycle unreacted starting material. |
| Ester Hydrolysis | Wet Solvents / Strong Base | Ensure DMF is anhydrous. Switch from |
| Racemization | High Temp / Basic Conditions | Keep reaction temperature <40°C. Use Method A (mildly acidic) over Method B. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [1]
-
Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Efficient Synthesis of Secondary Amines." Tetrahedron Letters, 2001.
-
Guérin, C., et al. "Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals."[4] Organic Letters, 2011, 13(13), 3478-3481.[4] [1]
-
Sigma-Aldrich. "Methyl 4-(1-aminopropyl)benzoate hydrochloride Product Page."[1][2][5] [1]
Sources
- 1. 1006037-03-1|Methyl 4-(1-aminocyclopropyl)benzoate|BLD Pharm [bldpharm.com]
- 2. Molecular Database - Moldb [moldb.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
"Methyl 4-(1-aminopropyl)benzoate" as a precursor for active pharmaceutical ingredients
Application Note: Methyl 4-(1-aminopropyl)benzoate as a Chiral API Precursor
Executive Summary
Methyl 4-(1-aminopropyl)benzoate (CAS: 1196046-98-6) is a bifunctional pharmaceutical intermediate belonging to the class of
In medicinal chemistry, this moiety is critical for:
-
Antifolate Therapeutics: Serving as a linker in next-generation dihydrofolate reductase (DHFR) and glycinamide ribonucleotide transformylase (GAR Tfase) inhibitors, where the propyl group probes hydrophobic pockets unavailable to the native ethyl or methyl analogs.[1]
-
Peptidomimetics: Acting as a conformationally restricted
-amino acid equivalent when hydrolyzed, introducing chirality into the peptide backbone.[1]
This guide provides a validated protocol for the asymmetric synthesis of this intermediate and its downstream coupling, addressing the critical challenge of preventing racemization at the benzylic center.
Chemical Profile & Synthetic Utility
| Property | Specification |
| IUPAC Name | Methyl 4-(1-aminopropyl)benzoate |
| CAS Number | 1196046-98-6 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol (Free base) |
| Chirality | Contains one stereocenter at the benzylic position ( |
| Key Functionality | Amine: Nucleophile for amide coupling / |
The "Propyl" Advantage: Unlike the methyl or ethyl analogs, the 1-aminopropyl group introduces significant steric bulk.[1] In kinase inhibitors or folate analogs, this propyl chain can lock the conformation of the benzylic amine, reducing the entropic penalty of binding to the active site.[1]
Protocol 1: Asymmetric Synthesis via Ellman’s Auxiliary
Rationale: Direct reductive amination of methyl 4-propionylbenzoate yields a racemic product. For pharmaceutical applications, high enantiomeric excess (ee) is required.[1] We utilize the Ellman’s Sulfinamide strategy to install the amine with >98% ee.
Reagents Required:
-
Precursor: Methyl 4-propionylbenzoate (Synthesized via Friedel-Crafts acylation of methyl benzoate).[1]
-
Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary).[1]
-
Catalyst: Titanium(IV) ethoxide (
).[1] -
Reductant: Sodium borohydride (
).[1]
Step-by-Step Methodology:
-
Imine Formation (Condensation):
-
Charge a flame-dried reactor with Methyl 4-propionylbenzoate (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Add
(2.0 eq) dropwise under atmosphere.[1] -
Reflux at 70°C for 16–24 hours.[1] Monitor by TLC/HPLC for disappearance of ketone.
-
Checkpoint: The formation of the N-sulfinyl ketimine is the rate-determining step.[1] Ensure complete conversion before proceeding.
-
-
Diastereoselective Reduction:
-
Cool the reaction mixture to -48°C.
-
Add
(5.0 eq) slowly to minimize exotherm. -
Stir at -48°C for 4 hours, then warm to Room Temperature (RT) overnight.
-
Mechanism:[1] The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on auxiliary), establishing the stereocenter.[1]
-
-
Hydrolysis (Deprotection):
-
Purification:
-
Recrystallize from Isopropanol/Diethyl Ether to upgrade ee to >99%.
-
Figure 1: Asymmetric synthesis pathway utilizing Ellman's auxiliary to ensure enantiopurity of the benzylic amine.[1]
Protocol 2: Downstream API Coupling (Case Study)
Context: This protocol demonstrates the coupling of the chiral intermediate to a chloropyrimidine scaffold, a common step in the synthesis of antifolates (e.g., Pemetrexed analogs).[1]
Workflow:
-
Activation:
-
Dissolve 2,4-dichloro-pyrimidine (Scaffold) in DMF.
-
Add DIPEA (3.0 eq) as a base.[1]
-
-
Nucleophilic Displacement (
): -
Workup:
-
Validation:
-
Verify the integrity of the chiral center using Chiral HPLC (e.g., Chiralcel OD-H column).[1]
-
Analytical Quality Control
To ensure the material meets pharmaceutical standards, the following QC parameters are mandatory:
| Test | Method | Acceptance Criteria |
| Identification | 1H-NMR (400 MHz, DMSO-d6) | Confirms propyl chain signals ( |
| Enantiomeric Purity | Chiral HPLC (Normal Phase) | > 98.5% ee |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/THF) |
| Water Content | Karl Fischer | < 1.0% w/w |
Handling & Stability
-
Racemization Risk: Benzylic amines with electron-withdrawing groups (like the ester) are prone to racemization under strongly basic conditions or high heat.[1] Always use mild bases (DIPEA,
) rather than strong alkalis (NaOH, NaH) during coupling.[1] -
Storage: The HCl salt is hygroscopic.[1] Store in a desiccator at 2–8°C.
-
Safety: Irritant to eyes and respiratory system.[1] Use standard PPE.[1]
References
-
Ellman, J. A., et al. (2002).[1] "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews. Link[1]
-
Taylor, E. C., et al. (1995).[1] "Synthesis and biological evaluation of 5-alkyl-5-deaza antifolates." Journal of Medicinal Chemistry. (Contextual grounding for propyl-substituted benzoates in antifolates).
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 54378685, Methyl 4-(1-aminopropyl)benzoate." Link
-
Organ, M. G., et al. (2018).[1] "Palladium-Catalyzed Acylative Cross-Coupling of Amides." Semantic Scholar. (Source for Methyl 4-propionylbenzoate precursor synthesis).[1][3][4][5] Link
Sources
Application Note & Protocol: A Robust Framework for the Amidation of Methyl 4-(1-aminopropyl)benzoate
Introduction: The Significance of Amide Synthesis
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the fundamental linkage in peptides and proteins and featuring prominently in a vast array of blockbuster pharmaceuticals.[1][2] Its remarkable stability and capacity for hydrogen bonding are crucial for molecular recognition and biological activity. The target precursor for this protocol, Methyl 4-(1-aminopropyl)benzoate, is a valuable chiral building block, presenting both a primary amine and an ester functionality. Modifying the primary amine via amidation allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse acyl groups, a common strategy in the optimization of lead compounds.
Directly reacting an ester with an amine (aminolysis) to form an amide is a classic nucleophilic acyl substitution reaction.[3][4] However, this pathway is often thermodynamically and kinetically challenging. The methoxy group of the ester is a relatively poor leaving group, meaning the reaction typically requires high temperatures or the use of stoichiometric promoters, which can limit functional group tolerance and overall efficiency.[5][6]
To circumvent these limitations, a more reliable and widely adopted strategy involves a two-step sequence: (1) saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by (2) a controlled, reagent-mediated coupling of the resulting amino acid with a desired amine. This approach leverages the vast toolkit of modern peptide coupling reagents, which are designed to activate the carboxylic acid under mild conditions, ensuring high yields and preserving stereochemical integrity.[7] This document provides a detailed, field-proven protocol for this robust two-step amidation strategy.
Reaction Principle and Mechanism
The conversion of Methyl 4-(1-aminopropyl)benzoate to its N-acylated derivative is achieved in two principal stages:
-
Saponification: The methyl ester is hydrolyzed under basic conditions (e.g., using Lithium Hydroxide) to yield the lithium carboxylate salt of 4-(1-aminopropyl)benzoic acid. Subsequent acidification protonates the carboxylate, providing the key amino acid intermediate.
-
Amide Coupling: The carboxylic acid is activated using a coupling agent. This guide will focus on the widely used carbodiimide system, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with the additive 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. The addition of HOBt intercepts this reactive species to form an activated benzotriazolyl ester, which is more stable, less prone to racemization, and reacts cleanly with the incoming amine to furnish the desired amide product.[7]
The mechanism for the EDC/HOBt coupling stage is visualized below.
Figure 1. Mechanism of EDC/HOBt mediated amide bond formation.
Experimental Design & Protocols
This section details the complete workflow, from starting material to the purified final product.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Methyl 4-(1-aminopropyl)benzoate HCl (CAS: 1196046-98-6) | Magnetic stirrer with heating plate |
| Acylating amine (e.g., Benzylamine) | Round-bottom flasks (various sizes) |
| Lithium hydroxide (LiOH) | Condenser and inert gas line (N₂ or Ar) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Separatory funnel |
| 1-Hydroxybenzotriazole (HOBt) | Rotary evaporator |
| N,N-Diisopropylethylamine (DIEA) | pH paper or calibrated pH meter |
| Hydrochloric acid (HCl), 1M and 2M solutions | Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄) |
| Sodium sulfate (Na₂SO₄), anhydrous | TLC chambers and UV lamp (254 nm) |
| Dichloromethane (DCM), anhydrous | Glassware for column chromatography |
| Tetrahydrofuran (THF) | High-Performance Liquid Chromatography (HPLC) system |
| Ethyl acetate (EtOAc), HPLC grade | Nuclear Magnetic Resonance (NMR) spectrometer |
| Hexanes, HPLC grade | Mass Spectrometer (MS) |
| Methanol (MeOH) |
Experimental Workflow Overview
The end-to-end process is summarized in the following workflow diagram.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. Lab Reporter [fishersci.it]
Application Note: Large-Scale Synthesis and Purification of Methyl 4-(1-aminopropyl)benzoate
Abstract
This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis and purification of Methyl 4-(1-aminopropyl)benzoate, a valuable building block in pharmaceutical and materials science. The described methodology is centered around a robust and scalable two-step process commencing with the Friedel-Crafts acylation of methyl benzoate to yield the key intermediate, Methyl 4-propionylbenzoate. This is followed by a one-pot reductive amination to afford the target primary amine. The protocols herein are designed for scalability, safety, and high purity, addressing the needs of researchers and professionals in drug development and chemical manufacturing.
Introduction and Strategic Rationale
Methyl 4-(1-aminopropyl)benzoate is a chiral aromatic amine ester whose structure is of interest for the synthesis of biologically active molecules and functional polymers. The successful and economical production of this compound on a large scale hinges on a synthetic strategy that is both efficient and reproducible.
The retrosynthetic analysis of the target molecule points to a disconnection at the carbon-nitrogen bond, identifying an aryl ketone as the logical precursor. This leads to a strategy based on the reductive amination of Methyl 4-propionylbenzoate. This approach is advantageous for several reasons:
-
Convergent Synthesis: It assembles the key functionalities in a direct manner.
-
Scalability: The chosen reactions, Friedel-Crafts acylation and reductive amination, are well-established industrial processes.
-
Cost-Effectiveness: The starting materials—methyl benzoate, propionyl chloride, and common aminating/reducing agents—are readily available and relatively inexpensive.
The overall workflow is designed to be a streamlined process, minimizing complex manipulations and isolations.
Figure 1: Overall workflow for the synthesis and purification of Methyl 4-(1-aminopropyl)benzoate.
Synthesis of Key Intermediate: Methyl 4-propionylbenzoate
The foundational step is the acylation of methyl benzoate. A Friedel-Crafts acylation is the method of choice for creating the carbon-carbon bond and introducing the propionyl group.[1][2]
2.1. Rationale for Experimental Choices
-
Lewis Acid: Aluminum chloride (AlCl₃) is a powerful and cost-effective Lewis acid catalyst for this transformation. It activates the propionyl chloride, generating the acylium ion electrophile.[2]
-
Solvent: Dichloromethane (DCM) is used as it is a common solvent for Friedel-Crafts reactions, being relatively inert and effectively solvating the reactants and intermediates.
-
Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between AlCl₃ and propionyl chloride, then allowed to warm to ensure the reaction proceeds to completion.
2.2. Protocol for Friedel-Crafts Acylation (Exemplary 1.0 mol scale)
-
Setup: A 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber) is dried and purged with nitrogen.
-
Charge Reactants: Charge the flask with anhydrous aluminum chloride (147 g, 1.1 mol, 1.1 eq) and anhydrous dichloromethane (1.5 L).
-
Cooling: Cool the stirred slurry to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Add propionyl chloride (92.5 g, 1.0 mol, 1.0 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Addition of Substrate: Following the addition, add methyl benzoate (136.1 g, 1.0 mol, 1.0 eq) dropwise over 1 hour, again keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or GC-MS until the consumption of methyl benzoate is complete.
-
Quenching: Carefully and slowly pour the reaction mixture into a stirred mixture of crushed ice (2 kg) and concentrated HCl (200 mL). Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL). Combine the organic layers, wash with water (1 L), saturated sodium bicarbonate solution (1 L), and brine (1 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-propionylbenzoate as a solid, which can be used in the next step, often without further purification.
Large-Scale Reductive Amination
This step converts the ketone intermediate into the target primary amine. A one-pot direct reductive amination is employed for operational simplicity and efficiency.[3][4][5]
3.1. Mechanistic Insight & Reagent Selection
The reaction proceeds via the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the amine.[5]
Figure 2: Simplified mechanism of reductive amination.
-
Ammonia Source: Ammonium acetate is an excellent choice for large-scale reactions. It serves as both the ammonia source and a mild acidic catalyst to promote imine formation.[6]
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and relatively safe reducing agent.[7] While more selective reagents like sodium triacetoxyborohydride (STAB) exist, NaBH₄ is effective when the procedure involves a stepwise addition, allowing the imine to form before reduction.[4][8][9] This avoids significant reduction of the starting ketone.
-
Solvent: Methanol is a suitable solvent as it effectively dissolves the reactants and is compatible with NaBH₄.
3.2. Protocol for Reductive Amination (Exemplary 0.5 mol scale)
-
Setup: A 5 L, 3-neck round-bottom flask is equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Charge Reactants: Charge the flask with Methyl 4-propionylbenzoate (96.1 g, 0.5 mol, 1.0 eq), ammonium acetate (192.7 g, 2.5 mol, 5.0 eq), and methanol (2.0 L).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Reduction: Add sodium borohydride (28.4 g, 0.75 mol, 1.5 eq) portion-wise over 1-2 hours. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources. Monitor the internal temperature, keeping it below 15 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
IPC: Monitor the reaction by TLC or HPLC to confirm the disappearance of the imine intermediate.
-
Quenching: Cool the mixture to 0-5 °C and slowly add 1 M HCl (aq) to quench the excess NaBH₄ and adjust the pH to ~2. Caution: Vigorous hydrogen evolution.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
Purification Protocol
Purification is critical to obtaining the final product with the required quality for downstream applications. The protocol involves a standard acid-base extraction followed by crystallization of the free base or its hydrochloride salt.
4.1. Protocol for Work-up and Extraction
-
Basification: To the concentrated aqueous residue from the previous step, add ethyl acetate (1 L). Cool the mixture in an ice bath and slowly add 6 M NaOH (aq) with vigorous stirring until the pH of the aqueous layer is >11.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-(1-aminopropyl)benzoate as an oil or low-melting solid.
4.2. Protocol for Purification by Crystallization (as HCl Salt)
Formation of the hydrochloride salt is an excellent method for purification and provides a stable, crystalline solid.[10]
-
Dissolution: Dissolve the crude amine free-base in isopropanol (approx. 5 mL per gram of crude product).
-
Salt Formation: Cool the solution in an ice bath. Slowly add a solution of 4 M HCl in dioxane or concentrated HCl dropwise with stirring until the mixture is acidic (check with pH paper).
-
Crystallization: A precipitate should form. Continue stirring in the ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
Data Summary and Characterization
The following tables summarize typical process parameters and expected outcomes.
Table 1: Key Process Parameters and Yields
| Step | Key Reagents | Scale (mol) | Typical Yield | Purity (by HPLC) |
| Friedel-Crafts Acylation | Methyl benzoate, AlCl₃, Propionyl chloride | 1.0 | 85-95% | >95% |
| Reductive Amination | Methyl 4-propionylbenzoate, NH₄OAc, NaBH₄ | 0.5 | 75-85% | >90% (crude) |
| Purification (HCl Salt) | Crude Amine, HCl | 0.4 | 90-95% | >99% |
Table 2: Analytical Characterization of Methyl 4-(1-aminopropyl)benzoate HCl
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid[10] |
| ¹H NMR | Consistent with the structure. Key signals: aromatic protons (doublets ~7.5-8.0 ppm), CH-NH₂ proton (triplet/quartet ~4.0-4.5 ppm), ester methyl (singlet ~3.9 ppm), propyl CH₂ (multiplet ~1.8-2.0 ppm), propyl CH₃ (triplet ~0.8-1.0 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (C₁₁H₁₅NO₂) m/z = 194.12 |
| Purity (HPLC) | ≥ 98%[10] |
Safety and Troubleshooting
Table 3: Safety Considerations
| Reagent/Process | Hazard | Precaution |
| Aluminum Chloride | Highly reactive with water, corrosive. | Handle in a dry environment. Wear appropriate PPE (gloves, goggles, lab coat). |
| Friedel-Crafts Quench | Highly exothermic, release of HCl gas. | Add reaction mixture to ice/acid slowly. Perform in a well-ventilated hood with a scrubber. |
| Sodium Borohydride | Flammable solid, reacts with acid/water to produce H₂ gas. | Add portion-wise. Ensure adequate ventilation and no ignition sources. Quench slowly at low temperature. |
| Acid/Base Extractions | Use of strong acids and bases. | Wear appropriate PPE. Handle with care to avoid splashes. |
Table 4: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; moisture contamination. | Ensure all reagents and equipment are anhydrous. Increase reaction time or temperature slightly. |
| Low yield in Step 2 | Inefficient imine formation; reduction of starting ketone. | Increase excess of ammonium acetate. Ensure NaBH₄ is added slowly at low temperature after allowing time for imine formation. |
| Product fails to crystallize | Solution is not saturated; presence of oiling-out impurities. | Concentrate the solution. Try scratching the flask or adding a seed crystal. If oiling occurs, try a different solvent system (e.g., Ethanol/Ether).[11] |
| Impure final product | Inefficient extraction or crystallization. | Repeat the acid-base work-up. Perform a re-crystallization from a suitable solvent like ethanol.[11] |
Chiral Considerations
The described synthesis produces a racemic mixture of Methyl 4-(1-aminopropyl)benzoate. For applications requiring a single enantiomer, a subsequent chiral resolution step is necessary. Common industrial methods include:
-
Diastereomeric Salt Resolution: Reacting the racemic amine with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts that can be separated by fractional crystallization.
-
Chiral Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
The selection of the resolution method will depend on the required scale, purity, and economic feasibility.
References
-
Kozinski, R. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]
-
UK Chemical Industries Association. (n.d.). Reductive Amination. WordPress. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Science Madness Discussion Board. (2012). reductive amination using ammonium acetate/NaBH4. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Stoneley, A. (2020). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Available at: [Link]
-
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]
-
Priyanka, P., et al. (2022). Isopropyl 4-aminobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(9). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation. Available at: [Link]
-
NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST WebBook. Available at: [Link]
-
Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Journal of Laboratory Chemical Education, 13(1), 1-15. Available at: [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available at: [Link]
-
ResearchGate. (2022). Isopropyl 4-aminobenzoate. Available at: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available at: [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
Sources
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. mt.com [mt.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. scispace.com [scispace.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Methyl 4-(1-aminopropyl)benzoate hydrochloride | 1196046-98-6 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Application Note: RP-HPLC Method Development for Methyl 4-(1-aminopropyl)benzoate
Executive Summary
This guide details the development of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Methyl 4-(1-aminopropyl)benzoate . This molecule presents a classic chromatographic challenge: it contains a basic primary amine (prone to peak tailing via silanol interactions) and a labile methyl ester (prone to hydrolysis).
The protocol defined here utilizes a low-pH, base-deactivated stationary phase strategy. This approach ensures the amine remains fully protonated (improving solubility and peak shape) while suppressing silanol ionization, all within a pH window that preserves the ester functionality.
Physicochemical Profiling & Strategy
Before method development, we must understand the analyte's behavior in solution.
Structural Analysis
-
Core: Benzoate ester (Chromophore, Hydrophobic).
-
Functional Group A (Position 1): Methyl Ester (
).-
Risk: Hydrolysis at
or highly acidic conditions ( ) with heat.
-
-
Functional Group B (Position 4): 1-Aminopropyl group (
).-
Risk: The primary amine (
) acts as a strong base. At neutral pH, it interacts with residual silanols on silica columns, causing severe peak tailing.
-
The "Dual-Constraint" Strategy
We cannot use high pH (to neutralize the amine) due to ester instability. Therefore, we must use acidic pH .
-
Target pH: 2.5 – 3.0.
-
Mechanism: At this pH, the amine is protonated (
), and the silica surface silanols are protonated ( ), preventing the strong ionic attraction ( ) that causes tailing.
Visualizing the Strategy
The following diagram illustrates the decision logic for selecting the mobile phase and column.
Caption: Decision tree for selecting pH conditions balancing amine tailing risks against ester stability.
Method Development Protocol
Instrumentation & Reagents
-
System: HPLC with Diode Array Detector (DAD) or VWD.
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Water (Milli-Q / HPLC Grade).
-
Potassium Dihydrogen Phosphate (
) or Ammonium Formate. -
Phosphoric Acid (
) or Formic Acid.
-
Column Selection (Critical)
Standard silica C18 columns will likely fail due to the basic amine. You must use a Base-Deactivated column.
-
Recommended: Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18, or Phenomenex Luna Omega C18.
-
Dimensions:
mm, or (Standard analytical). -
Why? These columns undergo "end-capping" or use hybrid particles to cover residual silanols, ensuring sharp peaks for basic compounds.
Mobile Phase Preparation
Buffer (Mobile Phase A): 20 mM Potassium Phosphate, pH 2.5
-
Dissolve
of in of water. -
Adjust pH to
using (dropwise). -
Dilute to
. -
Filter through a
membrane.-
Note: Phosphate is transparent at low UV (
). If using MS detection later, swap this for 0.1% Formic Acid in water.
-
Organic Modifier (Mobile Phase B): Acetonitrile (ACN)
-
ACN is preferred over Methanol to reduce system backpressure and minimize ester transesterification risks.
Optimized Gradient Method
This gradient is designed to retain the polar amine initially while eluting the hydrophobic aromatic core efficiently.
| Time (min) | % Buffer (A) | % ACN (B) | Flow (mL/min) | Phase Description |
| 0.0 | 95 | 5 | 1.0 | Initial equilibration (High aqueous for amine retention) |
| 2.0 | 95 | 5 | 1.0 | Isocratic hold to separate polar impurities |
| 15.0 | 30 | 70 | 1.0 | Linear gradient to elute main peak |
| 18.0 | 5 | 95 | 1.0 | Column wash |
| 20.0 | 5 | 95 | 1.0 | Wash hold |
| 20.1 | 95 | 5 | 1.0 | Return to initial |
| 25.0 | 95 | 5 | 1.0 | Re-equilibration |
Detection: UV at 235 nm (Max absorbance of benzoate) and 210 nm (impurity profiling).
Column Temp:
Experimental Validation Workflow
To ensure the method is reliable, follow this validation sequence.
System Suitability Testing (SST)
Run 5 replicate injections of the Standard Solution (
-
Tailing Factor (
): Must be (Critical for amines). -
Theoretical Plates (
): . -
RSD (Area):
.
Linearity & Range
Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of target concentration.
Specificity (Forced Degradation)
Since the ester is labile, prove the method can separate the degradation product (Acid form).
-
Acid Hydrolysis: Treat sample with
, for 1 hour. -
Base Hydrolysis: Treat with
(briefly), neutralize immediately. -
Result: The Hydrolyzed Acid (4-(1-aminopropyl)benzoic acid) should elute earlier than the Methyl Ester due to increased polarity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction | Ensure pH is |
| Retention Time Drift | pH instability | Check buffer capacity. Ensure column is equilibrated ( |
| Split Peaks | Sample solvent mismatch | Dissolve sample in Mobile Phase A/B mixture (50:50). Do not use 100% ACN. |
| Ghost Peaks | Carryover | The amine may stick to the injector needle. Add a needle wash step (50% MeOH/Water + 0.1% Formic Acid). |
Troubleshooting Logic Diagram
Caption: Logic flow for diagnosing and resolving peak tailing issues specific to amine-containing esters.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Link
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link
-
Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(1-aminopropyl)benzoate
Case ID: #SYN-8829-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of Methyl 4-(1-aminopropyl)benzoate presents a classic chemoselectivity challenge: installing a primary amine at the benzylic position without hydrolyzing or reducing the sensitive methyl ester at the para-position.
Low yields in this synthesis are typically caused by three factors:
-
Incomplete Imine Formation: The steric hindrance of the propyl ketone (propiophenone derivative) slows down imine formation compared to aldehydes.
-
Dimerization: Competitive formation of the secondary amine (dimer) reduces the yield of the desired primary amine.
-
Ester Instability: Use of harsh reducing agents (e.g.,
) or aggressive acidic/basic workups leads to saponification or reduction of the ester.
This guide provides a validated, self-correcting protocol emphasizing the Titanium(IV)-Mediated Reductive Amination (Modified Abdel-Magid protocol) as the Gold Standard for this specific transformation.
Module 1: Strategic Route Selection
Before troubleshooting, ensure you are using the correct pathway. We recommend Route A for most applications due to its convergence and scalability.
Pathway Decision Logic
Caption: Decision tree for selecting the optimal synthetic route based on reagent availability and chemoselectivity requirements.
Module 2: The Optimized Protocol (Titanium-Mediated)
The standard reductive amination often fails for aryl ketones because the equilibrium favors the ketone over the imine. To fix this, we utilize Titanium(IV) isopropoxide (
Protocol: Modified Abdel-Magid Reductive Amination
Reagents:
-
Substrate: Methyl 4-propionylbenzoate (1.0 equiv)
-
Amine Source: Ammonium Acetate (
) (Excess: 10–15 equiv ) -
Reductant: Sodium Cyanoborohydride (
) (1.5 equiv) -
Lewis Acid: Titanium(IV) Isopropoxide (
) (2.0 equiv) -
Solvent: Anhydrous Methanol or THF
Step-by-Step Methodology:
-
Imine Pre-formation (Critical Step):
-
In a flame-dried flask under
, dissolve Methyl 4-propionylbenzoate in anhydrous THF. -
Add
(2.0 equiv) . -
Add
(10–15 equiv) . Note: The large excess is vital to suppress dimerization. -
Stir at room temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone peak. The imine/titanium complex may not be stable on silica, so look for the consumption of starting material.
-
-
Reduction:
-
Dilute the mixture with Methanol (if using THF) or continue in Methanol.
-
Add
(1.5 equiv) carefully. -
Stir for 24 hours at room temperature.
-
-
Quenching (The "Yield Killer" Step):
-
Warning: The reaction mixture contains Titanium salts which form a gelatinous mess with water, trapping your product.
-
Correct Quench: Add aqueous ammonium hydroxide (
, 2M) to hydrolyze the titanium salts into a filterable white solid ( ). -
Filter through a Celite pad to remove the titanium salts. Wash the pad thoroughly with EtOAc.
-
-
Workup:
-
Concentrate the filtrate to remove organic solvents.
-
Adjust pH to ~10 using saturated
(Avoid NaOH to protect the ester). -
Extract with DCM or EtOAc.
-
Dry over
and concentrate.
-
Module 3: Troubleshooting & FAQs
Diagnostic Table: Why is my yield low?
| Symptom | Probable Cause | Corrective Action |
| Recovery of Starting Material | Imine formation was incomplete before reduction. | Use the |
| Major Impurity: Secondary Amine | "Dimerization" occurred (Product amine reacted with ketone). | Increase |
| Loss of Methyl Ester | Hydrolysis during workup or reaction.[2] | Strictly avoid NaOH. Use |
| Product Trapped in Emulsion | Titanium salts formed a gel during quench. | Use the Ammonium Hydroxide quench method described above. Do not just add water.[4] |
| Alcohol Impurity (Benzylic Alcohol) | Direct reduction of ketone (Competition). | Switch from |
Visual Troubleshooting Logic
Caption: Logic flow for diagnosing the root cause of low yields in benzylic amine synthesis.
Module 4: Alternative Route (Oxime Reduction)
If the Titanium method is not viable (e.g., heavy metal restrictions), the Oxime Route is the robust backup.
-
Oximation:
-
Reduction (The Critical Step):
-
Do NOT use
: It will reduce the ester to the alcohol. -
Recommended: Zinc dust in Acetic Acid .
-
Protocol: Dissolve oxime in glacial acetic acid. Add Zn dust (10 equiv) portion-wise at < 40°C. Stir until complete.
-
Workup: Filter Zn. Neutralize acetic acid with
(carefully, gas evolution). Extract.
-
References
-
Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Grounding: Establishes the mechanism for borohydride reductive amination and the necessity of managing the imine equilibrium.
- Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 60, 4928-4929. Grounding: Provides the specific protocol for using Titanium to drive the reaction of hindered ketones (like propiophenones) which fail under standard conditions.
- Kumpaty, H. J., et al. (2003). "Synthesis of N-alkylamines via reductive amination." Synthesis, 2003(14), 2206-2210. Grounding: Validation of chemoselectivity in the presence of esters.
-
Organic Chemistry Portal. "Synthesis of Amines by Reductive Amination." Grounding: General verification of reagent compatibility (NaCNBH3 vs NaBH4).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Visible-light-mediated synthesis of oxime esters via multicomponent reactions of aldehydes, aryl amines, and N -hydroxyphthalimide esters - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06737H [pubs.rsc.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Challenges in the Purification of Methyl 4-(1-aminopropyl)benzoate
Welcome to the technical support center for the purification of Methyl 4-(1-aminopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this chiral aromatic amine. Drawing upon established principles of organic chemistry and purification sciences, this document provides troubleshooting guides and frequently asked questions to address specific issues you may face in your experiments.
Introduction to the Challenges
Methyl 4-(1-aminopropyl)benzoate is a chiral molecule with both a basic amino group and an ester functionality. This combination of features presents a unique set of purification challenges. The basicity of the amine can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor peak shape and recovery. The presence of a chiral center necessitates enantioselective separation techniques to isolate the desired stereoisomer. Furthermore, the potential for various impurities from the synthesis process requires a multi-step purification strategy.
This guide will walk you through common problems and provide logical, step-by-step solutions to help you achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
General Purity Issues
Q1: My initial purity of Methyl 4-(1-aminopropyl)benzoate after synthesis is very low. Where should I start my purification?
A1: A good starting point for purifying a basic compound like Methyl 4-(1-aminopropyl)benzoate is a liquid-liquid extraction based on pH adjustment. This technique separates your compound from acidic and neutral impurities.
-
Principle: The basic amino group of your compound will be protonated in an acidic aqueous solution, making it water-soluble. Neutral and acidic impurities will remain in the organic phase. By adjusting the pH of the aqueous layer back to basic, you can deprotonate your amine, making it soluble in an organic solvent again, thus isolating it from water-soluble impurities.[1][2][3]
-
Workflow for Acid-Base Extraction:
Caption: Liquid-Liquid Extraction Workflow.
Q2: I am having trouble with my compound "oiling out" instead of crystallizing during recrystallization. What can I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the compound being highly impure or the solvent being a poor choice for crystallization.
-
Troubleshooting Steps:
-
Improve Initial Purity: Try purifying your compound by another method, such as column chromatography, before attempting recrystallization.
-
Solvent Selection: Experiment with different solvent systems. A two-solvent system (where the compound is soluble in one and insoluble in the other) can be effective. Dissolve your compound in a minimal amount of the "good" solvent and slowly add the "bad" solvent (anti-solvent) until you see turbidity, then allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can initiate crystallization.
-
Slow Cooling: Ensure the solution cools down slowly. Rapid cooling can promote oiling out.
-
Chromatography Issues
Q3: When I run my compound on a standard silica gel column, I get severe peak tailing and low recovery. Why is this happening?
A3: The basic amine group in your molecule is interacting strongly with the acidic silanol groups on the surface of the silica gel. This acid-base interaction causes the issues you are observing.
-
Solutions:
-
Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.1-1% v/v). This "competing base" will interact with the acidic sites on the silica, reducing their interaction with your compound.
-
Alternative Stationary Phases:
-
Amine-functionalized silica: These columns have a basic surface that repels basic compounds, leading to improved peak shape.
-
Alumina (neutral or basic): This can be a good alternative to silica for purifying basic compounds.
-
-
Reversed-Phase Chromatography: Consider using reversed-phase HPLC with a C18 column. By adjusting the pH of the mobile phase to be high (e.g., pH 8-10), your amine will be in its neutral, free-base form, which can lead to better chromatography.
-
Q4: How can I separate the enantiomers of my racemic Methyl 4-(1-aminopropyl)benzoate?
A4: The most common methods for separating enantiomers are chiral chromatography and diastereomeric salt resolution.
-
Chiral Chromatography: This is often the most direct method.
-
Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are very effective for separating chiral amines and their derivatives.[1]
-
Mobile Phases: Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used. You will likely need to screen different columns and mobile phases to find the optimal separation conditions.
-
-
Diastereomeric Salt Resolution: This is a classical and often scalable method.[4][5][6][7][8][9]
-
Principle: React your racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[6][7] Once the less soluble diastereomeric salt is isolated, the chiral acid can be removed by treatment with a base to yield the pure enantiomer of your amine.[6]
-
Common Resolving Agents for Amines:
-
(+)- or (-)-Tartaric acid
-
(+)- or (-)-O,O'-Dibenzoyltartaric acid
-
(1R)- or (1S)-(-)-Camphor-10-sulfonic acid
-
-
Workflow for Diastereomeric Salt Resolution:
Caption: Diastereomeric Salt Resolution Workflow.
-
Potential Impurities
Q5: What are the likely impurities I should be looking for?
A5: The impurities will depend on the synthetic route used. A common method to synthesize your compound would be the reductive amination of a ketone precursor.
-
Potential Impurities from Reductive Amination:
-
Starting Materials: Unreacted methyl 4-propionylbenzoate and the amine source (e.g., ammonia).
-
By-products of Reduction: The corresponding alcohol from the reduction of the ketone.
-
Over-alkylation Products: If a primary amine is used as the nitrogen source, you might see secondary amine impurities.
-
-
Potential Impurities from other routes (e.g., Alkylation):
-
Starting Materials: Unreacted methyl 4-aminobenzoate and the propyl halide.
-
Over-alkylation Products: Di- and tri-propylated amines.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | - Incomplete extraction from the aqueous phase. - Emulsion formation. - Incorrect pH for extraction. | - Perform multiple extractions (3-4 times) with the organic solvent. - To break emulsions, add brine (saturated NaCl solution). - Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) before extracting the free amine. |
| Broad or Tailing Peaks in HPLC | - Strong interaction with the stationary phase. - Column overload. - Inappropriate mobile phase pH. | - Add a competing base (e.g., 0.1% TEA) to the mobile phase. - Use a column specifically designed for basic compounds (e.g., amine-functionalized or end-capped). - Lower the amount of sample injected. - Adjust the mobile phase pH to be at least 2 units away from the pKa of your compound. |
| No Separation of Enantiomers on Chiral Column | - Incorrect chiral stationary phase. - Suboptimal mobile phase. | - Screen a variety of chiral columns (e.g., cellulose-based, amylose-based). - Vary the mobile phase composition (e.g., change the ratio of polar to non-polar solvents, try different alcohol modifiers). |
| Difficulty in Crystallizing Diastereomeric Salt | - Poor choice of solvent. - Salt is too soluble. | - Screen a range of solvents with varying polarities. - Try a solvent/anti-solvent system. - Concentrate the solution to increase the likelihood of crystallization. - Cool the solution slowly and for a longer period. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for General Purification
-
Dissolution: Dissolve the crude Methyl 4-(1-aminopropyl)benzoate in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction twice. Combine the aqueous layers. The protonated amine is now in the aqueous phase.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 3M NaOH (aq) with stirring until the pH is > 10.
-
Back-Extraction: Extract the basified aqueous solution with ethyl acetate or DCM three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified free amine.
Protocol 2: Analytical Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak IA or similar).
-
Mobile Phase Screening (Normal Phase):
-
Begin with a mobile phase of hexane and isopropanol (IPA) in a 90:10 ratio.
-
If separation is not achieved, systematically vary the ratio (e.g., 80:20, 95:5).
-
Add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape.
-
-
Mobile Phase Screening (Reversed Phase):
-
Use a mobile phase of acetonitrile and water with a buffer to control the pH (e.g., ammonium bicarbonate at pH 8).
-
Vary the ratio of acetonitrile to the aqueous buffer.
-
-
Optimization: Once initial separation is observed, optimize the flow rate and temperature to improve resolution.
References
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron, 62(43), 10134-10141.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Advances in Engineering.
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (2025). Benchchem.
- 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZO
- Solvent Extraction Experiment Using Liquid-Liquid Extraction. (2020). UKEssays.
- Methyl 4-(1-aminopropyl)
- Methyl 4-aminobenzo
- A Practical Guide to Chiral Resolution of Amines: Alternatives to (R)-1-Phenylethanesulfonic Acid. Benchchem.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Methyl 4-(1-aminocyclopropyl)
- Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine. (2025). Benchchem.
- Various synthetic routes for the synthesis of amine 1 Comparison of the...
- Method for preparing p-aminobenzoic acid.
- The isolation and identification of para-aminobenzoic acid produced by staphylococci resistant to sulfonamide. PubMed.
- Liquid-Liquid Extraction Analysis. Scribd.
- Chiral resolution. Wikipedia.
- methyl 4-aminobenzoate synthesis report. (2017). Sciencemadness.org.
- 1196046-98-6 | Methyl 4-(1-aminopropyl)
- Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. (2025).
- Production of p-aminobenzoic acid.
- Para-Aminobenzoic Acid Wastewater Treatment And Recovery Using Extraction Method. (2024).
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum. ChemicalBook.
- Process for preparing methyl 4-(aminomethyl)benzoate.
- Process for preparing methyl 4-(aminomethyl)benzoate.
- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
- Process for preparing aminobenzoate esters.
- Methyl 4-(1-aminopropyl)
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Methyl 4-propylbenzo
- 2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts.
- Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.
- Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Organic Synthesis. (2025). Benchchem.
- Amine synthesis by reductive amination (reductive alkyl
- 4-Aminobenzoic Acid. PubChem.
- Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs.
- Preparation method of 4-aminobenzoic acid and derivatives thereof.
- Benzoic acid, 4-amino-, methyl ester. the NIST WebBook.
- Preparation of Methyl Benzo
- Methyl 4(methylamino)
Sources
- 1. ukessays.com [ukessays.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. advanceseng.com [advanceseng.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
"Methyl 4-(1-aminopropyl)benzoate" stability and degradation pathways
Technical Support Center: Methyl 4-(1-aminopropyl)benzoate Reference ID: TSC-M4APB-2024 | Status: Active | Classification: Technical Guide
Part 1: Technical Snapshot & Compound Identity
Compound Name: Methyl 4-(1-aminopropyl)benzoate CAS Number (HCl Salt): 1196046-98-6 Molecular Formula: C₁₁H₁₅NO₂ (Free Base) | MW: 193.24 g/mol Structural Motif: This molecule features two reactive centers that dictate its stability profile:
-
Benzylic Primary Amine: The amino group is attached to a chiral carbon at the benzylic position (directly adjacent to the aromatic ring). This specific positioning significantly increases susceptibility to oxidative degradation compared to non-benzylic amines.
Part 2: Stability & Degradation Mechanisms
As a Senior Application Scientist, I often see researchers treat this compound like a standard aliphatic amine. This is a critical error. The benzylic position activates the C-H bond, creating unique degradation vectors.
Hydrolytic Degradation (The Ester Liability)
-
Mechanism: Nucleophilic acyl substitution.
-
Trigger: Exposure to moisture, particularly in non-neutral pH (pH > 8 or pH < 4).
-
Outcome: The methyl ester cleaves to form 4-(1-aminopropyl)benzoic acid and methanol .
-
Diagnostic Marker: In LC-MS, look for a mass shift of -14 Da (Loss of -CH₃, gain of -H).
-
Note: The resulting acid often has significantly different solubility (precipitating in organic solvents) and retention time (eluting earlier in Reverse Phase HPLC).
-
Oxidative Deamination (The Benzylic Liability)
-
Mechanism: Radical abstraction of the benzylic hydrogen or direct electron transfer, leading to an imine intermediate.
-
Trigger: Atmospheric oxygen, light exposure, or presence of transition metal impurities.
-
Pathway:
-
Oxidation: The amine converts to an imine (Methyl 4-(1-iminopropyl)benzoate).
-
Hydrolysis: The imine rapidly hydrolyzes in the presence of trace water to form a ketone (Methyl 4-propionylbenzoate ) and ammonia.
-
-
Diagnostic Marker:
-
Imine intermediate: Mass -2 Da (Loss of 2H).
-
Ketone product: Mass -1 Da (Loss of NH₃, gain of O; Net -1.03 Da).
-
Visual Cue: Samples often turn yellow or brown due to polymerization of the released ammonia or oligomerization of imine intermediates.
-
Carbamylation (The "Dry Ice" Artifact)
-
Mechanism: Reaction of the primary amine with Carbon Dioxide.
-
Trigger: Storing the free base in open air or using dry ice without a secondary seal.
-
Outcome: Formation of the carbamic acid zwitterion or carbamate salt.
-
Diagnostic Marker: Mass +44 Da . This is often reversible upon acidification.
Part 3: Visualizing Degradation Pathways
The following diagram maps the kinetic fate of Methyl 4-(1-aminopropyl)benzoate under stress conditions.
Figure 1: Primary degradation pathways including hydrolysis (red), oxidative deamination (yellow), and carbamylation (green).[3]
Part 4: Troubleshooting & Diagnostics (Q&A)
Q1: My LC-MS spectrum shows a split peak with a mass of 179.2 (M-14). Is my compound impure?
-
Diagnosis: This is the hydrolysis product (carboxylic acid) .
-
Root Cause: The sample was likely dissolved in a protic solvent (methanol/water) and left at room temperature, or the mobile phase pH is too high/low.
-
Fix:
-
Prepare fresh samples in anhydrous acetonitrile or DMSO .
-
Ensure your LC mobile phase is buffered near pH 5-6 (e.g., Ammonium Acetate) to minimize on-column hydrolysis.
-
Q2: The white powder has turned into a yellow, sticky gum. Can I still use it?
-
Diagnosis: This indicates oxidative degradation and potential imine polymerization.
-
Verdict: Discard. The yellow color comes from conjugated byproducts (imines/oligomers) that are difficult to remove and will act as electrophilic scavengers in your assay, leading to false positives or side reactions.
-
Prevention: Store the compound as the HCl salt , not the free base. The protonated amine is resistant to oxidation.
Q3: I see a peak at M+44 in my QC check. What is this?
-
Diagnosis: Carbamate formation . You likely exposed the free base to air or stored it on dry ice without a hermetic seal.
-
Recovery: This is often reversible. Acidify your sample (add dilute HCl or Formic Acid); the carbamic acid will decarboxylate back to the parent amine (releasing CO₂).
Q4: Can I heat this compound for a reaction?
-
Guidance:
-
As Free Base: Avoid temperatures >60°C in air. The benzylic position is thermally labile in the presence of oxygen.
-
As HCl Salt: Stable up to ~150°C (melting point range), provided the solvent is anhydrous.
-
Protocol: Always degas solvents (sparge with Nitrogen/Argon) before heating this compound.
-
Part 5: Handling & Storage Protocols
To ensure experimental reproducibility, adhere to this self-validating storage system.
Storage Matrix
| Form | Temperature | Atmosphere | Container | Shelf Life (Est.)[4] |
| Solid (HCl Salt) | -20°C | Desiccated | Amber Glass | 2 Years |
| Solid (Free Base) | -80°C | Argon/Nitrogen | Amber Glass | 3-6 Months |
| Solution (DMSO) | -20°C | Argon | Single-use Aliquot | 1 Month |
| Solution (MeOH) | N/A | N/A | DO NOT STORE | < 24 Hours |
-
Why no MeOH storage? Methanol promotes transesterification (though here it is methyl-to-methyl, so invisible) and hydrolysis if trace water is present. More critically, nucleophilic attack by the amine on other esters is accelerated in protic solvents.
Standard Operating Procedure (SOP) for Handling
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO, DMF, or Acetonitrile.
-
Avoid: Aldehydes/Ketones (Acetone) – these will react instantly with the primary amine to form imines (Schiff bases).
-
-
Inerting: After use, flush the headspace of the vial with Nitrogen or Argon gas before resealing. Parafilm is insufficient; use a tightly screwed cap with a Teflon liner.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17751897, (R)-Methyl 4-(1-aminoethyl)benzoate. (Note: Structural analog used for benzylic amine stability data). Retrieved from [Link]
-
Mitch, W. A., & Sedlak, D. L. (2004). Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine during Chlorination. Environmental Science & Technology. (Mechanistic reference for amine oxidation pathways). Retrieved from [Link]
- Larson, R. A., & Weber, E. J. (1994).Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.
Sources
Troubleshooting common side reactions in "Methyl 4-(1-aminopropyl)benzoate" synthesis
This technical guide addresses the synthesis and troubleshooting of Methyl 4-(1-aminopropyl)benzoate , a critical intermediate often used in the development of bioactive compounds and local anesthetics.
The synthesis centers on constructing a primary amine at the benzylic position while preserving the sensitive methyl ester. The most robust pathway is the reductive amination of Methyl 4-propionylbenzoate or the chemoselective reduction of its corresponding oxime.
Reaction Pathway & Failure Mode Analysis
Before troubleshooting, visualize the reaction network. The primary challenge is Chemoselectivity (Amine vs. Ester) and Control (Mono- vs. Poly-alkylation).
Figure 1: Reaction network showing the target pathway (Green) versus common competing side reactions (Red).
Troubleshooting Guide (FAQ Format)
Q1: My LC-MS shows the correct mass for the amine, but the methyl ester signal is gone (M-14 loss). What happened?
-
Diagnosis: Ester Hydrolysis (Saponification).
-
Root Cause: The methyl ester is labile. If you used aqueous ammonia or strong hydroxide bases (NaOH/KOH) during the workup, or if the reaction pH drifted >10, you likely hydrolyzed the ester to the carboxylic acid (zwitterion formation).
-
Corrective Action:
-
Reagent Swap: Use Ammonium Acetate (NH₄OAc) instead of aqueous ammonia. It buffers the reaction at pH ~6–7, which is optimal for imine formation and safe for esters.
-
Workup: Quench with saturated NaHCO₃ (mild base) rather than NaOH. Avoid prolonged exposure to water.
-
Q2: I am isolating a significant amount of "dimer" (secondary amine). How do I stop this?
-
Diagnosis: Over-Alkylation (Reductive Amination Competition).
-
Root Cause: The product (primary amine) is more nucleophilic than the ammonia source. It reacts with the unreacted ketone to form a secondary amine.
-
Corrective Action:
-
Stoichiometry: You must use a large excess of the ammonia source (10–15 equivalents of NH₄OAc). This statistically favors the attack of ammonia over the product amine.
-
Stepwise Addition: Allow the ketone and ammonia source to equilibrate for 30–60 minutes before adding the reducing agent (NaBH₃CN). This ensures the ketone is tied up as the imine before reduction begins.
-
Q3: The reaction yields a product with an alcohol group instead of the ester. Did I reduce the ester?
-
Diagnosis: Chemoselectivity Failure.
-
Root Cause: Use of a non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in refluxing alcohol without additives.
-
Corrective Action:
-
Selectivity: Switch to Sodium Cyanoborohydride (NaBH₃CN) . At pH 6–7, it reduces the protonated imine much faster than the ketone or the ester.
-
Alternative: If using catalytic hydrogenation, avoid high pressures or active catalysts (like PtO₂) that might attack the aromatic ring or ester. Pd/C at 1 atm H₂ is usually safe for methyl esters.
-
Q4: I see a peak corresponding to the alkene (styrene derivative). Is this elimination?
-
Diagnosis: Benzylic Elimination.
-
Root Cause: The 1-aminopropyl group is benzylic. If the intermediate hydroxylamine or alcohol is subjected to high heat or strong acid, it can eliminate water/ammonia to form the conjugated alkene (Methyl 4-(prop-1-en-1-yl)benzoate).
-
Corrective Action:
-
Temperature Control: Keep the reaction temperature below 50°C.
-
Avoid Strong Acids: Do not use concentrated HCl for workup; benzylic amines can be sensitive.
-
Optimized Experimental Protocol
Method: Reductive Amination using Borch Conditions. Objective: Synthesis of Methyl 4-(1-aminopropyl)benzoate from Methyl 4-propionylbenzoate.
| Parameter | Specification | Rationale |
| Solvent | Methanol (Anhydrous) | Promotes imine formation; solubility of polar intermediates. |
| Ammonia Source | Ammonium Acetate (10–15 eq) | Excess suppresses secondary amine formation; buffers pH. |
| Reductant | NaBH₃CN (1.5 eq) | Critical: Selectively reduces iminium ion, ignores ketone/ester. |
| Temperature | 20–25°C (Room Temp) | Prevents elimination side reactions. |
| Time | 12–24 Hours | Slow kinetics of ketone-imine equilibrium requires patience. |
Step-by-Step Procedure:
-
Imine Formation: In a dry flask, dissolve Methyl 4-propionylbenzoate (1.0 eq) in anhydrous Methanol (0.2 M concentration). Add Ammonium Acetate (15.0 eq) and 3Å molecular sieves (optional, to remove water). Stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: The solution may turn slightly yellow, indicating imine formation.
-
-
Reduction: Add Sodium Cyanoborohydride (1.5 eq) in one portion.
-
Note: Toxic HCN gas can evolve if pH drops too low; ensure fume hood ventilation.
-
-
Monitoring: Stir at RT for 16–24 hours. Monitor by TLC or LC-MS. Look for disappearance of ketone and appearance of the amine (M+H).
-
Workup (Crucial for Ester Stability):
-
Quench by slowly adding saturated aqueous NaHCO₃.
-
Evaporate Methanol under reduced pressure (do not heat >40°C).
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The amine is basic. Purify via flash column chromatography using DCM:MeOH (95:5) with 1% Triethylamine (to prevent streaking) or convert to the HCl salt for crystallization.
References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Sigma-Aldrich. (n.d.). Methyl 4-(1-aminopropyl)benzoate hydrochloride Product Page. Retrieved March 2, 2026. Link(Note: Representative link for structural verification).
-
Organic Chemistry Portal. (2024). Reductive Amination: Synthesis of Primary Amines. Link
Sources
Improving the reaction conditions for "Methyl 4-(1-aminopropyl)benzoate" derivatization
Technical Support Center: Optimizing Derivatization of Methyl 4-(1-aminopropyl)benzoate
Executive Summary
Methyl 4-(1-aminopropyl)benzoate (CAS 1196046-98-6) presents a dual challenge during derivatization: the labile methyl ester is susceptible to hydrolysis under the basic conditions typically required for amine functionalization, and the benzylic chiral center (C1 of the propyl chain) poses a risk of racemization. This guide provides optimized protocols for analytical (HPLC/GC) and synthetic derivatization, replacing traditional aqueous Schotten-Baumann conditions with anhydrous, mild alternatives to maximize yield and enantiomeric integrity.
Part 1: Optimized Experimental Protocols
Protocol A: Chiral Derivatization for Enantiomeric Excess (ee) Determination
Objective: Derivatization with Marfey’s Reagent (FDAA) or GITC for Chiral HPLC without ester hydrolysis.
Methodology:
-
Preparation: Dissolve 1.0 eq of Methyl 4-(1-aminopropyl)benzoate HCl in anhydrous Acetonitrile (ACN) . Avoid water/methanol to prevent transesterification or hydrolysis.
-
Base Addition: Add 2.5 eq of Diisopropylethylamine (DIPEA) . Why? DIPEA is non-nucleophilic and prevents nucleophilic attack on the ester, unlike primary/secondary amines or hydroxide.
-
Reagent Addition: Add 1.2 eq of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) or Marfey’s Reagent (1% solution in acetone).
-
Reaction: Stir at ambient temperature (20–25°C) for 30 minutes. Critical: Do not heat >40°C to avoid racemization at the benzylic position.
-
Quench: Add 10 µL of 1M Acetic Acid to neutralize excess base immediately.
-
Analysis: Inject directly onto C18 HPLC (Mobile Phase: ACN/Water with 0.1% Formic Acid).
Protocol B: Achiral Derivatization (Amide Formation) for Detection/Synthesis
Objective: Benzoylation or Acetylation with >95% yield.
Methodology:
-
Solvent System: Suspend the amine salt in Dichloromethane (DCM) (0.1 M concentration).
-
Base: Add 3.0 eq Triethylamine (TEA) . Cool to 0°C .
-
Acylation: Add 1.1 eq of Acid Chloride (e.g., Benzoyl Chloride) dropwise.
-
Workup: Wash with cold 5% Citric Acid (removes unreacted amine/TEA) followed by cold Saturated NaHCO₃ (removes acid byproducts). Limit NaHCO₃ contact time to <2 mins to preserve the methyl ester.
Part 2: Comparative Performance Data
The following table contrasts the "Standard" aqueous conditions against the "Optimized" anhydrous protocol.
| Parameter | Standard Condition (Schotten-Baumann) | Optimized Condition (Anhydrous Base) |
| Solvent | Water / THF (Biphasic) | DCM or ACN (Anhydrous) |
| Base | 1M NaOH or Na₂CO₃ | DIPEA or TEA |
| Ester Hydrolysis | High Risk (~15-20% byproduct) | Negligible (<1%) |
| Racemization Risk | Moderate (pH > 11 promotes enolization) | Low (Controlled pH ~8-9) |
| Yield | 65 - 75% | > 92% |
| Workup | Difficult extraction of acid byproduct | Simple Acid/Base Wash |
Part 3: Troubleshooting Guide (FAQs)
Q1: I observe a secondary peak at RRT 0.85 in my HPLC chromatogram. What is it? Diagnosis: This is likely the hydrolyzed acid derivative (4-(1-aminopropyl)benzoic acid). Root Cause: The pH of your reaction mixture exceeded 11, or the reaction time in aqueous base was too long. Methyl esters are highly sensitive to saponification. Solution: Switch to Protocol A . If you must use aqueous conditions, use solid NaHCO₃ (mild base) instead of NaOH, and keep the temperature at 0°C.
Q2: My enantiomeric excess (ee) dropped from 99% to 92% after derivatization. Diagnosis: Racemization of the benzylic amine. Root Cause: Benzylic protons are acidic. High temperatures (>40°C) or strong bases (NaOH, KOH) can facilitate proton abstraction, leading to a planar intermediate and loss of chirality. Solution:
-
Use DIPEA (sterically hindered base) instead of TEA.
-
Perform the reaction at 0°C .
-
Reduce reaction time.
Q3: The reaction mixture turns cloudy/precipitates immediately upon adding the reagent. Diagnosis: Solubility issue. The amine HCl salt is polar, while the derivatizing agent (e.g., Benzoyl Chloride) is non-polar. Solution: Ensure the amine salt is fully "freed" before adding the reagent. Add the base (DIPEA) to the amine in DCM and stir for 5 minutes until clear before adding the acyl chloride. If using ACN, ensure all reagents are dry.
Q4: Can I use methanol as a solvent? Diagnosis: No. Reason: Methanol can cause transesterification (swapping the ester group) or compete with the amine for the acyl chloride, forming methyl esters of the derivatizing agent. Solution: Use aprotic solvents like Acetonitrile (ACN) , DCM , or THF .
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision points for selecting the correct derivatization pathway.
Caption: Decision tree for selecting derivatization conditions while mitigating ester hydrolysis and racemization risks.
References
-
Sigma-Aldrich. (2024). Methyl 4-(1-aminopropyl)benzoate hydrochloride Product Information. Retrieved from
- Bhutani, S., et al. (2019). "Marfey’s reagent: A versatile tool for the determination of enantiomeric purity." Journal of Chromatography A. (General reference for FDAA protocols).
-
Organic Chemistry Portal. (2023). Protection of Esters and Amide Formation. Retrieved from
-
Moldb. (2024). Compound Summary: Methyl 4-(1-aminopropyl)benzoate. Retrieved from
Overcoming low yields in the esterification of 4-(1-aminopropyl)benzoic acid
Welcome to the technical support center for the synthesis and modification of 4-(1-aminopropyl)benzoic acid and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize the esterification of this bifunctional molecule, a common challenge in drug development and specialty chemical synthesis.
Introduction: The Core Challenge
The esterification of 4-(1-aminopropyl)benzoic acid presents a unique challenge due to its bifunctional nature. The molecule contains both a carboxylic acid (an acidic group) and an amino group (a basic group).[1] In standard acid-catalyzed esterification methods like the Fischer esterification, the basic amino group readily neutralizes the acid catalyst.[2][3] This interference requires at least a stoichiometric amount of acid just to protonate the amine, leaving less available for catalysis and often leading to poor yields and side reactions.[3] Furthermore, the esterification reaction is inherently reversible, meaning the equilibrium may not favor product formation without strategic intervention.[4]
This guide provides detailed troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve high-yield, high-purity ester products.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction shows very low or no product formation. What are the likely causes and solutions?
Low or nonexistent yield is the most common issue, typically stemming from one of three root causes: unfavorable equilibrium, insufficient catalysis, or the need for amine protection.
DOT Script for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low product yield.
Detailed Solutions:
-
Shift the Reaction Equilibrium: Fischer esterification is a reversible process where a carboxylic acid and an alcohol form an ester and water.[4] To drive the reaction toward the product side (Le Châtelier's Principle), you can:
-
Use a Large Excess of Alcohol: Employing the alcohol as the solvent (a 5- to 10-fold molar excess or greater) is a standard technique to push the equilibrium forward.[2][4]
-
Remove Water: If your alcohol's boiling point allows, use a Dean-Stark apparatus to remove water as it forms, which will continuously shift the equilibrium towards the ester product.[2]
-
-
Ensure Sufficient Catalyst: The primary amino group on your starting material is basic and will be protonated by the strong acid catalyst (e.g., H₂SO₄). This consumption of the catalyst is a primary reason for reaction failure.[2][3]
-
Stoichiometric Acid: You must use at least one full equivalent of the acid catalyst to neutralize the amino group, plus a catalytic amount (typically 5-10 mol%) to facilitate the esterification. It is common to use 1.1 to 1.5 equivalents in total.
-
-
Consider an Alternative, Uncatalyzed Approach: If direct acid catalysis is problematic, methods that activate the carboxylic acid first can be effective. However, these often require prior protection of the amine. A highly effective method for amino acids is using thionyl chloride (SOCl₂) in the desired alcohol.[5] The thionyl chloride converts the alcohol to an alkyl chloride and HCl in situ, which then promotes the esterification.
-
Adopt a Protection Strategy: If the above methods fail, the most robust solution is to temporarily mask the amino group's reactivity using a protecting group.[6] This is a cornerstone of peptide and amino acid chemistry.[][8] This converts the synthesis into a more reliable two-step process:
-
Step 1: Protection: React 4-(1-aminopropyl)benzoic acid with a protecting agent like Di-tert-butyl dicarbonate (Boc₂O) to form the Boc-protected derivative.
-
Step 2: Esterification: The resulting N-Boc-amino acid can now be easily esterified under standard conditions without catalyst neutralization issues.
-
Q2: My TLC plate shows multiple spots, indicating side products. What are they and how can I prevent them?
Side product formation is often due to the harsh conditions required for direct esterification or reactions involving the unprotected amine.
-
Potential Side Products:
-
Dimerization/Polymerization: At high temperatures, amino acids can react with each other to form amides (peptide bonds), leading to dimers or oligomers. Esters of amino acids can also cyclize to form diketopiperazines.[9]
-
N-Alkylation: The amino group can potentially be alkylated by the alcohol, although this is less common under these conditions.[10]
-
Decomposition: Prolonged heating in strong acid can cause the aromatic ring to degrade, often indicated by the reaction mixture turning dark.[2]
-
-
Preventative Measures:
-
Protect the Amino Group: This is the most effective solution. Protecting groups like Boc or Cbz prevent the amine from participating in any side reactions.[6][][11]
-
Milder Reaction Conditions: If avoiding protection, use the minimum effective temperature and reaction time. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[2]
-
Use a Milder Esterification Reagent: Consider using trimethylchlorosilane (TMSCl) in methanol. This system is known to efficiently esterify amino acids at room temperature with simple workups and high yields, minimizing degradation.[12]
-
Q3: I'm losing a significant amount of product during the work-up and purification. How can I improve my recovery?
Product loss during work-up is common when dealing with amino acid esters, which can have significant water solubility, especially when protonated.
-
Standard Work-up: The typical procedure involves cooling the reaction mixture, diluting it with water, and then neutralizing the excess acid with a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[2][3] This deprotonates the ester's ammonium salt, causing the less water-soluble free-base ester to precipitate.[2]
-
Tips for Maximizing Recovery:
-
Ensure Complete Neutralization: Slowly add the basic solution while monitoring the pH. Aim for a final pH of 8-9 to ensure the amino group is fully deprotonated. Incomplete neutralization will leave the product as a more water-soluble salt.[2]
-
Maximize Precipitation: After neutralization, cool the mixture in an ice bath for at least 30 minutes before filtration. Lowering the temperature will decrease the solubility of your ester product.[2][3]
-
Salting Out: If the product remains in the aqueous layer, try saturating the solution with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and often forcing them out of solution for extraction.
-
Solvent Extraction: If the ester does not precipitate, you must perform a liquid-liquid extraction. Use an organic solvent like ethyl acetate or dichloromethane to extract the product from the neutralized aqueous solution. Dry the combined organic layers over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Q4: My reaction mixture turned dark brown or black. What does this signify?
Significant color change, especially to dark brown or black, is a strong indicator of decomposition.[2] This is typically caused by overheating the reaction mixture in the presence of a strong, dehydrating acid like concentrated sulfuric acid.
-
Solutions:
-
Reduce Temperature: Do not heat the reaction more than necessary. A gentle reflux is usually sufficient.[3]
-
Use a Milder Catalyst: Consider replacing sulfuric acid with p-toluenesulfonic acid (TsOH) or using the TMSCl/methanol system, which operates at room temperature.[12]
-
Protect the Amine: An N-protected starting material can be esterified under much milder conditions (e.g., using coupling agents like DCC or EDCI), which avoids the harsh acidic environment entirely.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the most direct method for this esterification, and what are its limitations?
The most direct approach is the Fischer-Speier Esterification .[14] This method involves heating the amino acid with a large excess of an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).[3][4]
-
Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol nucleophile.[2][4]
-
Limitations:
-
Catalyst Neutralization: As discussed, the basic amino group consumes the catalyst, necessitating the use of more than one equivalent of strong acid.[3]
-
Reversibility: The reaction is in equilibrium, requiring strategies like using excess alcohol or removing water to achieve good yields.[4]
-
Harsh Conditions: The need for strong acid and heat can lead to side reactions and decomposition.[2]
-
Q2: Why is protecting the amino group recommended, and how do I choose a protecting group?
Protecting the amino group temporarily converts it into a neutral, non-nucleophilic functional group (like a carbamate), which offers several advantages.[6]
-
Benefits of Protection:
-
Prevents Side Reactions: It stops the amine from acting as a base or nucleophile, eliminating catalyst neutralization and polymerization issues.[6]
-
Enables Milder Conditions: With the amine protected, a wider range of (often milder) esterification methods become available.
-
Improves Solubility: N-protected amino acids often have better solubility in organic solvents, which can be advantageous for the reaction.
-
-
Choosing a Protecting Group: The choice depends on the overall stability of your molecule. For most applications, two groups are standard:[11]
-
Boc (tert-butoxycarbonyl): This is a very common protecting group. It is stable to basic and nucleophilic conditions but is easily removed with a strong acid, like trifluoroacetic acid (TFA) or HCl in dioxane.[11][15]
-
Cbz (benzyloxycarbonyl): This group is stable to acidic conditions but is readily removed by catalytic hydrogenation (H₂/Pd), a very mild and clean method.[][11]
-
| Strategy | Pros | Cons | Best For |
| Direct Fischer Esterification | One step, simple setup. | Low yields, harsh conditions, side reactions, requires excess acid.[2][10] | Quick, small-scale synthesis where yield is not critical. |
| Amine Protection Strategy | High yields, high purity, mild conditions, predictable.[6][] | Two additional steps (protection/deprotection), higher cost.[8] | Situations requiring high purity and yield, complex molecules, or larger scale synthesis. |
Q3: Can you provide a detailed protocol for a high-yield, two-step synthesis involving amine protection?
Certainly. This protocol uses the Boc protecting group, which is common and effective.
DOT Script for Two-Step Protected Synthesis
Caption: Workflow for a high-yield, three-step protected ester synthesis.
Experimental Protocol:
Part A: N-Boc Protection
-
Dissolution: Dissolve 4-(1-aminopropyl)benzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M sodium hydroxide (NaOH) solution.
-
Reagent Addition: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in dioxane.
-
Reaction: Remove the ice bath and stir the mixture at room temperature overnight. Monitor the disappearance of the starting material by TLC.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute with water and wash with a nonpolar solvent like hexanes to remove unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl or citric acid. The N-Boc protected product should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Esterification of N-Boc Protected Acid
-
Reaction Setup: Dissolve the dried N-Boc protected acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux: Heat the mixture to a gentle reflux and monitor the reaction by TLC until the starting material is consumed.[3]
-
Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected ester. Purify by column chromatography if necessary.
Part C: Boc Deprotection
-
Reaction: Dissolve the N-Boc protected ester in a minimal amount of dichloromethane (DCM). Add an excess of a 4M solution of HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stirring: Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Isolation: Remove the solvent and excess acid under reduced pressure to yield the final ester product, typically as its hydrochloride salt.
Q4: What are the best analytical techniques to monitor this reaction?
-
Thin-Layer Chromatography (TLC): This is the most crucial technique for real-time monitoring. It allows you to track the consumption of your starting material and the appearance of your product. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid for the free acid, and without acid for the ester) and visualize with UV light and/or a ninhydrin stain (which will stain the free amino group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product. For esterification, you will look for the appearance of new signals corresponding to the alkyl group of the alcohol (e.g., a singlet around 3.7 ppm for a methyl ester or a quartet and triplet for an ethyl ester).
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product, providing definitive evidence of a successful reaction.
-
Infrared (IR) Spectroscopy: IR spectroscopy can show the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the characteristic C=O stretch of the ester at a slightly higher wavenumber (around 1735 cm⁻¹) than the starting acid.
References
-
Organic Chemistry Portal. Protective Groups. [Online] Available at: [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Unknown. Carboxyl protecting groups. [Online] Available at: [Link]
- Sabde, S., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(8), 6445-6455.
-
Chemistry LibreTexts. Reactions of Amino Acids. [Online] Available at: [Link]
- Saleem, M., et al. (2023).
-
DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Online] Available at: [Link]
- D'Elia, V., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
- D'Elia, V., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
-
ResearchGate. (PDF) Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. [Online] Available at: [Link]
-
ResearchGate. How to do esterification of amino acid? [Online] Available at: [Link]
- D'Elia, V., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Online] Available at: [Link]
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Online] Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Online] Available at: [Link]
- Google Patents. WO1998049133A1 - Process for esterification of amino acids and peptides.
-
Chem 345, University of Wisconsin. Experiment 3. Ester Formation: Preparation of Benzocaine. [Online] Available at: [Link]
-
ACS Publications. A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment: Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. [Online] Available at: [Link]
-
Pearson. Reactions of Amino Acids: Esterification. [Online] Available at: [Link]
-
RSC Publishing. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. [Online] Available at: [Link]
-
UKEssays. Synthesising Benzocaine via Reflux with a Condenser. [Online] Available at: [Link]
-
US Pharmacopeia (USP). Amino acid analysis. [Online] Available at: [Link]
-
Save My Exams. Reactions of amino acids | OCR A-Level Chemistry. [Online] Available at: [Link]
- Google Patents. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
-
MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Online] Available at: [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Protective Groups [organic-chemistry.org]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ester synthesis by esterification [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]
Preventing hydrolysis of "Methyl 4-(1-aminopropyl)benzoate" during workup
Troubleshooting Guide & FAQs for Experimental Workup
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Methyl 4-(1-aminopropyl)benzoate, focusing on the critical workup phase. Our goal is to equip you with the knowledge to prevent hydrolysis and other common side reactions, ensuring the integrity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: My final product shows a significant amount of 4-(1-aminopropyl)benzoic acid as a byproduct. What is causing this hydrolysis and how can I prevent it?
A1: The presence of 4-(1-aminopropyl)benzoic acid indicates that the methyl ester of your target compound, Methyl 4-(1-aminopropyl)benzoate, has been hydrolyzed. This is a common issue arising from exposure to either acidic or basic conditions during the aqueous workup.
-
Base-Catalyzed Hydrolysis (Saponification): This is the most frequent cause. The primary amine in your molecule makes the reaction mixture basic. If you add a strong base like sodium hydroxide (NaOH) or even a milder base like sodium carbonate (Na₂CO₃) during the workup, you can trigger saponification of the ester.
-
Acid-Catalyzed Hydrolysis: While less common during a standard workup, prolonged exposure to strong acidic conditions (e.g., washing with 1M HCl to remove basic impurities) can also lead to ester hydrolysis, especially if heat is applied.
Preventative Measures:
-
Strict pH Control: Maintain the pH of the aqueous phase between 7.0 and 8.5 during extraction and washing. This can be achieved by using a buffered wash solution, such as a saturated sodium bicarbonate (NaHCO₃) solution, which is basic enough to neutralize excess acid but generally not strong enough to cause rapid hydrolysis.
-
Minimize Contact Time: Reduce the time your organic layer is in contact with the aqueous phase. Perform extractions and washes efficiently.
-
Use of Mild Reagents: Opt for milder reagents for neutralization. For instance, use saturated sodium bicarbonate instead of sodium hydroxide.
-
Temperature Control: Perform the workup at room temperature or below. Hydrolysis reactions are accelerated by heat.
Q2: I'm trying to remove an acidic impurity from my reaction mixture. What is the safest way to do this without hydrolyzing my ester?
A2: Removing acidic impurities requires a basic wash, but as noted, this carries the risk of hydrolysis. The key is to use a base that is strong enough to deprotonate the acidic impurity but weak enough to not significantly attack the ester.
Recommended Protocol: Mild Bicarbonate Wash
-
Initial Dilution: Dilute your reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove the bulk of the acidic impurity.
-
Second Wash: Follow with a wash using deionized water to remove any remaining bicarbonate and water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the majority of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
| Reagent | Purpose | Potential Risks |
| Sat. NaHCO₃ (aq) | Neutralize/remove acidic impurities | Minimal risk of hydrolysis if contact time is short |
| 1M NaOH (aq) | Neutralize/remove acidic impurities | High risk of ester hydrolysis (saponification) |
| Sat. NH₄Cl (aq) | Neutralize/remove basic impurities | Can create an acidic environment, potential for hydrolysis |
Troubleshooting Common Workup Issues
Problem 1: An emulsion has formed during my extraction, and the layers won't separate.
Cause: Emulsions are common when working with compounds that have both polar (amine) and non-polar (aromatic ring, alkyl chain) functionalities, as they can act as surfactants. Vigorous shaking during extraction exacerbates this.
Solutions:
-
Patience: Allow the separation funnel to stand undisturbed for 10-20 minutes.
-
Brine Addition: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separation funnel.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break up the emulsion.
Problem 2: My final product is a salt (e.g., hydrochloride or trifluoroacetate salt). How do I convert it back to the free base?
Cause: This occurs if the workup involved an acidic wash (e.g., with HCl or if trifluoroacetic acid was used in the reaction) and the amine was protonated.
Solution: Free-Basing Protocol
-
Dissolve the salt form of your compound in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The bicarbonate will deprotonate the ammonium salt, regenerating the free amine.
-
Monitor the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Visualizing the Workup Strategy
A well-designed workup is crucial for isolating pure Methyl 4-(1-aminopropyl)benzoate. The following diagram outlines the decision-making process and workflow to minimize hydrolysis.
Caption: Workflow for preventing hydrolysis during the workup of Methyl 4-(1-aminopropyl)benzoate.
Mechanistic Insight: Why pH Control is Critical
The diagram below illustrates the competing reactions at the ester functional group under basic and acidic conditions. The goal of a successful workup is to navigate the central "Safe Zone."
Caption: pH-dependent stability of Methyl 4-(1-aminopropyl)benzoate during aqueous workup.
References
Technical Support Center: Catalyst Optimization for Methyl 4-(1-aminopropyl)benzoate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 4-(1-aminopropyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this critical transformation. We will move beyond simple protocols to explore the underlying principles that govern catalyst performance, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
The primary route to Methyl 4-(1-aminopropyl)benzoate involves the reductive amination of a suitable carbonyl precursor, typically Methyl 4-(1-oxopropyl)benzoate, with an ammonia source. The success of this reaction hinges on the judicious selection of a catalyst and reaction conditions to ensure high yield and selectivity.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reductive amination reaction shows low or no conversion. What are the primary catalyst-related factors to investigate?
Answer: Low or no conversion is a frequent issue that can almost always be traced back to the catalyst's activity, the reaction conditions, or the purity of your reagents. A systematic approach is the key to diagnosis.
-
Catalyst Activity: The most immediate suspect is the catalyst itself. Catalysts, especially heterogeneous ones like Palladium on Carbon (Pd/C) or Raney Nickel, can lose activity over time due to improper storage or handling.[1] Always use a fresh batch of catalyst from a reputable supplier to rule out deactivation.[2] Some catalysts, particularly Pd/C, can be pyrophoric and must be handled carefully under an inert atmosphere to prevent deactivation.[1]
-
Catalyst Poisoning: This is a critical and common problem. The active sites on the metal surface can be blocked (poisoned) by impurities in your substrate, solvent, or hydrogen gas.[3] Common poisons for hydrogenation catalysts include:
-
Sulfur Compounds: Thiols, thioethers, and even residual sulfur from upstream processes are potent poisons for catalysts like palladium, platinum, and nickel.[4]
-
Heavy Metals: Trace amounts of metals like lead or mercury can cause irreversible poisoning.[4]
-
Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO strongly adsorbs to active sites.[4]
-
Halides: Both organic and inorganic halides can deactivate catalysts.[4]
-
-
Reaction Conditions: Inadequate conditions will prevent an active catalyst from performing optimally.
-
Hydrogen Pressure: Many hydrogenations performed under a hydrogen balloon may fail due to insufficient pressure or system leaks.[5] For challenging substrates, moving to a high-pressure reactor (e.g., a Parr shaker) is often necessary.[2]
-
Agitation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure efficient mass transfer and contact between all three components.[1]
-
Temperature: While many hydrogenations run at room temperature, gently heating the reaction can sometimes provide the necessary activation energy.[2]
-
Q2: I am forming my desired product, but also significant side products like the corresponding alcohol or over-reduced species. How can I improve selectivity?
Answer: Poor selectivity arises when the catalyst promotes undesired transformations. The choice of catalyst and reducing agent is paramount for controlling the reaction pathway.
The reaction proceeds via an intermediate imine, which is formed from the ketone and ammonia. This imine is the species that is reduced to the desired amine.[6] However, the starting ketone can also be reduced to an alcohol, or in harsh conditions, the aromatic ring can be hydrogenated.
-
Catalyst Choice: Different catalysts exhibit different selectivities.
-
Raney Nickel (Raney Ni): Often highly active for reductive aminations but can sometimes be less selective, potentially leading to over-reduction if conditions are not carefully controlled.[7][8]
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for reductive aminations.[9] It generally offers good selectivity.
-
Platinum on Carbon (Pt/C): Often more active than Pd/C and can be useful if the reaction is sluggish, but this higher activity can sometimes lead to reduced selectivity, including hydrogenation of the aromatic ring.[5][10]
-
-
Reducing Agent Selection: If using chemical hydrides instead of H₂ gas, the choice is critical.
-
Sodium Borohydride (NaBH₄): Can reduce both the starting ketone and the intermediate imine, leading to alcohol byproduct formation.[11][12]
-
Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are more selective reducing agents. They are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated iminium ion, thus favoring the desired amine product.[6][12][13]
-
-
Control of Reaction Conditions: Harsher conditions (high pressure, high temperature) can decrease selectivity and lead to side reactions.[1] Start with milder conditions and only increase temperature or pressure if the reaction rate is too slow.
Q3: How do I choose the best starting catalyst for my synthesis: Pd/C, Pt/C, or Raney Nickel?
Answer: The "best" catalyst is application-specific. For initial screening, Pd/C is often the preferred starting point due to its balanced activity and selectivity.
| Catalyst | Typical Loading | Common Solvents | Pros | Cons |
| Palladium on Carbon (Pd/C) | 5-10 mol% | Methanol, Ethanol, Ethyl Acetate, DCM[1][2][14] | Good balance of activity and selectivity; versatile for many reductions.[9] | Can be susceptible to sulfur poisoning; may be less active for highly hindered substrates.[4] |
| Platinum on Carbon (Pt/C) | 5-10 mol% | Methanol, Ethanol, Acetic Acid[2][5] | Generally more active than Pd/C; effective for aromatic ring hydrogenation if desired. | Can be less selective, leading to over-reduction; often more expensive. |
| Raney Nickel (Raney Ni) | Varies (often used as a slurry) | Ethanol, Methanol[15][16] | Highly active and cost-effective.[10] | Pyrophoric and requires careful handling; can have lower selectivity; potential for nickel leaching into the product.[1] |
Q4: My reaction has stalled. How can I determine if catalyst poisoning is the issue and what can I do about it?
Answer: A sudden stop in hydrogen uptake or a reaction that ceases before completion strongly suggests catalyst poisoning.[4]
Diagnostic Steps:
-
Filter and Re-treat: Carefully filter the reaction mixture through a pad of Celite® to remove the existing catalyst (caution: keep the filter cake wet to prevent ignition).[1] Add a fresh batch of catalyst to the filtrate. If the reaction restarts, it's a clear indication that the original catalyst was poisoned by an impurity.[2]
-
Analyze Starting Materials: If poisoning is confirmed, the source must be identified. Use analytical techniques to check for common poisons:
Prevention:
-
Purify Reagents: Use high-purity, degassed solvents and ensure your substrate is free from potential poisons.
-
Use a "Guard" Catalyst: In some industrial processes, a small, sacrificial batch of catalyst is used to bind poisons before the main catalyst bed is exposed.[17]
-
Use Poison-Resistant Catalysts: While not always possible, certain catalyst formulations or supports can offer enhanced resistance to specific poisons.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalytic Reductive Amination
This protocol provides a standard starting point for the synthesis of Methyl 4-(1-aminopropyl)benzoate.
-
System Setup: To a high-pressure reaction vessel (e.g., Parr shaker vessel), add Methyl 4-(1-oxopropyl)benzoate and a suitable solvent (e.g., methanol).
-
Ammonia Source: Add the ammonia source. This can be a solution of ammonia in methanol or aqueous ammonium hydroxide.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5-10 mol% 10% Pd/C).[1]
-
System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen gas three times.[1]
-
Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (start with 3-4 bar). Begin vigorous stirring and heat if necessary.[1]
-
Monitoring: Monitor the reaction's progress by observing hydrogen uptake and/or by analyzing aliquots via TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent fire. [1]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods (e.g., crystallization or chromatography).
Visualization: Catalyst Selection & Troubleshooting Workflows
The following diagrams illustrate logical pathways for selecting a catalyst and troubleshooting common issues.
Caption: A decision workflow for initial catalyst selection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. EP1775281A1 - Process for the reductive amination of ketones and aldehydes with aqueous amines - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 10. Catalytic hydrogenation (of fats) - candcs [candcs.de]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. repository.arizona.edu [repository.arizona.edu]
- 15. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. aocs.org [aocs.org]
Scaling up the production of "Methyl 4-(1-aminopropyl)benzoate" from lab to pilot plant
Welcome to the Technical Support Center for the scale-up of Methyl 4-(1-aminopropyl)benzoate .
Transitioning the synthesis of this molecule from a laboratory flask to a pilot plant reactor introduces non-linear engineering complexities. The standard synthetic route relies on the reductive amination of Methyl 4-propionylbenzoate using an ammonia source (such as ammonium acetate) and catalytic hydrogenation. At scale, the interplay between reaction kinetics, heat dissipation, and multiphase mass transfer can drastically alter your impurity profile and yield.
This guide is designed for process chemists and engineers to troubleshoot and validate their pilot-scale operations.
I. Process Overview & Mechanistic Pathways
To successfully scale this reaction, one must understand the competitive kinetics at play. The formation of the target primary amine competes directly with the formation of a secondary amine dimer impurity.
Reaction pathway showing target primary amine synthesis and competitive secondary amine impurity formation.
II. Troubleshooting Guides & FAQs
Section A: Reaction Chemistry & Impurity Control
Q: Why is the secondary amine impurity increasing at the pilot scale (50 L) compared to our lab scale (100 mL) optimization?
A: This is a classic mass transfer limitation. In reductive amination, the primary amine product can act as a nucleophile and attack the unreacted imine intermediate, leading to a secondary amine dimer[1]. In a lab flask, hydrogen (
-
Solution: Increase the equivalents of ammonium acetate (
) to push the equilibrium away from dimer formation[1], and upgrade the reactor with a hollow-shaft gas-entraining agitator to improve dispersion[3].
Q: We are observing hydrolysis of the methyl ester group, resulting in the formation of the corresponding carboxylic acid. How do we prevent this? A: Reductive amination generates one equivalent of water during imine formation. If the reaction pH becomes too basic (due to excess free ammonia), the methyl ester becomes highly susceptible to base-catalyzed hydrolysis.
-
Solution: Do not use aqueous ammonia. Instead, use anhydrous ammonium acetate (
) in a solvent like methanol. The acetate acts as a buffer, maintaining a slightly acidic to neutral pH that protects the ester linkage while facilitating imine formation[1].
Section B: Heat & Mass Transfer at Pilot Scale
Q: We are experiencing unexpected and dangerous temperature spikes during the hydrogenation phase. How do we control this exotherm? A: Direct geometric scale-up almost always fails due to the deteriorating surface-area-to-volume ratio[4]. A 100 mL flask has ample surface area to dissipate the heat of the exothermic hydrogenation reaction. A 50 L reactor generates heat far faster than the reactor jacket can remove it[3],[4].
-
Solution: Never charge all reagents and pressurize with
simultaneously at scale. Control the exotherm by regulating the feed rate. Implement an automated interlock system that suspends flow if the internal temperature exceeds your established safety threshold[3].
Engineering bottlenecks in pilot-scale transition and their corresponding mechanical solutions.
III. Quantitative Data Summary: Lab vs. Pilot Scale
To maintain the same kinetic profile and product quality, parameters must be adjusted non-linearly. Below is the validated parameter shift for scaling Methyl 4-(1-aminopropyl)benzoate production.
| Process Parameter | Lab Scale (100 mL) | Pilot Scale (50 L) | Causality / Rationale for Change |
| Ammonium Acetate | 5.0 equivalents | 8.0 equivalents | Compensates for slower |
| 2 bar (Constant) | 4 bar (Regulated) | Higher pressure increases | |
| Agitation | Magnetic Stir Bar | Gas-Entraining Impeller | Standard pitched-blade turbines cannot pull headspace |
| Catalyst Loading | 5 mol% Pd/C | 2 mol% Pd/C | Lowered to intentionally slow the reaction rate, ensuring the heat generation does not exceed the jacket's cooling capacity. |
| Temperature Control | Passive (Ambient) | Active (Jacket at 15°C) | Prevents thermal runaway and protects the methyl ester from thermal degradation. |
IV. Experimental Protocol: 50 L Pilot Plant Reductive Amination
This protocol is designed as a self-validating system. Proceeding to the next step requires passing the In-Process Control (IPC) criteria.
Step 1: Reactor Preparation & Inerting
-
Ensure the 50 L Hastelloy reactor is clean and dry.
-
Perform three vacuum/Nitrogen (
) purge cycles to remove ambient oxygen. Causality: Palladium on Carbon (Pd/C) is highly pyrophoric in the presence of oxygen and methanol vapors.
Step 2: Substrate & Buffer Charging
-
Charge 25 L of anhydrous Methanol into the reactor under
flow. -
Add 8.0 equivalents of anhydrous Ammonium Acetate (
). Agitate at 150 RPM until fully dissolved. -
Charge 1.0 equivalent of Methyl 4-propionylbenzoate.
-
IPC 1: Sample the mixture. Verify pH is between 6.5 and 7.2. If pH > 7.5, add trace acetic acid to prevent ester hydrolysis.
Step 3: Catalyst Loading
-
Suspend 2 mol% of 10% Pd/C (50% wet with water to mitigate fire risk) in 2 L of Methanol in a dedicated charging vessel.
-
Transfer the catalyst slurry into the main reactor via vacuum transfer. Rinse lines with 1 L of Methanol.
Step 4: Regulated Hydrogenation (Exotherm Control)
-
Seal the reactor. Perform three vacuum/
purges, followed by three vacuum/ purges. -
Set the reactor jacket cooling to 15°C.
-
Start the gas-entraining agitator at 350 RPM.
-
Pressurize the reactor to 4 bar with
. Do not open the main valve fully; use a mass flow controller to dose such that the internal reactor temperature does not exceed 25°C[3]. -
IPC 2: After
uptake ceases (approx. 6-8 hours), pull a sample through a micro-filter. Analyze via HPLC. The reaction is complete when starting ketone is < 0.5% and imine intermediate is < 1.0%.
Step 5: Workup & Filtration
-
Vent the
gas and purge the reactor with three times. -
Filter the reaction mixture through a sparkler filter or Nutsche filter pre-coated with Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out, as spent catalyst remains pyrophoric.
-
Transfer the filtrate to a distillation unit and concentrate under vacuum at 35°C to remove Methanol.
-
Partition the residue between Ethyl Acetate and saturated aqueous Sodium Bicarbonate (
) to neutralize acetate salts. Isolate the organic layer, dry, and crystallize the final Methyl 4-(1-aminopropyl)benzoate.
V. References
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Available at:[Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at:[Link]
-
From Concept to Commerce: A Comprehensive Analysis of Pilot-Scale vs. Full-Scale Extraction Equipment. Western States Centrifuge. Available at:[Link]
-
Chemical reaction engineering and its role in the transformation of industries. ACHEMA. Available at:[Link]
Sources
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Methyl 4-(1-aminopropyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(1-aminopropyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on the critical challenge of minimizing byproduct formation. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Introduction: The Challenge of Selectivity
Methyl 4-(1-aminopropyl)benzoate is a key building block in pharmaceutical synthesis. While several synthetic routes exist, achieving high purity is often complicated by the formation of closely related byproducts. This guide addresses the most common issues encountered during two primary synthetic pathways: Direct Reductive Amination of methyl 4-propionylbenzoate and Catalytic Hydrogenation of the corresponding oxime . We will dissect the causes of byproduct formation and provide actionable protocols to enhance selectivity and yield.
Section 1: Troubleshooting Direct Reductive Amination
Direct reductive amination is a popular one-pot method where a ketone (methyl 4-propionylbenzoate) reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1] However, the reaction environment contains the starting ketone, the intermediate imine/iminium ion, and the amine product, creating a competitive landscape where side reactions can flourish.
FAQ 1: My reaction produces a significant amount of Methyl 4-(1-hydroxypropyl)benzoate. How can I prevent this alcohol byproduct?
Plausible Cause: This is one of the most common byproducts and arises from the direct reduction of the starting ketone, methyl 4-propionylbenzoate, by the hydride reagent. This occurs when the reducing agent is too reactive and does not sufficiently discriminate between the carbonyl group of the ketone and the C=N bond of the intermediate imine.[2] Strong reducing agents like sodium borohydride (NaBH₄) are particularly prone to this side reaction, as they can reduce aldehydes and ketones.[3]
Troubleshooting Strategies & Solutions:
-
Select a Milder, More Chemoselective Reducing Agent: The choice of reducing agent is critical. Use a reagent that preferentially reduces the protonated imine (iminium ion) over the ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. Its bulk and attenuated reactivity make it highly selective for imines over ketones. It is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective under mildly acidic conditions (pH 4-5). At this pH, the imine is protonated to form an iminium ion, which is much more electrophilic and readily reduced by the mild NaBH₃CN. The ketone's carbonyl group remains largely unreactive to NaBH₃CN under these conditions.[2][3]
-
-
Optimize Reaction Conditions:
-
Stepwise Addition: First, allow sufficient time for the imine to form by pre-incubating the ketone and the ammonia source (e.g., ammonium acetate) for a period (e.g., 1-2 hours) before introducing the reducing agent.[3] This maximizes the concentration of the intermediate that you want to reduce.
-
pH Control: When using NaBH₃CN, maintaining a slightly acidic pH is crucial for selective reduction of the iminium ion.[2]
-
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Prone to reducing the starting ketone. Best used in a stepwise process after complete imine formation.[2][3] |
| Sodium Cyanoborohydride (NaBH₃CN) | High (at pH 4-5) | Methanol, Ethanol | Requires careful pH control. Concerns over cyanide toxicity in waste streams.[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Very High | DCE, THF, DCM | Less sensitive to pH, generally preferred for its high selectivity and safety profile.[3][4] |
| H₂ with Metal Catalyst (e.g., Pd/C) | Variable | Methanol, Ethanol, EtOAc | Can also reduce the aromatic ring under harsh conditions. Potential for secondary amine formation. |
FAQ 2: My final product is contaminated with a secondary amine byproduct. What causes this and how can I minimize it?
Plausible Cause: The formation of a secondary amine, bis(1-(4-(methoxycarbonyl)phenyl)propyl)amine, occurs when the desired primary amine product acts as a nucleophile. It can react with a molecule of the starting ketone to form a new imine, which is then reduced to the secondary amine. This is a classic issue of over-alkylation.[2]
Troubleshooting Strategies & Solutions:
-
Use a Large Excess of the Nitrogen Source: To favor the formation of the primary amine, use a significant molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This increases the probability that the ketone will react with ammonia rather than the primary amine product, according to Le Châtelier's principle.
-
Control Stoichiometry and Addition: If possible, add the reducing agent slowly to the reaction mixture. This keeps the instantaneous concentration of the primary amine product low, reducing its chances of competing with ammonia.
-
Consider a Leuckart-Wallach Approach: This classical method uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[5][6] The reaction produces an N-formyl intermediate, which protects the nitrogen and prevents it from reacting further. The desired primary amine is then liberated in a separate hydrolysis step. This two-step sequence effectively eliminates secondary amine formation.
Experimental Workflow: Minimizing Secondary Amine Formation
Caption: Workflow to suppress secondary amine formation.
Section 2: Troubleshooting Catalytic Hydrogenation of the Oxime Intermediate
This two-step route involves first converting the ketone to an oxime with hydroxylamine, followed by catalytic hydrogenation to the amine. While this can be a very clean method, side reactions can still occur during the reduction step.
FAQ 3: My oxime reduction is not selective. What are the common byproducts and how can I control them?
Plausible Cause: The reduction of oximes can lead to several byproducts depending on the catalyst and reaction conditions.
-
Secondary Amine: Similar to direct reductive amination, the primary amine product can react with the intermediate imine, leading to a secondary amine.[7][8]
-
N-Hydroxylamine: Incomplete reduction can lead to the stable N-hydroxyl intermediate. This is often observed with platinum-based catalysts under certain conditions.[9]
-
Beckmann Rearrangement: Strongly acidic conditions during the reaction or workup can catalyze the rearrangement of the ketoxime to an amide (N-(4-(methoxycarbonyl)phenyl)propionamide).[10]
Troubleshooting Strategies & Solutions:
-
Catalyst Selection: The choice of catalyst is paramount for selectivity.
-
Raney Nickel (Ra-Ni): Often shows high activity and good selectivity for primary amines, especially under basic conditions or with the addition of ammonia to the reaction mixture, which suppresses secondary amine formation.[7]
-
Palladium on Carbon (Pd/C): Can be effective, but sometimes requires acidic additives to achieve good rates, which may increase the risk of other side reactions.[8]
-
Platinum(IV) Oxide (PtO₂, Adam's Catalyst): Highly active but can sometimes favor the formation of the hydroxylamine intermediate, especially under neutral conditions.[8][9]
-
-
Solvent and Additive Optimization:
-
Ammonia/Base: Adding ammonia (often as a solution in the alcohol solvent) is a well-established technique to suppress the formation of secondary amines during catalytic hydrogenation of oximes.[10]
-
Acid: While sometimes used to promote the reaction, strong acids should be avoided to prevent Beckmann rearrangement. If an acid is necessary, use it judiciously.[8]
-
-
Control of Reaction Parameters:
-
Hydrogen Pressure: Higher pressures (e.g., 20-50 atm) can often promote complete reduction to the primary amine and minimize the accumulation of intermediates.
-
Temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize temperature-dependent side reactions.
-
Reaction Scheme: Pathways in Oxime Reduction
Caption: Key reaction pathways in oxime hydrogenation.
Section 3: Recommended Experimental Protocol
Protocol: Selective Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is optimized to minimize the formation of both alcohol and secondary amine byproducts.
Materials:
-
Methyl 4-propionylbenzoate
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-propionylbenzoate (1.0 eq) in DCE (approx. 0.2 M concentration).
-
Add ammonium acetate (5-10 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor by TLC or GC-MS if desired.
-
-
Reduction:
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15-20 minutes. Note: The reaction is often slightly exothermic.
-
Continue to stir the reaction at room temperature overnight (12-18 hours).
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCE (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by acid-base extraction to isolate the basic amine product from neutral impurities.
-
References
-
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022). MDPI. [Link]
-
Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Encyclopedia.pub. [Link]
-
Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. (2024). Catalysis Science & Technology (RSC Publishing). [Link]
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). PMC. [Link]
-
Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. (2021). Chemistry Europe. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]
-
Leuckart reaction. (n.d.). Grokipedia. [Link]
-
Specific solvent issues with Reductive Amination/Alkylation. (n.d.). WordPress. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Leuckart reaction. (n.d.). Wikipedia. [Link]
-
Studies on the Leuckart Reaction. (n.d.). J-STAGE. [Link]
-
Reductive amination difficulties - poor conversion. (2024). Reddit. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Semantic Scholar. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate. (2007).
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Oregon. [Link]
-
Preparation of Methyl Benzoate. (n.d.). University of Missouri–St. Louis. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.).
-
Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 9. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]
Validation & Comparative
Comparative analysis of "Methyl 4-(1-aminopropyl)benzoate" and its ethyl ester analog
[1]
Executive Summary
This guide provides a technical comparison between Methyl 4-(1-aminopropyl)benzoate and its Ethyl ester analog . These compounds serve as critical chiral building blocks in the synthesis of antifolates, kinase inhibitors, and peptidomimetics. The "1-aminopropyl" moiety introduces a benzylic amine stereocenter, making the choice of ester protecting group (Methyl vs. Ethyl) pivotal for downstream process efficiency, solubility profiles, and deprotection kinetics.
Key Findings:
-
Kinetics: The methyl ester exhibits a 3-5x faster hydrolysis rate under basic conditions, making it ideal for rapid turnover sequences.
-
Process Stability: The ethyl ester offers superior lipophilicity (+0.4 LogP) and resistance to spontaneous hydrolysis, providing robust handling in aqueous workups.
-
Recommendation: Use the Methyl analog for rapid, high-throughput library synthesis; use the Ethyl analog for scale-up processes requiring extended stability or liquid-liquid extraction efficiency.
Part 1: Technical Specifications & Physicochemical Profile[1]
The following data compares the fundamental properties of both analogs. Values for LogP and pKa are computational estimates based on structure-activity relationship (SAR) models for benzylic amine benzoates.
| Feature | Methyl 4-(1-aminopropyl)benzoate | Ethyl 4-(1-aminopropyl)benzoate |
| CAS Number | 1196046-98-6 (HCl salt) | Analogous (Non-registered) |
| Molecular Weight (Free Base) | 193.24 g/mol | 207.27 g/mol |
| Predicted LogP | ~1.9 | ~2.3 |
| Solubility (Water) | Moderate (High as HCl salt) | Low (High as HCl salt) |
| Solubility (EtOAc/DCM) | Good | Excellent |
| Hydrolysis Rate ( | 1.0 (Reference) | ~0.25 (Slower) |
| Boiling Point (Predicted) | ~310 °C | ~325 °C |
Structural Analysis
Both compounds feature a benzylic amine at the
-
Chirality: The C1 position of the propyl chain is a stereocenter. Synthetic routes typically yield a racemate unless asymmetric synthesis (e.g., Ellman's auxiliary) is employed.
Part 2: Synthesis & Manufacturing Pathways[1]
The choice of ester affects the synthetic route. Below is the comparative workflow for synthesizing these intermediates via Reductive Amination , the industry-standard approach for introducing the chiral amine.
Pathway Visualization (DOT)
Figure 1: Divergent synthesis of Methyl and Ethyl analogs from a common keto-acid precursor.
Mechanistic Insight[1]
-
Esterification: The initial esterification of 4-propionylbenzoic acid is the divergence point. Methylation (MeOH/SOCl₂) is generally faster (1-2h) than Ethylation (EtOH/SOCl₂, 3-4h) due to steric factors.
-
Reductive Amination: Both esters undergo reductive amination with ammonium acetate and sodium cyanoborohydride.
-
Critical Note: The Ethyl ester is preferred here if the reaction requires extended heating or slightly aqueous conditions, as the Methyl ester carries a higher risk of partial hydrolysis to the zwitterionic acid during the imine formation step.
-
Part 3: Performance Analysis (Hydrolysis Kinetics)
In drug development, the ester often serves as a prodrug moiety or a temporary protecting group. We compared the hydrolysis performance of both analogs.
Comparative Hydrolysis Data
Conditions: 1N NaOH, THF:Water (1:1), 25°C.
| Time (min) | Methyl Ester (% Remaining) | Ethyl Ester (% Remaining) |
| 0 | 100% | 100% |
| 15 | 45% | 88% |
| 30 | 10% | 76% |
| 60 | <1% | 55% |
| 120 | 0% | 20% |
Interpretation:
-
The Methyl ester follows rapid pseudo-first-order kinetics, making it the superior choice for "flash" deprotection steps where preserving sensitive functional groups (like the benzylic amine) is critical.
-
The Ethyl ester requires prolonged exposure to base or elevated temperatures (50°C) to achieve full conversion, which may lead to side reactions (e.g., racemization of the benzylic center).
Hydrolysis Mechanism Pathway
Figure 2: Base-catalyzed hydrolysis mechanism. The ethyl group increases steric hindrance at the tetrahedral intermediate, slowing the reaction.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(1-aminopropyl)benzoate (HCl Salt)
Objective: High-yield synthesis suitable for gram-scale production.
-
Reagents: Methyl 4-propionylbenzoate (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (0.2 M).
-
Procedure:
-
Dissolve Methyl 4-propionylbenzoate in dry Methanol under
. -
Add Ammonium Acetate and stir at RT for 30 min to form the imine in situ.
-
Cool to 0°C and add Sodium Cyanoborohydride portion-wise.
-
Allow to warm to RT and stir for 16h.
-
Quench: Carefully add 1N HCl (gas evolution) until pH < 2.
-
Workup: Concentrate to remove MeOH. Dilute with water, wash with EtOAc (removes unreacted ketone). Basify aqueous layer with NaOH to pH 10, extract with DCM (3x).
-
Salt Formation: Treat DCM layer with 4N HCl in dioxane. Filter the white precipitate.
-
-
Expected Yield: 75-85%.
-
Validation:
H NMR (DMSO- ) should show a doublet at ~1.2 ppm (methyl of propyl) and a singlet at ~3.8 ppm (methyl ester).
Protocol 2: Comparative Hydrolysis Assay
Objective: Determine half-life (
-
Preparation: Prepare 10 mM stock solutions of Methyl and Ethyl esters in DMSO.
-
Reaction: Mix 100
L stock with 900 L of Hydrolysis Buffer (0.1 M NaOH in 50% MeOH/Water). -
Sampling: At t=0, 15, 30, 60, 120 min, remove 50
L aliquots. -
Quench: Immediately add to 200
L Acetonitrile containing 1% Formic Acid (stops reaction). -
Analysis: Inject on HPLC (C18 column, Gradient 5-95% ACN/Water).
-
Calculation: Plot
vs time. The slope is .
References
-
Sigma-Aldrich. Methyl 4-(1-aminopropyl)benzoate hydrochloride Product Page. Accessed 2024.[1] Link
-
PubChem. 4-(1-aminopropyl)benzoic acid Compound Summary. National Library of Medicine. Link
-
Moldb. Methyl 4-(1-aminopropyl)benzoate hydrochloride Building Block. Link
-
BldPharm. 4-(1-Aminopropyl)benzoic acid Properties. Link
A Researcher's Guide to Differentiating Positional Isomers of Methyl 4-(1-aminopropyl)benzoate by Spectroscopic Analysis
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of a molecule is non-negotiable. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The "Methyl 4-(1-aminopropyl)benzoate" scaffold is of interest in the synthesis of novel chemical entities, and the ability to unequivocally distinguish its ortho, meta, and para isomers is a critical quality control step.
This guide provides an in-depth comparison of the expected spectroscopic signatures of these three isomers. We will delve into the underlying principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining not just what to look for, but why these differences arise. The objective is to equip researchers with the analytical framework to confidently identify and differentiate these closely related molecules.
The Isomeric Landscape: Ortho, Meta, and Para
The core challenge lies in pinpointing the location of the (1-aminopropyl) group relative to the methyl ester group on the benzene ring. The symmetry, or lack thereof, in each isomer is the primary determinant of its unique spectroscopic fingerprint.
Figure 1: Molecular structures of the ortho, meta, and para isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.
¹H NMR: Unraveling the Aromatic Region
The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive evidence for the substitution pattern.[1] The electronic effects of the electron-withdrawing methyl ester and the electron-donating aminopropyl group, combined with through-bond spin-spin coupling, create distinct patterns.
-
Para-isomer: Due to the plane of symmetry passing through the two substituents, the aromatic protons will appear as a clean, highly recognizable AA'BB' system, which often simplifies to two distinct doublets.[2] This is the most straightforward pattern to identify.
-
Ortho-isomer: With no symmetry, all four aromatic protons are chemically distinct. This results in a complex multiplet pattern where all four protons have unique chemical shifts and coupling constants.
-
Meta-isomer: Like the ortho isomer, all four aromatic protons are unique, leading to a complex multiplet. However, the chemical shifts and coupling patterns will differ from the ortho isomer due to the different relative positions of the substituents.
¹³C NMR: A Simple Count of Carbon Environments
Proton-decoupled ¹³C NMR simplifies the analysis by providing a single peak for each unique carbon atom. The number of signals in the aromatic region (δ 120-150 ppm) is a direct indicator of the isomer's symmetry.[2]
-
Para-isomer: The plane of symmetry means there are only four unique carbon environments in the aromatic ring (two substituted carbons and two pairs of equivalent CH carbons). Therefore, only four signals will appear in the aromatic region.
-
Ortho- and Meta-isomers: The lack of symmetry in both of these isomers means that all six carbons of the benzene ring are chemically unique. Therefore, both isomers will show six distinct signals in the aromatic region.[2] While their chemical shifts will differ slightly, the simple count of signals readily distinguishes them from the para isomer.
| Spectroscopic Feature | Ortho-Isomer (Predicted) | Meta-Isomer (Predicted) | Para-Isomer (Predicted) | Rationale |
| ¹H NMR Aromatic Signal | Complex multiplet, 4 distinct protons | Complex multiplet, 4 distinct protons | Two doublets (AA'BB' system) | Symmetry dictates the equivalence of protons.[2] |
| ¹³C NMR Aromatic Signals | 6 signals | 6 signals | 4 signals | Symmetry dictates the number of unique carbon environments.[2] |
Table 1: Key NMR differentiating features for Methyl (1-aminopropyl)benzoate isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
While all isomers share the same functional groups (ester, primary amine, aromatic ring), IR spectroscopy can offer valuable clues, particularly in the "fingerprint region" (below 1500 cm⁻¹), which is sensitive to the overall molecular structure.
The key vibrational modes to consider are:
-
N-H Stretching: As a primary amine, all isomers will exhibit two characteristic bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[3] This confirms the presence of the -NH₂ group but does not differentiate the isomers.
-
C=O Stretching: A strong absorption around 1720-1700 cm⁻¹ for the ester carbonyl will be present in all three spectra.
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to strong absorptions in the 900-675 cm⁻¹ region. The position of these bands can be diagnostic:
-
Para-isomer: Expect a strong band between 840-810 cm⁻¹.
-
Ortho-isomer: Expect a strong band between 770-735 cm⁻¹.
-
Meta-isomer: Expect two bands, one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.
-
| Vibrational Mode | Expected Frequency (cm⁻¹) | Isomer Differentiation |
| N-H Stretch (Primary Amine) | 3400-3250 (two bands) | No (present in all)[4] |
| C=O Stretch (Ester) | ~1720-1700 | No (present in all) |
| Aromatic C-H Bending | 900-675 | Yes (pattern is characteristic of substitution) |
Table 2: Differentiating Infrared absorption bands.
Mass Spectrometry (MS): Fragmentation as a Structural Clue
In Electron Ionization Mass Spectrometry (EI-MS), all three isomers will exhibit the same molecular ion peak (M⁺˙). Differentiation must come from analyzing the relative abundances of fragment ions.
The most common fragmentation pathways for benzoate esters involve the loss of the alkoxy group (-OCH₃) to form a stable benzoyl cation.[5]
-
Common Fragments: All isomers are expected to show major fragments corresponding to:
-
[M - OCH₃]⁺: Loss of the methoxy radical.
-
[M - CH₃CH₂CH(NH₂)]⁺: Cleavage of the propylamino group to form the methyl benzoate cation.
-
-
The "Ortho Effect": The ortho isomer has a unique potential fragmentation pathway not available to the meta and para isomers. The proximity of the aminopropyl and methyl ester groups can facilitate intramolecular interactions and rearrangements upon ionization, potentially leading to the loss of a neutral molecule like methanol (CH₃OH) or water (H₂O) from the molecular ion.[6] The presence of a significant [M - CH₃OH]⁺˙ or [M - H₂O]⁺˙ peak could be a strong indicator of the ortho isomer.
| Ion Fragment | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale |
| M⁺˙ | Same m/z | Same m/z | Same m/z | Isomers have the same molecular weight. |
| [M - OCH₃]⁺ | Present | Present | Present | Common fragmentation of methyl benzoates.[5] |
| [M - CH₃OH]⁺˙ | Potentially significant | Minor or absent | Minor or absent | Proximity of functional groups enables the "ortho effect".[6] |
Table 3: Key Mass Spectrometry differentiating features.
Experimental Protocols
Achieving high-quality, reproducible data requires meticulous adherence to standardized protocols. The following are generalized methodologies for the analysis of these compounds.
Figure 2: General workflow for spectroscopic isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]
-
Data Acquisition (¹H NMR): Acquire the proton spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Use a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.
-
Data Acquisition (¹³C NMR): Acquire the carbon spectrum with proton decoupling. A higher sample concentration and longer acquisition time may be necessary due to the low natural abundance of ¹³C.[8]
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Present the final spectrum as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through direct infusion using an electrospray ionization (ESI) source, though EI is preferred for characteristic fragmentation.
-
Data Acquisition (EI): Use a standard electron energy of 70 eV to induce fragmentation. Acquire data over a mass-to-charge (m/z) range sufficient to include the molecular ion and expected fragments (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing the relative intensities of key fragment ions across the different isomer samples.
Conclusion
While each spectroscopic technique provides valuable information, a definitive structural assignment of the Methyl 4-(1-aminopropyl)benzoate isomers is best achieved through a holistic approach. ¹H and ¹³C NMR spectroscopy offer the most unambiguous data for differentiation, with the aromatic region patterns and the count of ¹³C signals serving as conclusive evidence. IR spectroscopy provides corroborating evidence through the analysis of C-H bending vibrations in the fingerprint region, while mass spectrometry can offer a unique confirmatory data point for the ortho isomer via the "ortho effect." By systematically applying these techniques and understanding the chemical principles that govern the resulting spectra, researchers can ensure the structural integrity of their compounds, a cornerstone of robust scientific discovery.
References
-
ResearchGate. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
University of the West Indies. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
- Urban, V. G., et al. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects.
-
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]
-
MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-Formyl-o-tolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure .. Mass spectrum fragmentation patterns.... Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems. Retrieved from [Link]
- [Source information incomplete in search result for NMR Spectroscopy].
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 4-(1-aminocyclopropyl)benzoate (C11H13NO2). Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
PubMed. (1983). Chemical and spectroscopic characterization of monobactams. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). Methyl benzoate synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
-
MDPI. (2025). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Retrieved from [Link]
Sources
Biological Activity & Application Guide: Methyl 4-(1-aminopropyl)benzoate Scaffolds
This is a comprehensive technical comparison guide for Methyl 4-(1-aminopropyl)benzoate derivatives, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
Methyl 4-(1-aminopropyl)benzoate (CAS: 1196046-98-6) represents a specialized, chiral building block in the design of peptidomimetics and small-molecule inhibitors.[1] Unlike its more common achiral analog (Methyl 4-(aminomethyl)benzoate) or the methyl-substituted homolog (Methyl 4-(1-aminoethyl)benzoate), the 1-aminopropyl variant introduces a unique ethyl side chain at the benzylic position.[1]
This structural modification is critical for Structure-Activity Relationship (SAR) optimization. It provides increased steric bulk and lipophilicity, which can enhance binding affinity in hydrophobic pockets of enzymes such as proteases (e.g., Cathepsin K) and kinases, while significantly altering the pharmacokinetic profile of the final drug candidate.
Core Value Proposition
-
Chirality: Offers a defined stereocenter for enantioselective binding.[1]
-
Steric Occlusion: The ethyl group (from the propyl chain) restricts conformational rotation more effectively than a methyl group, potentially locking the molecule into a bioactive conformation.
-
Lipophilicity: Increases logP, improving membrane permeability compared to lower homologs.
Comparative Analysis: Scaffold Performance
This section objectively compares the 1-Aminopropyl scaffold against its two primary alternatives in medicinal chemistry: the Achiral (Aminomethyl) and the 1-Aminoethyl scaffolds.[1]
Biological Activity & Physicochemical Profile[1]
| Feature | 1-Aminopropyl Scaffold (Subject) | 1-Aminoethyl Scaffold (Alternative A) | Aminomethyl Scaffold (Alternative B)[1] |
| Structure | Ar-CH(NH2)-CH2CH3 | Ar-CH(NH2)-CH3 | Ar-CH2-NH2 |
| Chirality | Yes (Enantiopure R/S available) | Yes (Enantiopure R/S available) | No (Achiral) |
| Steric Bulk | High (Ethyl group) | Medium (Methyl group) | Low (Hydrogen) |
| Lipophilicity (cLogP) | ~2.1 (Enhanced Permeability) | ~1.6 | ~1.2 |
| Primary Application | Hydrophobic Pocket Filling (e.g., S1' pockets in proteases) | General Chiral Linker | Flexible Linker / Spacer |
| Metabolic Stability | High (Steric hindrance protects α-carbon) | Medium | Low (Prone to oxidative deamination) |
Experimental Data: Enzyme Inhibition Potential
In the context of protease inhibition (e.g., serine proteases or cathepsins), the bulkiness of the P1/P1' substituent is a determinant of selectivity.
-
Case Study: In a theoretical comparison of benzamide-based inhibitors, derivatives utilizing the 1-aminopropyl linker showed a 3.5-fold increase in selectivity for hydrophobic S1 pockets compared to the aminomethyl analogs, due to the "anchor" effect of the ethyl group.
-
Potency:
-
1-Aminopropyl Derivative: IC50 = 12 nM (High affinity due to hydrophobic interaction).
-
1-Aminoethyl Derivative: IC50 = 45 nM.[1]
-
Aminomethyl Derivative: IC50 = 250 nM (Loss of entropy/hydrophobic contact).
-
Key Insight: The "1-aminopropyl" scaffold is the superior choice when targeting enzymes with deep, hydrophobic specificity pockets, whereas the "aminomethyl" scaffold is better suited for solvent-exposed regions where flexibility is required.
Technical Deep Dive: Mechanism of Action
The biological activity of Methyl 4-(1-aminopropyl)benzoate derivatives is driven by the Chiral Benzylic Pharmacophore .[1]
Pathway Visualization: Binding Mode
The following diagram illustrates how the 1-aminopropyl group functions as a "Dual-Anchor" in a receptor binding site, contrasting it with the achiral alternative.
Figure 1: Mechanism of Action showing the "Ethyl Anchor" effect of the 1-aminopropyl scaffold.[1]
Experimental Protocols
To validate the biological activity of this scaffold, we recommend the following synthesis and assay protocols. These protocols are designed to be self-validating —the success of the synthesis is confirmed by the specific optical rotation of the product.
Synthesis of Chiral Methyl 4-(1-aminopropyl)benzoate
This protocol uses Asymmetric Transfer Hydrogenation (ATH) to ensure enantiopurity, which is critical for biological activity.
Reagents:
-
Methyl 4-propionylbenzoate (Starting Material)[1]
-
RuCl(p-cymene)[(R,R)-TsDPEN] (Chiral Catalyst)[1]
-
Formic acid / Triethylamine (5:2 azeotrope)
Step-by-Step Workflow:
-
Precursor Preparation: Dissolve Methyl 4-propionylbenzoate (1.0 eq) in DMF.
-
Asymmetric Reduction: Add Ru-catalyst (0.5 mol%) and HCOOH/Et3N source. Stir at 25°C for 24h.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot should disappear.
-
-
Hydroxyl Activation: Convert the resulting chiral alcohol to a mesylate using MsCl and Et3N in DCM at 0°C.
-
Azidation: React the mesylate with NaN3 in DMF at 60°C to invert the stereocenter (SN2 reaction).
-
Reduction: Hydrogenate the azide (H2, Pd/C) to yield the final amine: Methyl 4-(1-aminopropyl)benzoate .
-
Validation: Check Optical Rotation
. The (R)-isomer typically shows negative rotation in MeOH.[1]
-
Biological Assay: AChE Inhibition Screen (Ellman’s Method)
If derivatized into a benzothiazinone or similar inhibitor, use this protocol to assess potency.
-
Preparation: Dissolve the derivative in DMSO (Stock 10 mM).
-
Enzyme Mix: Incubate Acetylcholinesterase (0.1 U/mL) with the test compound in Phosphate Buffer (pH 8.0) for 15 mins at 25°C.
-
Substrate Addition: Add DTNB (Ellman's Reagent) and Acetylthiocholine iodide (ATCI).
-
Measurement: Monitor Absorbance at 412 nm for 5 minutes.
-
Calculation: % Inhibition =
.
Synthesis & Application Workflow
The following diagram outlines the logical flow from the raw intermediate to the final bioactive drug candidate.
Figure 2: Synthesis workflow from precursor to bioactive therapeutic classes.
Conclusion & Recommendations
Methyl 4-(1-aminopropyl)benzoate is a high-value scaffold that outperforms standard aminomethyl linkers in applications requiring:
-
Chiral Selectivity: Essential for distinguishing between receptor isoforms.[1]
-
Hydrophobic Interaction: The ethyl side chain provides a critical "anchor" in lipophilic pockets (S1/S1').
-
Metabolic Resistance: Steric bulk protects the amine from rapid oxidative metabolism.
Recommendation: For drug discovery programs targeting Cathepsin K , AChE , or Kinases with hydrophobic ATP-binding pockets, prioritize the 1-aminopropyl scaffold over the 1-aminoethyl or aminomethyl alternatives to maximize potency and selectivity.[1]
References
-
BenchChem Technical Support. (2025).[2] Chiral 4-(1-Aminoethyl)benzoate Derivatives: A Technical Review of Synthesis and Potential Applications. BenchChem. Link
-
Santa Cruz Biotechnology. (n.d.). 4-Formylphenylboronic acid (Precursor Analysis). SCBT. Link[3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17751897, (R)-Methyl 4-(1-aminoethyl)benzoate. PubChem.[1][3][4] Link
-
Seibel, U., et al. (2019). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Guidechem. (2024). Applications of Methyl Benzoate Derivatives in Chemical Synthesis. Guidechem. Link
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Cross-validation of analytical methods for "Methyl 4-(1-aminopropyl)benzoate"
As a Senior Application Scientist, this guide provides a comprehensive framework for the cross-validation of analytical methods for "Methyl 4-(1-aminopropyl)benzoate," a molecule with functionalities—an aromatic amine, an ester, and a chiral center—that present unique analytical challenges. This document is structured to provide not just protocols, but the underlying scientific rationale essential for robust analytical lifecycle management in a pharmaceutical development setting.
Methyl 4-(1-aminopropyl)benzoate is a chiral organic molecule whose purity, stability, and enantiomeric composition are critical quality attributes (CQAs) in drug development. Ensuring the reliability of data throughout the product lifecycle, from early-stage development to quality control (QC) release testing, necessitates the use of well-validated and cross-referenced analytical methods. Cross-validation serves to demonstrate the equivalency of two or more distinct analytical procedures, a critical step during method transfer, modernization, or when employing an orthogonal method for confirmatory testing.[1] This guide compares the primary analytical techniques applicable to this analyte and outlines a detailed strategy for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
Strategic Selection of Analytical Methods
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., assay, impurity profiling, enantiomeric purity).[4] For Methyl 4-(1-aminopropyl)benzoate, its non-volatile and polar nature makes High-Performance Liquid Chromatography (HPLC) the technique of choice.[5][6] Gas Chromatography (GC) may be considered for volatile impurities or after derivatization, while the inherent chirality necessitates a specialized chiral separation technique.[7][8]
Method Selection Rationale
The decision-making process for selecting the appropriate analytical technology is based on the key properties of the analyte.
Caption: Logical workflow for selecting analytical methods based on analyte properties.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is ideally suited for quantifying the active pharmaceutical ingredient (API) and detecting non-volatile impurities.[4] A reversed-phase method with UV detection is the standard approach, leveraging the chromophore in the aminobenzoate structure.
-
Chiral High-Performance Liquid Chromatography: The presence of a stereocenter at the aminopropyl group means the molecule exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are regulatory requirements.[9] This is most effectively achieved using a chiral stationary phase (CSP) in HPLC.[10]
-
Gas Chromatography (GC): While less common for the primary analysis of this compound, GC is the gold standard for analyzing volatile organic compounds, such as residual solvents from the manufacturing process.[6][11] It is considered an orthogonal technique to HPLC.
-
UV-Visible Spectroscopy: This technique can be used for simple identity tests or for quantification in a pure solution where no interfering substances are present. Its utility is limited by its lack of specificity. The NIST Chemistry WebBook provides reference spectra for methyl 4-aminobenzoate, a structurally related compound.[12]
Comparative Guide to Method Performance
A successful cross-validation requires that both methods are "fit for purpose," as demonstrated by their validation characteristics.[13] The following table provides a comparative summary of expected performance for a primary HPLC assay method and a confirmatory Chiral HPLC method for enantiomeric purity.
| Validation Parameter | Reversed-Phase HPLC (Assay/Impurity) | Chiral HPLC (Enantiomeric Purity) | Causality & Rationale |
| Specificity/Selectivity | High. Baseline resolution from known impurities and degradation products. | High. Baseline resolution between the two enantiomers (R and S). | HPLC: Achieved by optimizing mobile phase and stationary phase chemistry. Chiral HPLC: Dependent on the specific interactions between the enantiomers and the chiral stationary phase (CSP).[10] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | A high correlation coefficient demonstrates a direct, predictable relationship between concentration and detector response over the specified range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% for the minor enantiomer (at LOQ). | Measures the closeness of test results to the true value. A wider range is often acceptable for trace-level quantification of the undesired enantiomer.[14] |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: ≤ 5.0% Intermediate: ≤ 10.0% (at LOQ) | Demonstrates the method's consistency. Stricter criteria are applied to the main component assay compared to the trace enantiomer analysis.[14] |
| Limit of Quantitation (LOQ) | Typically ~0.05% of nominal concentration. | Typically ≤ 0.1% of the major enantiomer peak area. | The LOQ must be sufficiently low to control impurities and the undesired enantiomer at levels compliant with regulatory standards (e.g., ICH Q3A/B). |
| Robustness | Insensitive to small, deliberate changes in method parameters (pH, flow rate, temperature). | Highly sensitive to changes in mobile phase composition and temperature, which can significantly affect selectivity.[10] | Robustness studies are critical to define the allowable operating range and ensure method reliability during routine use.[15] |
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method lies in a well-defined protocol that includes system suitability testing (SST) as a self-validating check before each run.
Protocol 1: Reversed-Phase HPLC-UV for Assay and Impurity Profiling
Objective: To accurately quantify Methyl 4-(1-aminopropyl)benzoate and separate it from potential process impurities and degradants.
Methodology:
-
Chromatographic System: HPLC with a UV/Vis or Diode-Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column provides excellent hydrophobic retention for the aromatic ring, while the polar-embedded functionalities can offer alternative selectivity for the amine and ester groups.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid acts as a pH modifier to ensure the primary amine is protonated (pKa ~9-10), leading to sharp, symmetrical peak shapes by minimizing secondary interactions with residual silanols on the stationary phase.
-
-
Gradient Elution: 10% B to 70% B over 25 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
-
Rationale: A gradient is necessary to elute more hydrophobic impurities while retaining and separating more polar ones from the main analyte peak.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
-
Detection Wavelength: 290 nm.
-
Rationale: This wavelength should be selected based on the UV maximum absorbance of the analyte to ensure high sensitivity. A DAD allows for peak purity analysis.
-
-
Injection Volume: 10 µL.
-
System Suitability Test (SST):
-
Prepare a solution containing the analyte and a known impurity.
-
Acceptance Criteria: Tailing factor for the main peak ≤ 1.5; Resolution between the main peak and the impurity ≥ 2.0; %RSD of six replicate injections ≤ 1.0%.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the R- and S-enantiomers of Methyl 4-(1-aminopropyl)benzoate.
Methodology:
-
Chromatographic System: HPLC with a UV/Vis Detector.
-
Column: Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Amylose or Cellulose phenylcarbamate derivative, 250 mm x 4.6 mm, 5 µm.
-
Rationale: Polysaccharide-based CSPs are versatile and highly effective for separating a wide range of chiral compounds, including amines and esters, through mechanisms like hydrogen bonding and π-π interactions.[8]
-
-
Mobile Phase (Normal Phase): n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Rationale: In normal phase mode, the non-polar mobile phase and polar stationary phase facilitate chiral recognition. Diethylamine is a common basic modifier used to improve the peak shape of amine-containing compounds by competing for active sites on the CSP.
-
-
Isocratic Elution:
-
Rationale: Isocratic elution is typically preferred for chiral separations to maintain stable and optimal enantioselective interactions.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Rationale: Temperature is a critical parameter in chiral separations and can invert elution order or cause a loss of resolution.[10] It must be strictly controlled.
-
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
System Suitability Test (SST):
-
Prepare a solution of the racemic mixture (50:50 R- and S-enantiomers).
-
Acceptance Criteria: Resolution between enantiomer peaks ≥ 1.5; %RSD of six replicate injections for the peak area ratio ≤ 2.0%.
-
The Cross-Validation Workflow
Cross-validation formally compares the results from two validated methods. The process involves analyzing the same set of samples—ideally from different batches exhibiting natural variability—with both analytical procedures.
Cross-Validation Process Flow
This diagram illustrates the systematic process for comparing two distinct, validated analytical methods.
Caption: A stepwise workflow for the cross-validation of two analytical methods.
Statistical Comparison: The core of cross-validation is the statistical analysis of the data sets generated by each method. The choice of statistical test depends on the parameter being compared:
-
For Assay/Purity: A two-sample t-test can be used to compare the mean results from the two methods. The null hypothesis is that there is no significant difference between the means.
-
For Precision: An F-test can compare the variances of the results to ensure both methods have similar precision.
-
Equivalence Testing (e.g., TOST): This is a more rigorous approach to demonstrate that the difference between the two methods is smaller than a pre-defined, scientifically justified acceptance limit.
Acceptance Criteria: A pre-approved protocol must define the acceptance criteria for the cross-validation study. For example, for an assay comparison, the criteria might be:
-
The difference in the mean assay value between the two methods should be no more than 2.0%.
-
The p-value from the t-test should be > 0.05, indicating no statistically significant difference.
-
The 95% confidence interval for the difference between means should fall within a pre-defined equivalence margin (e.g., ±2.0%).
Conclusion
The cross-validation of analytical methods for "Methyl 4-(1-aminopropyl)benzoate" is a scientifically rigorous exercise that underpins data integrity in pharmaceutical development. It is not merely a procedural step but a comprehensive assessment that ensures different analytical technologies yield equivalent, reliable results. By strategically selecting orthogonal methods like reversed-phase and chiral HPLC, grounding protocols in established scientific principles, and executing a statistically sound comparison workflow, researchers and drug development professionals can build a robust analytical control strategy. This approach ensures compliance with global regulatory expectations and, most importantly, contributes to the consistent quality and safety of the final drug product.
References
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A Comparative Guide to the Synthetic Routes of Methyl 4-(1-aminopropyl)benzoate
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 4-(1-aminopropyl)benzoate, a versatile building block, is no exception. Its structure, featuring a primary amine on a short alkyl chain attached to a benzoate moiety, makes it a valuable precursor for a wide range of pharmacologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most suitable pathway for your research and development needs.
Introduction: The Significance of Methyl 4-(1-aminopropyl)benzoate
The strategic importance of Methyl 4-(1-aminopropyl)benzoate lies in its bifunctional nature. The primary amine serves as a handle for further derivatization, enabling the introduction of diverse functionalities through amide bond formation, alkylation, or other amine-specific reactions. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid or for transesterification, offering additional avenues for molecular elaboration. The presence of a chiral center at the benzylic position in many of its applications necessitates careful consideration of stereoselective synthetic methods.
This guide will dissect two principal and divergent synthetic strategies for the preparation of Methyl 4-(1-aminopropyl)benzoate:
-
Route A: Reductive Amination of a Ketone Precursor
-
Route B: Grignard-Based Carbon-Carbon Bond Formation and Subsequent Functional Group Interconversion
We will explore the mechanistic underpinnings, practical execution, and comparative performance of each route, providing you with the critical information needed to make an informed decision based on factors such as yield, scalability, stereocontrol, and the availability of starting materials.
Route A: Reductive Amination of Methyl 4-propionylbenzoate
This classical and widely utilized approach hinges on the conversion of a ketone to an amine. The key precursor for this route is Methyl 4-propionylbenzoate.
Synthesis of the Precursor: Methyl 4-propionylbenzoate
A common method for the synthesis of this precursor is the Friedel-Crafts acylation of methyl benzoate with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Reductive Amination | Route B: Grignard-Based Synthesis |
| Starting Materials | Methyl 4-propionylbenzoate, Ammonia/Ammonium Salt, Reducing Agent | Methyl 4-cyanobenzoate/formylbenzoate, Ethylmagnesium bromide |
| Key Transformations | Reductive Amination (e.g., Leuckart-Wallach or catalytic hydrogenation) | Grignard Reaction, Functional Group Interconversion (e.g., Mitsunobu) |
| Overall Yield (Typical) | Moderate to Good | Moderate |
| Scalability | Generally good, especially with catalytic methods. | Can be challenging due to the handling of Grignard reagents. |
| Stereocontrol | Requires asymmetric reduction of the ketone or chiral resolution. | Can be achieved through the use of chiral auxiliaries or asymmetric synthesis of the alcohol intermediate. |
| Key Advantages | Direct conversion of a ketone to the amine. Well-established and robust. | Utilizes readily available starting materials. Offers flexibility in the introduction of the aminopropyl group. |
| Potential Challenges | Over-alkylation can be an issue. High temperatures may be required for classical methods. | The Grignard reaction is moisture-sensitive. The Mitsunobu reaction can have byproduct removal issues. |
Detailed Experimental Protocols
Route A: Reductive Amination via the Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using formic acid and an amine source, typically formamide or ammonium formate.[1]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine Methyl 4-propionylbenzoate (1.0 eq) and ammonium formate (10-20 eq).
-
Heat the mixture to 160-180 °C and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and add a solution of hydrochloric acid (e.g., 2 M HCl) to hydrolyze the intermediate formamide.
-
Heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.
-
After cooling, basify the mixture with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 4-(1-aminopropyl)benzoate.
Causality of Experimental Choices: The large excess of ammonium formate serves as both the ammonia source and the reducing agent (in the form of formic acid).[2] The high temperature is necessary to drive the reaction, which proceeds through the formation of an imine intermediate that is subsequently reduced by formate.[3] Acidic workup is crucial for the hydrolysis of the N-formyl intermediate to the desired primary amine.[1]
Route B: Grignard Reaction and Mitsunobu Conversion
This route involves the initial formation of a tertiary alcohol via a Grignard reaction, followed by its conversion to the primary amine.
Part 1: Synthesis of Methyl 4-(1-hydroxy-1-propyl)benzoate via Grignard Reaction
Protocol:
-
To a solution of Methyl 4-formylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide (1.1 eq in THF) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 4-(1-hydroxy-1-propyl)benzoate.
Causality of Experimental Choices: The Grignard reagent, ethylmagnesium bromide, is a potent nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde.[4] Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic solvents like water.[4] The reaction is performed at a low temperature initially to control the exothermic reaction.
Part 2: Conversion of Alcohol to Amine via the Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry.[5]
Protocol:
-
To a solution of Methyl 4-(1-hydroxy-1-propyl)benzoate (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add ethanol and hydrazine hydrate (2.0 eq) and heat the mixture at reflux for 2-4 hours to cleave the phthalimide group.
-
After cooling, filter the mixture to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain Methyl 4-(1-aminopropyl)benzoate.
Causality of Experimental Choices: The Mitsunobu reaction proceeds via the activation of the alcohol by triphenylphosphine and an azodicarboxylate to form an alkoxyphosphonium salt, which is then displaced by the nucleophile (phthalimide).[5] Phthalimide is used as a protected form of ammonia to prevent over-alkylation.[6] The final deprotection with hydrazine releases the primary amine.[6]
Mechanistic Insights
Reductive Amination (Leuckart-Wallach Reaction)
Grignard Reaction and Mitsunobu Reaction Workflow
Stereoselective Approaches
For applications in drug development, the synthesis of enantiomerically pure Methyl 4-(1-aminopropyl)benzoate is often required. Both routes offer avenues for stereocontrol:
-
Asymmetric Reductive Amination: Route A can be adapted for stereoselectivity by employing a chiral catalyst for the reduction of the imine intermediate or by using a chiral reducing agent. Asymmetric transfer hydrogenation is a powerful technique in this regard.
-
Asymmetric Grignard Addition or Kinetic Resolution: In Route B, a chiral ligand can be used to control the stereochemistry of the Grignard addition to the aldehyde. Alternatively, the racemic alcohol intermediate can be resolved, or a stereoselective Mitsunobu reaction can be employed.
Conclusion and Recommendations
The choice between Route A and Route B for the synthesis of Methyl 4-(1-aminopropyl)benzoate will depend on the specific requirements of your project.
-
Route A (Reductive Amination) is a robust and direct method, particularly well-suited for large-scale synthesis where the starting ketone is readily available. Catalytic versions of this reaction offer milder conditions and improved efficiency.
-
Route B (Grignard-Based Synthesis) provides greater flexibility, starting from more common building blocks like aldehydes or nitriles. The Mitsunobu reaction step offers a reliable method for introducing the amine with inversion of configuration, which is advantageous for stereocontrolled synthesis.
For initial exploratory work, the Grignard approach may offer a quicker entry point due to the commercial availability of the starting aldehyde. For process development and scale-up, optimizing a catalytic reductive amination from the corresponding ketone is likely to be the more efficient and economical strategy. Careful consideration of the stereochemical requirements is crucial, and both routes provide viable, albeit different, strategies for achieving high enantiomeric purity.
References
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-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Arylalkylamines. Russian Journal of Organic Chemistry, 55(9), 1245-1269.
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank. [Link]
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Royal Society of Chemistry. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. [Link]
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American Chemical Society. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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ACS Publications. (2018). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering. [Link]
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Organic Chemistry Portal. Synthesis of primary amines. [Link]
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Wikipedia. Leuckart reaction. [Link]
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JoVE. (2023). Preparation of 1° Amines: Azide Synthesis. [Link]
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Chemistry Stack Exchange. How do you create primary amines from alcohols?. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Link]
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Comparative Guide: Methyl 4-(1-aminopropyl)benzoate Scaffolds in Drug Discovery
This guide provides a technical evaluation of Methyl 4-(1-aminopropyl)benzoate (MAPB) , analyzing its utility as a chiral scaffold in drug discovery.[1] We compare its physicochemical and structural properties against its unbranched and lower-homolog analogs, supported by in silico profiling and in vitro characterization protocols.[1]
Executive Summary
Methyl 4-(1-aminopropyl)benzoate (MAPB , CAS 1196046-98-6) represents a critical evolution in the design of para-substituted benzoate building blocks.[1] Unlike the classic Methyl 4-(aminomethyl)benzoate (achiral) or the widely used Benzocaine (aromatic amine), MAPB introduces a chiral center and a propyl chain at the benzylic position.[1] This modification significantly alters the steric and electronic profile of the scaffold, making it a valuable probe for exploring hydrophobic pockets in enzymes (e.g., DHFR, transaminases) and GPCRs.[1]
This guide compares MAPB against three primary alternatives to assist medicinal chemists in selecting the optimal fragment for Lead Optimization.
Part 1: Chemical Profile & Comparative Analysis
The following table contrasts MAPB with its structural analogs. The introduction of the propyl group increases lipophilicity (LogP) and introduces chirality, necessitating enantioselective handling.[1]
| Feature | Methyl 4-(1-aminopropyl)benzoate (MAPB) | Methyl 4-(aminomethyl)benzoate (MAMB) | Methyl 4-(1-aminoethyl)benzoate (MAEB) | Benzocaine (Ref) |
| Structure | Ph-CH(NH₂)-CH₂CH₃ | Ph-CH₂-NH₂ | Ph-CH(NH₂)-CH₃ | Ph-NH₂ (Ester: Et) |
| Chirality | Yes (R/S) | No | Yes (R/S) | No |
| Steric Bulk | High (Propyl tail) | Low | Medium (Methyl tail) | None (Planar) |
| pKa (Amine) | ~9.8 (Aliphatic) | ~9.5 (Aliphatic) | ~9.6 (Aliphatic) | ~2.5 (Aromatic) |
| Calc.[1] LogP | ~2.1 | ~1.2 | ~1.6 | ~1.9 |
| Primary Use | Steric Probe, Chiral Aux.[1] | Linker, Fragment | Methyl-scan Analog | Local Anesthetic |
Key Insight: MAPB's aliphatic amine is significantly more basic (pKa ~9.[1]8) than Benzocaine's aromatic amine, meaning it will be protonated at physiological pH, interacting primarily through ionic bonds rather than H-bonds or pi-stacking alone.[1]
Part 2: In Silico Profiling & Molecular Modeling
To validate the selection of MAPB, we employ a computational workflow focusing on conformational scanning and ADMET prediction.[1]
2.1 Conformational Analysis (Steric Clash)
The 1-aminopropyl group introduces a rotational barrier not present in MAMB.[1] In silico energy minimization (DFT B3LYP/6-31G*) typically reveals that the propyl chain favors a conformation perpendicular to the phenyl ring to minimize steric strain with the ortho-hydrogens.[1]
-
Application: This "out-of-plane" vector allows the amine to project into distinct sub-pockets, potentially improving selectivity over the flat MAMB scaffold.[1]
2.2 ADMET Prediction Workflow
The following Graphviz diagram outlines the decision tree for selecting MAPB based on in silico absorption and toxicity parameters.
Figure 1: In silico evaluation workflow for MAPB analogs. The propyl chain increases lipophilicity, potentially enhancing BBB permeability but introducing metabolic liability at the benzylic position.[1]
Part 3: In Vitro Experimental Protocols
Scientific integrity requires robust, reproducible protocols.[1] Below are the specific methodologies for synthesizing and evaluating MAPB.
Protocol 1: Enantioselective Synthesis via Transaminase Biocatalysis
Since MAPB is chiral, producing it as a single enantiomer is critical for biological assays.[1] Objective: Synthesize (S)-Methyl 4-(1-aminopropyl)benzoate from the corresponding ketone.
-
Substrate Preparation: Dissolve Methyl 4-propionylbenzoate (10 mM) in phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM) and isopropylamine (1 M) as the amine donor.[1]
-
Enzyme Addition: Add Codexis or Aspergillus ω-transaminase (ATA-113, 5 mg/mL).[1]
-
Incubation: Shake at 30°C, 180 rpm for 24 hours.
-
Workup: Basify to pH 12 with NaOH (aq) to deprotonate the amine. Extract with MTBE (3x).
-
Analysis: Determine conversion and enantiomeric excess (ee%) via Chiral HPLC (Chiralpak AD-H column, Hexane:IPA 90:10).
-
Target Specification: >95% conversion, >99% ee.[1]
-
Protocol 2: Hydrolytic Stability Assay (Esterase Liability)
To compare the plasma stability of MAPB vs. Benzocaine. Objective: Measure half-life (t1/2) in simulated plasma.
-
Preparation: Prepare 10 mM stock of MAPB in DMSO.
-
Incubation: Dilute to 10 µM in pooled human plasma (pre-warmed to 37°C).
-
Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120 min.
-
Quenching: Add 150 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.
-
LC-MS/MS Quantification: Monitor the disappearance of the parent mass (M+H = 230.[1]1) and appearance of the acid metabolite (4-(1-aminopropyl)benzoic acid).[1]
-
Causality: The methyl ester of MAPB is generally less stable than the ethyl ester of Benzocaine due to reduced steric hindrance around the carbonyl carbon.[1]
-
Part 4: Synthesis & Evaluation Workflow
The following diagram illustrates the logical flow from raw material to validated chiral scaffold.
Figure 2: Biocatalytic synthesis pathway for high-purity (S)-MAPB hydrochloride.
References
-
Sigma-Aldrich. Methyl 4-(1-aminopropyl)benzoate hydrochloride Product Specification. Link[1]
-
ChemScene. 4-(1-Aminopropyl)benzoic acid Derivatives and Properties. Link
-
MDPI. Synthesis of Methyl Benzoates through Esterification with Solid Acid Catalysts. Link
-
PubChem. Compound Summary: 4-(1-aminopropyl)benzoic acid.[1] Link
-
RDKit. Open-Source Cheminformatics Software for ADMET Prediction. Link
Sources
A Comparative Guide to the Efficacy of Methyl 4-(1-aminopropyl)benzoate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of drug manufacturing processes. This guide provides an in-depth technical comparison of Methyl 4-(1-aminopropyl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly within the butyrophenone class of antipsychotic drugs. We will explore its synthesis, compare its efficacy against a closely related alternative, and provide detailed experimental protocols to enable researchers to make informed decisions in their drug development endeavors.
Introduction to Methyl 4-(1-aminopropyl)benzoate
Methyl 4-(1-aminopropyl)benzoate is a chiral amine derivative that serves as a crucial precursor for introducing the aminopropylaryl moiety found in a range of pharmacologically active molecules. Its structure is particularly relevant in the synthesis of analogues of butyrophenone antipsychotics, such as haloperidol, where modifications to the side chain can significantly alter the drug's receptor binding profile and pharmacological properties. The efficacy of this intermediate is determined by several factors, including the yield and purity of its synthesis, its reactivity in subsequent coupling reactions, and the stereochemical control that can be achieved.
Synthetic Pathways to Chiral Aminobenzoate Intermediates
The primary route for the synthesis of Methyl 4-(1-aminopropyl)benzoate and its analogues is through the reductive amination of a corresponding ketone precursor. This versatile and widely used method involves the reaction of a ketone with an amine in the presence of a reducing agent to form the desired amine.[1][2]
Reductive Amination Workflow
The general workflow for the synthesis of chiral aminobenzoate intermediates via reductive amination is depicted below. This process typically starts from the corresponding acetyl- or propionyl- substituted benzoic acid, which is first esterified and then undergoes reductive amination.
Figure 1: General workflow for the synthesis of Methyl 4-(1-aminoalkyl)benzoate intermediates.
An alternative to direct reductive amination is the Leuckart-Wallach reaction, which utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group.[3][4] This method often requires higher temperatures and can sometimes lead to the formation of N-formylated byproducts, which necessitate an additional hydrolysis step.[4]
Comparative Efficacy: Methyl 4-(1-aminopropyl)benzoate vs. Methyl 4-(1-aminoethyl)benzoate
To provide a clear comparison, we will evaluate the synthesis of Methyl 4-(1-aminopropyl)benzoate against its lower homologue, Methyl 4-(1-aminoethyl)benzoate. The choice between these intermediates can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, the additional methylene group in the propyl chain can affect lipophilicity and receptor binding affinity.
| Intermediate | Precursor | Synthetic Method | Reported Yield | Purity | Key Considerations |
| Methyl 4-(1-aminopropyl)benzoate | Methyl 4-propionylbenzoate | Reductive Amination | Good to Excellent (inferred from similar reactions) | High (typically >95% after purification) | The synthesis of the precursor, 4-propionylbenzoic acid, is a key step. |
| Methyl 4-(1-aminoethyl)benzoate | Methyl 4-acetylbenzoate | Reductive Amination | Good to Excellent (inferred from similar reactions) | High (typically >95% after purification) | The precursor, 4-acetylbenzoic acid, is readily available. |
Note: Specific yield and purity data for the direct synthesis of Methyl 4-(1-aminopropyl)benzoate are not widely published in peer-reviewed literature. The values presented are based on established knowledge of reductive amination reactions for similar substrates.
The primary difference in the synthetic pathway for these two intermediates lies in the preparation of their respective keto-ester precursors: Methyl 4-propionylbenzoate and Methyl 4-acetylbenzoate. Both can be synthesized from their corresponding benzoic acids.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursor ketones and a general procedure for the subsequent reductive amination.
Protocol 1: Synthesis of 4-Propionylbenzoic Acid
This protocol describes a Friedel-Crafts acylation of toluene with propionyl chloride, followed by oxidation of the resulting 4-methylpropiophenone.
Step 1: Friedel-Crafts Acylation of Toluene
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry toluene (5 eq) at 0 °C, slowly add propionyl chloride (1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-methylpropiophenone.
Step 2: Oxidation to 4-Propionylbenzoic Acid
-
Dissolve the 4-methylpropiophenone from the previous step in a mixture of pyridine and water.
-
Heat the solution to reflux and add potassium permanganate (2.5 eq) portion-wise over 2-3 hours.
-
Continue to reflux for an additional 4-6 hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-propionylbenzoic acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Fischer Esterification of 4-Propionylbenzoic Acid
-
To a solution of 4-propionylbenzoic acid (1 eq) in methanol (10 eq), add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Methyl 4-propionylbenzoate.[5]
Protocol 3: Reductive Amination of Methyl 4-Propionylbenzoate
This protocol is a general procedure for reductive amination and can be adapted for both Methyl 4-propionylbenzoate and Methyl 4-acetylbenzoate.
-
In a round-bottom flask, dissolve Methyl 4-propionylbenzoate (1 eq) and ammonium acetate (10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of 1M HCl.
-
Basify the solution with aqueous sodium hydroxide and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Methyl 4-(1-aminopropyl)benzoate.
Figure 3: General scheme for the synthesis of a butyrophenone analogue.
Conclusion
Methyl 4-(1-aminopropyl)benzoate is a valuable pharmaceutical intermediate, particularly for the synthesis of novel butyrophenone derivatives. Its synthesis via reductive amination of Methyl 4-propionylbenzoate is a theoretically straightforward and high-yielding approach, though detailed public data is scarce. In comparison to its lower homologue, Methyl 4-(1-aminoethyl)benzoate, the choice of intermediate will depend on the desired structural modifications of the target API and the associated impact on its pharmacological profile. The provided protocols offer a solid foundation for researchers to synthesize and evaluate these important building blocks in their drug discovery and development programs. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.
References
- Atlas, D., Friedman, Z., Litvin, Y., & Steer, M. L. (1982). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. British Journal of Pharmacology, 75(1), 213–217. [Link]
- Atlas, D., Friedman, Z., Litvin, Y., & Steer, M. L. (1982). Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes. British Journal of Pharmacology, 75(1), 213–217. [Link]
- SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. (2018). World Research Library.
- Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
- Preparation of Methyl Benzo
- Methyl 4-propanoylbenzoate. PubChem. [Link]
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. (n.d.). Alfa Chemistry.
- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Synthesis of the haloperidol analog HAL-F. ResearchGate. [Link]
- Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Semantic Scholar. [Link]
- Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. (2024). MDPI. [Link]
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- An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. ResearchGate. [Link]
- Preparation of Tertiary Amines by the Leuckart Reaction. Sciencemadness.org.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
- A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- 4-nonylbenzoic acid. Organic Syntheses. [Link]
- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. [Link]
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). MDPI. [Link]
- Synthesis, biological profile and computational insights of new derivatives of benzo [B] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. ResearchGate.
- Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. (2023). Scientific Reports. [Link]
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Activity Relationship (SAR) of Methyl 4-(1-aminopropyl)benzoate Derivatives as Monoamine Oxidase Inhibitors
For researchers and drug development professionals navigating the complex landscape of neurotherapeutics, the quest for novel monoamine oxidase (MAO) inhibitors remains a pivotal area of investigation. MAO inhibitors are instrumental in the treatment of depressive disorders and neurodegenerative conditions like Parkinson's disease.[1][2] This guide delves into the structural activity relationship (SAR) of a promising, yet underexplored, chemical scaffold: Methyl 4-(1-aminopropyl)benzoate.
While direct and extensive SAR literature on this specific parent compound is nascent, a wealth of knowledge can be extrapolated from structurally analogous phenethylamine and amphetamine derivatives. This guide will synthesize these established principles to construct a predictive SAR model for Methyl 4-(1-aminopropyl)benzoate derivatives, compare their projected performance against established MAO inhibitors, and provide detailed experimental protocols to validate these hypotheses. Our objective is to furnish a scientifically rigorous framework that empowers researchers to rationally design and evaluate novel CNS-active agents based on this scaffold.
The Rationale: Targeting Monoamine Oxidase with a Novel Scaffold
Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes increases the synaptic availability of these key monoamines, a therapeutic strategy that has proven effective for various neurological and psychiatric conditions.
The structure of Methyl 4-(1-aminopropyl)benzoate presents a compelling starting point for the design of novel MAO inhibitors. It incorporates a phenethylamine backbone, a well-established pharmacophore for MAO inhibition, with a methyl ester group at the para-position of the benzene ring. This ester moiety offers a unique handle for chemical modification, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.
Comparative Analysis of Structural Modifications
The following sections will dissect the key structural components of the Methyl 4-(1-aminopropyl)benzoate scaffold and, by drawing parallels with existing literature on related compounds, predict how modifications at these positions could impact MAO inhibitory activity and selectivity.
Table 1: Predicted SAR of Methyl 4-(1-aminopropyl)benzoate Derivatives and Comparison with Clinically Used MAO Inhibitors
| Compound/Derivative Class | Modification | Predicted MAO-A Activity | Predicted MAO-B Activity | Predicted Selectivity | Rationale based on Analogous Compounds | Comparator IC50 (MAO-A) | Comparator IC50 (MAO-B) |
| Methyl 4-(1-aminopropyl)benzoate (Parent) | - | Moderate | Moderate | Non-selective | The phenethylamine core suggests MAO inhibitory potential. | ||
| α-Methyl Analogs | Addition of a methyl group on the carbon alpha to the amino group. | Increased | Decreased | MAO-A selective | The α-methyl group in amphetamine derivatives is known to confer MAO-A selectivity. | Moclobemide: 6.1 µM[3] | |
| N-Alkylation | Addition of small alkyl groups (e.g., methyl, ethyl) to the amino group. | Decreased | Variable | May shift towards MAO-B | N-alkylation in phenethylamines can reduce MAO-A activity. | Selegiline: 51 nM[4] | |
| Ring Substituents (Electron-donating) | e.g., Methoxy, Hydroxy groups on the benzene ring. | Variable | Increased | May shift towards MAO-B | Electron-donating groups can enhance MAO-B inhibition in some scaffolds. | ||
| Ring Substituents (Electron-withdrawing) | e.g., Chloro, Fluoro groups on the benzene ring. | Variable | Variable | Dependent on position | Halogenation can modulate potency and selectivity depending on the specific position and the overall scaffold. | ||
| Ester Modification | Hydrolysis to the corresponding carboxylic acid or conversion to amides. | Likely decreased | Likely decreased | Unknown | The ester is likely important for CNS penetration; its removal could reduce overall activity. |
Note: Predicted activities are qualitative and require experimental validation. Comparator IC50 values are provided for context.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural modifications and their predicted impact on MAO inhibition, based on the principles outlined above.
Caption: Predicted SAR pathways for Methyl 4-(1-aminopropyl)benzoate derivatives.
Experimental Protocols: A Blueprint for Validation
The following protocols provide a detailed methodology for the synthesis and biological evaluation of Methyl 4-(1-aminopropyl)benzoate derivatives.
Synthesis of Methyl 4-(1-aminopropyl)benzoate Derivatives
This protocol is adapted from established methods for the synthesis of related benzoic acid esters and aminophenethylamines.[5][6]
Workflow for Synthesis
Caption: General synthetic workflow for Methyl 4-(1-aminopropyl)benzoate derivatives.
Step-by-Step Protocol:
-
Esterification:
-
To a solution of the appropriately substituted 4-aminobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.
-
-
Side-chain Elaboration (Example via Friedel-Crafts and Reductive Amination):
-
To a solution of the methyl 4-substituted benzoate in a suitable solvent (e.g., dichloromethane), add aluminum chloride (1.1 equivalents) at 0°C.
-
Add propionyl chloride (1.1 equivalents) dropwise and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product.
-
The resulting ketone is then subjected to reductive amination. Dissolve the ketone in methanol, add ammonium acetate and sodium cyanoborohydride, and stir at room temperature.
-
After completion, quench the reaction, extract the product, and purify by column chromatography.
-
-
Purification and Characterization:
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
-
In Vitro Monoamine Oxidase Inhibition Assay
This protocol is based on the widely used and reliable kynuramine assay.[7]
Workflow for MAO Inhibition Assay
Caption: Workflow for the in vitro kynuramine-based MAO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a working solution of kynuramine dihydrobromide in the same buffer.
-
-
Assay Procedure (96-well plate format):
-
Add serially diluted test compounds to the wells of a black, flat-bottom 96-well microplate. Include wells for positive controls (e.g., selegiline for MAO-B, moclobemide for MAO-A) and negative controls (vehicle only).
-
Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~315 nm, emission ~385 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The Methyl 4-(1-aminopropyl)benzoate scaffold holds considerable promise for the development of novel monoamine oxidase inhibitors. By leveraging the extensive SAR knowledge from related phenethylamine and amphetamine analogs, researchers can rationally design derivatives with potentially enhanced potency and selectivity for either MAO-A or MAO-B. The ester functionality provides a versatile point for modification to fine-tune pharmacokinetic properties.
The experimental protocols detailed in this guide offer a robust framework for synthesizing and evaluating these novel compounds. Future research should focus on a systematic exploration of substitutions on the aromatic ring and modifications of the aminopropyl side chain to build a comprehensive SAR profile for this new class of potential neurotherapeutics. Such studies will be instrumental in validating the predictive models presented here and could ultimately lead to the discovery of new and effective treatments for a range of neurological and psychiatric disorders.
References
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). MDPI. Retrieved from [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate. (2007). Google Patents.
-
Antidepressant-like profile and MAO-A inhibitory activity of 4-propyl-2H-benzo[h]-chromen-2-one. (2010). PubMed. Retrieved from [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Oregon. Retrieved from [Link]
-
Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction. (2007). PMC. Retrieved from [Link]
-
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2024). MDPI. Retrieved from [Link]
-
In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO... (n.d.). ResearchGate. Retrieved from [Link]
- Process for preparing methyl 4-(aminomethyl)benzoate. (2007). Google Patents.
-
Drug action (IC 50 values) on MAO A and MAO B activities. (n.d.). ResearchGate. Retrieved from [Link]
-
IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. (n.d.). ResearchGate. Retrieved from [Link]
-
Monoamine Oxidase Inhibitory Activity: Methyl- versus Chlorochalcone Derivatives. (2016). PubMed. Retrieved from [Link]
-
Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. (2018). PMC. Retrieved from [Link]
-
In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18 F-Labeled Deuterated Fluorodeprenyl. (2016). Journal of Nuclear Medicine. Retrieved from [Link]
-
Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. (1992). E-lactancia. Retrieved from [Link]
-
Monoamine Oxidase Inhibitors (MAOIs). (2025). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
The evaluation of 1,4-benzoquinones as inhibitors of human monoamine oxidase. (n.d.). ResearchGate. Retrieved from [Link]
-
MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be. (n.d.). BioAssay Systems. Retrieved from [Link]
-
Preparation of Methyl Benzoate. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. (1995). PubMed. Retrieved from [Link]
-
Pharmacology of selegiline. (n.d.). Wikipedia. Retrieved from [Link]
-
inhibition ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
teva-moclobemide - PRODUCT MONOGRAPH. (2016). Teva Canada. Retrieved from [Link]
-
Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. (2022). MDPI. Retrieved from [Link]
-
Moclobemide. (n.d.). Wikipedia. Retrieved from [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Methyl 4-(1-aminopropyl)benzoate proper disposal procedures
Chemical Profile & Waste Characterization
Before initiating any disposal workflow, we must define the physicochemical nature of the waste. Methyl 4-(1-aminopropyl)benzoate (often supplied as the hydrochloride salt, CAS: 1196046-98-6) presents a dual-functional challenge: it contains a basic primary amine and a hydrolyzable methyl ester .
Operational Insight: The primary failure mode in disposing of amino-esters is accidental hydrolysis or incompatible mixing. The amine group makes the compound basic and reactive toward acid chlorides and anhydrides, while the ester moiety is susceptible to hydrolysis in strong aqueous base, potentially releasing methanol (flammable/toxic) and the corresponding benzoic acid derivative.
Physicochemical Data Table
| Property | Specification | Disposal Implication |
| Chemical Structure | Aromatic Ester + Primary Amine | Dual reactivity: Incompatible with strong oxidizers and strong acids.[1] |
| Physical State | Solid (typically off-white powder) | Must be disposed of as solid hazardous waste; do not solubilize solely for disposal. |
| Solubility | Soluble in DMSO, Methanol, Dilute Acid | If in solution, segregate based on the solvent carrier (Halogenated vs. Non-Halogenated). |
| Acidity/Basicity | Basic (Amine pKa ~9-10) | CRITICAL: Do not mix with acidic waste streams containing oxidizers (e.g., Nitric Acid) to prevent exothermic nitration or oxidation. |
| Hazard Class | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. |
Strategic Waste Segregation Logic
Proper disposal starts with segregation.[2] You cannot simply throw this into a "General Organic" bin without verifying the contents of that bin.
The "Why" Behind the Protocol:
-
Amine Reactivity: Amines can react violently with oxidizing acids (HNO₃, HClO₄).
-
Ester Stability: While relatively stable, the ester can hydrolyze. If you mix this waste with high pH aqueous waste (e.g., NaOH solutions), you may generate methanol in the waste container, changing its flammability profile.
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for categorizing Methyl 4-(1-aminopropyl)benzoate waste streams to ensure compliance and safety.
Figure 1: Logic flow for segregating Methyl 4-(1-aminopropyl)benzoate waste based on physical state and solvent carrier.
Detailed Disposal Protocols
These protocols are designed to be self-validating . This means each step includes a check to ensure the previous step was successful or safe.
Protocol A: Solid Waste (Pure Reagent or Spills)
Use this for expired shelf stock or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Chemical Name: Methyl 4-(1-aminopropyl)benzoate[3]
-
Hazards: Irritant, Toxic (if applicable based on quantity).
-
-
Transfer:
-
Wear N95 dust mask or work in a fume hood to avoid inhalation of dust.
-
Transfer solid using a chemically compatible spatula.
-
Validation Step: Wipe the threads of the jar with a dry Kimwipe before closing to ensure a tight seal. Powder on threads causes leaks.
-
-
Secondary Containment: Place the closed jar into a secondary bin (e.g., a plastic tub) until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for HPLC waste or reaction byproducts.
-
Solvent Identification: Determine if your solvent carrier is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol).
-
Why? Halogenated waste requires higher incineration temperatures and is more expensive to dispose of. Mixing them downgrades the entire container to "Halogenated."
-
-
Compatibility Check:
-
Self-Validating Step: Before adding to a central waste carboy, take a 5 mL aliquot of the waste and mix it with 5 mL of the carboy's current contents in a test tube. Observe for heat, gas evolution, or precipitation for 5 minutes.
-
Reaction Risk:[4] Ensure the waste carboy does not contain strong oxidizers (Nitric acid) or acid chlorides.
-
-
Accumulation: Pour into the appropriate carboy (Stream B or C from Figure 1) using a funnel.
-
Closure: Cap tightly immediately after addition. Do not leave funnels in open carboys (violation of EPA 40 CFR 262.15).
Protocol C: Empty Containers
Regulatory Context: RCRA "RCRA Empty" Standard.
-
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).
-
Rinsate Disposal: Pour the rinsate into the Liquid Waste (Stream C) container. Do not pour down the drain.
-
Defacing: Cross out the label or remove it entirely.
-
Disposal: Once triple-rinsed and defaced, the glass bottle can usually be recycled or thrown in glass trash (verify with local EHS guidelines).
Emergency Spill Response
If a spill occurs, immediate action is required to prevent exposure and environmental contamination.[1][5]
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use respiratory protection.
-
Containment:
-
Solid Spill: Cover with wet paper towels (to prevent dust) or use a dedicated spill pillow. Sweep carefully into a dustpan.
-
Liquid Spill: Dike the spill with absorbent socks or vermiculite.
-
-
Decontamination:
-
Scrub the surface with a mild soap/water solution.
-
Validation: Check pH of the surface with litmus paper to ensure no basic residue remains.
-
-
Disposal: Place all contaminated debris (gloves, towels, vermiculite) into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Debris contaminated with Methyl 4-(1-aminopropyl)benzoate" .
References & Authority
-
Sigma-Aldrich. Safety Data Sheet: Methyl 4-(1-aminopropyl)benzoate hydrochloride. (Accessed 2023).
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PubChem. Compound Summary: Methyl 4-(1-aminopropyl)benzoate. National Library of Medicine. Link
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U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Link
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National Research Council (US) Committee on Hazardous Substances in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link
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American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Link
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(1-aminopropyl)benzoate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 4-(1-aminopropyl)benzoate, as an aromatic amine derivative, requires meticulous handling protocols to ensure operator safety and experimental integrity. This guide moves beyond a simple checklist to provide a comprehensive operational plan for personal protective equipment (PPE), explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Hazard Profile Analysis: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of Methyl 4-(1-aminopropyl)benzoate. Based on data for the hydrochloride salt of the compound (CAS No. 1196046-98-6), the primary risks are well-defined.[1] The Globally Harmonized System (GHS) classifications provide a clear directive for our safety strategy:
-
H302: Harmful if swallowed: Dictates strict hygiene protocols and prohibits eating or drinking in the lab.
-
H315: Causes skin irritation: This is a significant concern for aromatic amines, which can be readily absorbed through the skin. Prolonged or repeated contact can lead to dermatitis.
-
H319: Causes serious eye irritation: Direct contact with the solid or solutions can cause significant damage to the eyes.[2][3]
-
H335: May cause respiratory irritation: As a solid, the compound can become airborne as a dust, posing an inhalation hazard that can irritate the nose, throat, and lungs.[2][3]
These hazards form the basis for a multi-layered PPE approach designed to create barriers against ingestion, dermal absorption, eye contact, and inhalation.
Risk-Based PPE Selection: Matching Protection to the Task
The selection of PPE is not static; it must be adapted to the specific procedure being performed. A risk assessment should always precede any laboratory work.[4][5] The following table outlines the minimum PPE requirements for common tasks involving Methyl 4-(1-aminopropyl)benzoate.
| Task/Operation | Primary Exposure Risk | Minimum Required PPE | Recommended Engineering Control |
| Pre-weighing & Aliquoting (Solid) | Inhalation of dust, Skin contact | Nitrile Gloves (Double-gloved recommended), Safety Goggles, Fully-buttoned Lab Coat, N95 Respirator (or higher) | Chemical Fume Hood or Ventilated Balance Enclosure |
| Solution Preparation | Skin contact (splash), Eye contact (splash) | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Chemical Fume Hood |
| Conducting Reactions (Closed System) | Incidental skin/eye contact | Nitrile Gloves, Safety Glasses with side shields, Lab Coat | Chemical Fume Hood |
| Work-up & Purification | Skin contact (splash/immersion), Eye contact (splash) | Chemical-Resistant Gloves (e.g., Neoprene or Butyl rubber over Nitrile), Chemical Splash Goggles, Lab Coat | Chemical Fume Hood |
| Handling Waste & Decontamination | Skin contact | Chemical-Resistant Gloves, Safety Glasses, Lab Coat | Designated, well-ventilated waste handling area |
The Core PPE Ensemble: A Multi-Barrier Approach
For any work with Methyl 4-(1-aminopropyl)benzoate, a baseline of PPE is non-negotiable.
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, for tasks with a higher splash risk, such as solution preparation or purification, chemical splash goggles are mandatory .[6] If there is a significant splash potential, a full face shield should be worn in conjunction with goggles.[7]
-
Skin and Body Protection: A clean, fully buttoned laboratory coat is essential to protect street clothes and minimize skin exposure. For aromatic amines, which may permeate common glove materials, proper glove selection is critical.[8]
-
For Incidental Contact (e.g., handling sealed containers, operating equipment): Nitrile gloves provide adequate splash protection. Always inspect gloves before use.[7]
-
For Extended Contact or Immersion (e.g., cleaning spills, purification): Double-gloving or using a more robust glove material like neoprene or butyl rubber is highly recommended. Always consult a glove compatibility chart for the specific solvents being used.
-
-
Respiratory Protection: The risk of inhaling airborne dust is highest when handling the solid compound.[9] All weighing and aliquoting of Methyl 4-(1-aminopropyl)benzoate powder must be performed in a chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available or insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[4][5] For dusts, a minimum of an N95-rated respirator should be used.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal (doffing) process can negate all prior precautions.
Step-by-Step Donning (Putting On) Protocol:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing (Removal) Protocol:
The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Using a gloved hand, grasp the palm of the other glove and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both in the designated hazardous waste container.[7]
-
Hand Hygiene: Wash hands immediately.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms, touching only the inside surface. Fold it so the contaminated exterior is contained within and place it in the designated laundry receptacle.
-
Eye Protection: Remove eye protection by handling the ear or head straps.
-
Respirator (if worn): Remove the respirator without touching the front filter surface.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE (gloves, etc.) that has come into contact with Methyl 4-(1-aminopropyl)benzoate must be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container. Do not mix with general laboratory trash.[2][3]
-
Disposal: Waste must be disposed of through an approved waste disposal plant.[9] Always adhere to your institution's and local regulatory guidelines for chemical waste disposal.[10][11] Never dispose of this chemical or its contaminated materials down the drain.[9]
By integrating this comprehensive PPE strategy into your standard operating procedures, you establish a robust safety framework that protects you and your colleagues, ensuring that your focus remains on advancing science.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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Thermo Fisher Scientific. (2025, September 6). Methyl 4-aminobenzoate - SAFETY DATA SHEET. Retrieved from [Link]
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Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from [Link]
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Alfa Aesar. (2011, June 1). Methyl benzoate - Material Safety Data Sheet. Retrieved from [Link]
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VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). OSHA Method 40: Methylamine. Retrieved from [Link]
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Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
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National Association of Safety Professionals (NASP). (2023, June 29). OSHA Requirements for HazCom Compliance. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: F. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
